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Foundational

NMR and mass spectrometry reference data for 2-Methylquinoxalin-6-amine

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methylquinoxalin-6-amine Authored by: A Senior Application Scientist Introduction In the landscape of modern drug discovery and medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methylquinoxalin-6-amine

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the quinoxaline scaffold is recognized as a "privileged structure" due to its prevalence in a wide array of biologically active molecules. Among its derivatives, 2-Methylquinoxalin-6-amine (C₉H₉N₃) serves as a crucial synthetic intermediate and a core component in the development of novel therapeutic agents, particularly in oncology.[1] Its structure, featuring a fused benzene and pyrazine ring system with strategically placed methyl and amine groups, offers a versatile platform for chemical modification.

A thorough understanding of the physicochemical properties of 2-Methylquinoxalin-6-amine is paramount for its effective utilization. This guide provides an in-depth analysis of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data. As direct experimental spectra are not always publicly cataloged, this document synthesizes predicted data, information from closely related analogs, and established spectroscopic principles to offer a robust and reliable reference for researchers, scientists, and drug development professionals. We will not only present the data but also delve into the causal relationships that govern the spectral outcomes, ensuring a comprehensive and practical resource.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. 2-Methylquinoxalin-6-amine consists of a quinoxaline ring system with a methyl group at the C2 position and an amine group at the C6 position.[1]

  • Molecular Formula: C₉H₉N₃[2]

  • Molecular Weight: 159.19 g/mol [1]

  • Monoisotopic Mass: 159.07965 Da[2]

  • CAS Number: 4188-17-4[1]

Caption: Chemical structure of 2-Methylquinoxalin-6-amine with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. The following analysis is based on established chemical shift principles and data from analogous structures, such as 2-methylquinoxaline.[3][4] The presence of the electron-donating amine group (-NH₂) at the C6 position is expected to significantly influence the chemical shifts of the aromatic protons and carbons, particularly those on the benzene portion of the ring system.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of 2-Methylquinoxalin-6-amine is expected to show distinct signals for the methyl, amine, and three aromatic protons on the quinoxaline core.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
-CH₃ (at C2)~2.7 - 2.8Singlet (s)3HN/ATypical for a methyl group on an aromatic heterocycle.[3]
-NH₂ (at C6)~4.0 - 5.0Broad Singlet (br s)2HN/AAmine protons are exchangeable and often appear as a broad signal.
H-3~8.6 - 8.8Singlet (s)1HN/AProton on the pyrazine ring, adjacent to a nitrogen atom.
H-5~7.0 - 7.2Doublet (d)1H~2.0 - 2.5Ortho to the electron-donating -NH₂ group, shielded. Meta coupling to H-7.
H-7~6.8 - 7.0Doublet of Doublets (dd)1HJ(ortho) = ~8.5-9.0, J(meta) = ~2.0-2.5Ortho to the -NH₂ group, shielded. Coupled to both H-5 and H-8.
H-8~7.8 - 8.0Doublet (d)1H~8.5 - 9.0Para to the -NH₂ group and part of the fused ring system. Coupled to H-7.
¹³C NMR Spectroscopy (Predicted)

The molecule possesses nine unique carbon atoms, which should result in nine distinct signals in the ¹³C NMR spectrum. Aromatic carbons typically resonate between 110-160 ppm.[5]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
-CH₃~20 - 25Aliphatic methyl carbon.
C-2~155 - 158Aromatic carbon attached to a methyl group and adjacent to nitrogen.
C-3~142 - 145Aromatic carbon adjacent to two nitrogen atoms.
C-4a~138 - 141Bridgehead carbon.
C-5~105 - 110Shielded by the ortho -NH₂ group.
C-6~148 - 152Aromatic carbon directly attached to the electron-donating amine group.
C-7~118 - 122Shielded by the para -NH₂ group.
C-8~128 - 132Less affected by the amine group.
C-8a~135 - 138Bridgehead carbon.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides critical information about a molecule's mass and fragmentation pattern, confirming its identity and structural features.

Molecular Ion and Adducts

As a compound with an odd number of nitrogen atoms (three), 2-Methylquinoxalin-6-amine adheres to the Nitrogen Rule, exhibiting an odd nominal molecular mass of 159 Da. In electrospray ionization (ESI), the most prominent ion is typically the protonated molecule, [M+H]⁺.

Ion SpeciesCalculated m/zSource/Method
[M]⁺159.07910Predicted[2]
[M+H]⁺160.08693Predicted, ESI Positive Mode[2]
[M+Na]⁺182.06887Predicted, ESI Positive Mode[2]
[M-H]⁻158.07237Predicted, ESI Negative Mode[2]
Fragmentation Pattern

Tandem MS (MS/MS) of the [M+H]⁺ ion would provide structural confirmation. The fragmentation of amines often involves α-cleavage, where the bond adjacent to the C-N bond is broken.[6][7] For the quinoxaline ring, fragmentation can involve the loss of small neutral molecules.

Fragment m/z (Predicted)Possible Identity/LossFragmentation Pathway
145[M-NH₂]⁺ or [M+H-NH₃]⁺Loss of the amino group as a radical or ammonia from the protonated molecule.
118[C₈H₆N]⁺Subsequent loss of HCN from the m/z 145 fragment, a common fragmentation for nitrogen heterocycles.
91[C₇H₇]⁺ or [C₆H₅N]⁺Further fragmentation of the quinoxaline core.

digraph "MS_Fragmentation_Workflow" {
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node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style="filled, rounded"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M_H [label="[M+H]⁺\nm/z = 160", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Loss_NH3 [label="- NH₃", shape=plaintext]; Frag1 [label="Fragment\nm/z = 143"]; Loss_HCN [label="- HCN", shape=plaintext]; Frag2 [label="Fragment\nm/z = 116"];

M_H -> Loss_NH3 [arrowhead=none]; Loss_NH3 -> Frag1; Frag1 -> Loss_HCN [arrowhead=none]; Loss_HCN -> Frag2; }

Caption: A potential ESI-MS/MS fragmentation pathway for [M+H]⁺ of 2-Methylquinoxalin-6-amine.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following protocols are recommended. These represent standard, field-proven methodologies for the analysis of small organic molecules.

NMR Data Acquisition Workflow
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-Methylquinoxalin-6-amine.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it effectively dissolves polar compounds and allows for the observation of exchangeable -NH₂ protons. Chloroform-d (CDCl₃) is an alternative if solubility permits.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[8]

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

    • Shim the magnetic field using the deuterium lock signal from the solvent to achieve maximum homogeneity and sharp peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and accumulating 16-64 scans for a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, more scans (~1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

Caption: Standardized workflow for NMR sample preparation, acquisition, and data processing.

Mass Spectrometry Data Acquisition Workflow
  • Sample Preparation:

    • Prepare a stock solution of 2-Methylquinoxalin-6-amine at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • For analysis, create a dilute solution (e.g., 1-10 µg/mL) by adding the stock solution to a solvent mixture compatible with ESI, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation ([M+H]⁺).

  • Instrument Setup & Calibration:

    • Utilize a high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, to obtain accurate mass measurements.[8][9]

    • Calibrate the instrument using a known calibration standard across the desired mass range to ensure high mass accuracy (< 5 ppm).

  • Data Acquisition:

    • Introduce the sample into the ESI source via direct infusion or through an HPLC system.

    • Acquire data in positive ion mode to detect the [M+H]⁺ ion.

    • Perform an initial full scan MS experiment (e.g., m/z 50-500) to identify the precursor ion (m/z ~160.08).

    • Perform a tandem MS (MS/MS) experiment by selecting the precursor ion (m/z 160.08) in the first mass analyzer and inducing fragmentation via collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

    • Acquire the spectrum of the resulting fragment ions in the second mass analyzer.

Conclusion

The spectroscopic data profile of 2-Methylquinoxalin-6-amine is consistent with its defined chemical structure. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework, with chemical shifts logically influenced by the heterocyclic ring system and the electron-donating amine substituent. Mass spectrometry confirms the molecular weight and offers a predictable fragmentation pattern that further corroborates the structure. The experimental protocols outlined in this guide provide a robust framework for researchers to obtain high-quality, reliable data, facilitating the confident identification and characterization of this important chemical entity in research and development settings.

References

  • Benchchem. Technical Guide: N-Substituted 2-Methylquinoxalin-6-amine Derivatives.
  • PubChemLite. 2-methylquinoxalin-6-amine (C9H9N3).
  • ChemicalBook. 2-Methylquinoxaline(7251-61-8) 1H NMR spectrum.
  • ChemicalBook. 2-Methylquinoxaline(7251-61-8) 13C NMR spectrum.
  • PubChem. 6-Quinoxalinamine | C8H7N3 | CID 237859. National Center for Biotechnology Information.
  • Chemistry LibreTexts. 6.5: Amine Fragmentation. (2022).
  • Supporting Information, 13.
  • Mass Spectrometry: Fragmentation. University of Arizona.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021).
  • MDPI. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (2025).
  • PMC. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. National Center for Biotechnology Information.

Sources

Exploratory

2-Methylquinoxalin-6-amine: Comprehensive Safety, Handling, and Methodological Guide

Executive Summary As a Senior Application Scientist in drug discovery, establishing rigorous, self-validating protocols for handling reactive intermediates is paramount. 2-Methylquinoxalin-6-amine (CAS: 4188-17-4) is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in drug discovery, establishing rigorous, self-validating protocols for handling reactive intermediates is paramount. 2-Methylquinoxalin-6-amine (CAS: 4188-17-4) is a highly versatile heterocyclic building block. It is prominently utilized in the synthesis of 2-styrylquinoxaline derivatives—advanced Tau-PET imaging tracers for Alzheimer's disease[1]—and in the development of substituted oxopyridine derivatives acting as Factor XIa inhibitors for antithrombotic therapy[2].

However, as a primary aromatic amine, it carries inherent toxicological liabilities, including genotoxic potential via metabolic activation and acute irritation hazards[3]. This whitepaper synthesizes the physicochemical data, toxicological mechanisms, and field-proven experimental workflows required to handle and synthesize this compound safely and effectively.

Physicochemical Properties & Identification

Before initiating any synthetic workflow, verifying the identity and physical state of the reagent is the first step in a self-validating laboratory system. Below is the consolidated quantitative data for 2-Methylquinoxalin-6-amine[4],[1].

PropertyValueCausality / Relevance
Chemical Name 2-Methylquinoxalin-6-amineIUPAC nomenclature standard.
CAS Number 4188-17-4Universal identifier for MSDS tracking[4].
MDL Number MFCD15144385Structural database cross-referencing[4].
Molecular Formula C9H9N3Determines stoichiometric calculations[4].
Molecular Weight 159.19 g/mol Required for precise molarity and yield tracking[4].
Appearance Yellow solid / crystalline powderVisual baseline; dark discoloration indicates oxidative degradation[1].

Toxicological Profile & Mechanistic Liabilities

Aromatic amines require stringent handling due to their specific interaction with biological systems. Based on globally harmonized system (GHS) data for quinoxalinamine derivatives, the compound exhibits several acute hazards[3],[5].

GHS Hazard Classifications
Hazard ClassGHS CodeDescriptionRequired Engineering Control
Acute Toxicity (Oral) H302Harmful if swallowedStrict prohibition of food/drink; use of enclosed transfer systems[5].
Skin Irritation H315Causes skin irritationDouble-gloving (Nitrile over Butyl rubber) during solvent handling[3].
Eye Irritation H319Causes serious eye irritationSnug-fitting chemical splash goggles; face shield for bulk transfers[3].
STOT - Single Exposure H335May cause respiratory irritationMandatory handling within a certified fume hood (80-120 fpm face velocity)[3].
Mechanistic Causality of Aromatic Amine Toxicity

The insidious nature of aromatic amines lies not in their acute irritation, but in their potential for in vivo metabolic activation. When absorbed, primary aromatic amines are targeted by hepatic cytochrome P450 enzymes (specifically CYP1A2).

The Causality Chain: CYP1A2 catalyzes the N-oxidation of the amine to an N-hydroxylamine. While this intermediate can be detoxified via glucuronidation, it can also undergo Phase II esterification (via N-acetyltransferases or sulfotransferases). The resulting ester is highly unstable; the departure of the leaving group generates an electrophilic nitrenium ion . This highly reactive species covalently binds to nucleophilic centers in DNA (forming adducts) and proteins, triggering genotoxicity and cellular apoptosis.

ToxicityMechanism A 2-Methylquinoxalin-6-amine (Parent Compound) B Hepatic CYP450 (e.g., CYP1A2) N-oxidation A->B Hepatic Metabolism C N-Hydroxylamine Intermediate (Reactive) B->C Oxidation D Phase II Metabolism (NATs / SULTs) C->D Bioactivation G Glucuronidation (Detoxification & Excretion) C->G Clearance pathway E Nitrenium Ion Formation (Electrophile) D->E Leaving group departure F Covalent DNA/Protein Adducts (Genotoxicity / Cytotoxicity) E->F Cellular binding

Metabolic activation pathway of aromatic amines leading to potential genotoxicity.

Validated Experimental Workflow: Synthesis & Isolation

The most common laboratory encounter with 2-Methylquinoxalin-6-amine is its synthesis via the reduction of 2-methyl-6-nitroquinoxaline. The following protocol integrates the methodologies utilized in the synthesis of Tau-PET tracers[1] and Factor XIa inhibitors[2], engineered into a self-validating system.

Step-by-Step Methodology

Step 1: Reagent Dissolution

  • Action: Dissolve 2-methyl-6-nitroquinoxaline (e.g., 2.8 g, 14.69 mmol) in 50 mL of absolute ethanol (EtOH)[1].

  • Causality: EtOH is chosen over methanol to slightly elevate the reflux temperature, accelerating the reduction kinetics while maintaining excellent solubility for the nitro precursor.

Step 2: Catalyst Addition

  • Action: Add Palladium on Carbon (Pd/C, 10%, 144 mg) to the solution under a gentle stream of Nitrogen gas[2],[1].

  • Causality: Nitrogen purging displaces ambient oxygen. Pd/C is highly active; introducing it to solvent vapors in the presence of oxygen can cause spontaneous ignition.

Step 3: Hydrazine Reduction (Self-Validating Step)

  • Action: Slowly add Hydrazine hydrate (N₂H₄·H₂O, 7.4 g, 146.90 mmol) dropwise. Reflux the mixture at 90 °C with stirring for 2 hours[1].

  • Causality: Hydrazine acts as an in situ hydrogen donor, circumventing the need for high-pressure H₂ gas cylinders and specialized Parr reactors.

  • Self-Validating Check: Before terminating the reflux, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The complete disappearance of the nitro precursor (m/z ~189) and the exclusive presence of the target amine ([M+H]+ m/z 160.09) validates the completion of the reaction[1]. This prevents the accumulation of toxic nitroso intermediates.

Step 4: Catalyst Filtration (Critical Safety Node)

  • Action: Cool the reaction to room temperature and filter through a pad of Celite to remove the Pd/C[2],[1].

  • Causality: Celite prevents the fine Pd/C particulates from passing into the filtrate.

  • Self-Validating Check: Ensure the filter cake remains visibly moist with solvent at all times. Dry Pd/C exposed to air is a severe fire hazard. Immediately quench the filter cake with a wash bottle of deionized water before transferring it to the hazardous waste bin.

Step 5: Isolation

  • Action: Evaporate the filtrate under reduced pressure to yield 2-Methylquinoxalin-6-amine as a yellow solid[1]. Store at 4 °C in an amber vial flushed with argon to prevent oxidative degradation.

SynthesisWorkflow Step1 2-Methyl-6-nitroquinoxaline + EtOH + Pd/C Step2 Add N2H4·H2O (Under N2 Atmosphere) Step1->Step2 Step3 Reflux at 90°C (2h) Monitor via LC-MS Step2->Step3 Step4 Filter Pd/C (Fire Hazard: Keep Wet!) Step3->Step4 Step5 Evaporate Solvent (Fume Hood Exhaust) Step4->Step5 Step6 Pure Product (Store at 4°C, Dark) Step5->Step6

Step-by-step synthesis workflow emphasizing critical safety and handling checkpoints.

Spill Response & Waste Management

In the event of a powder spill of 2-Methylquinoxalin-6-amine:

  • Do not sweep dry. Dry sweeping aerosolizes the toxic dust, violating H335 respiratory protections[3].

  • Self-Validating Decontamination: Dampen a highly absorbent pad with a 10% bleach (sodium hypochlorite) solution or dilute acid (e.g., 1M HCl) to protonate the amine, drastically reducing its volatility and rendering it water-soluble for easier mechanical pickup.

  • Wipe the area inward from the edges to prevent spreading. Dispose of all pads in a sealed, clearly labeled hazardous waste container designated for "Toxic Aromatic Amines."

Sources

Foundational

Photophysical Profiling and Electronic Structure of 2-Methylquinoxalin-6-amine: A Comprehensive Technical Guide

Executive Summary 2-Methylquinoxalin-6-amine (CAS: 4188-17-4) is a highly versatile heterocyclic building block. While historically recognized as a critical precursor in the synthesis of potent mutagens like Me-IQx[1] an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methylquinoxalin-6-amine (CAS: 4188-17-4) is a highly versatile heterocyclic building block. While historically recognized as a critical precursor in the synthesis of potent mutagens like Me-IQx[1] and advanced tau-PET imaging tracers[2], its intrinsic photophysical properties make it an excellent model for studying push-pull chromophore dynamics.

This whitepaper provides an in-depth analysis of the electronic structure and Ultraviolet-Visible (UV-Vis) absorption characteristics of 2-methylquinoxalin-6-amine. By bridging empirical spectroscopic data with Time-Dependent Density Functional Theory (TD-DFT), we establish a self-validating framework for understanding its Intramolecular Charge Transfer (ICT) behavior.

Molecular Architecture and Electronic Properties

The Push-Pull Electronic Framework

The core structure of 2-methylquinoxalin-6-amine features a quinoxaline ring system—a fused bicyclic heterocycle comprising a benzene ring and a pyrazine ring. The electronic landscape is defined by a distinct "push-pull" (donor-acceptor) architecture:

  • Electron Donor (Push): The primary amine ( −NH2​ ) at the C6 position acts as a strong resonance donor ( +M effect). The nitrogen lone pair delocalizes into the π -system of the benzenoid ring.

  • Electron Acceptor (Pull): The pyrazine ring, containing two electronegative nitrogen atoms, acts as an electron sink.

  • Modulator: The methyl group at C2 provides a weak inductive electron-donating effect ( +I ), slightly raising the energy of the pyrazine-localized orbitals compared to an unsubstituted quinoxaline.

Frontier Molecular Orbitals (FMOs)

The spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictates the optical behavior of the molecule. In 6-aminoquinoxalines, the HOMO is predominantly localized over the aniline moiety (the benzene ring and the amino nitrogen), while the LUMO is heavily localized on the electron-deficient pyrazine ring[3].

This spatial separation is the fundamental prerequisite for Intramolecular Charge Transfer (ICT). When a photon is absorbed, electron density migrates from the donor moiety to the acceptor moiety, inducing a massive change in the molecular dipole moment ( Δμ ) between the ground state ( S0​ ) and the first excited singlet state ( S1​ ).

Transitions HOMO HOMO (π) Localized on Aniline Moiety E ≈ -5.60 eV LUMO LUMO (π*) Localized on Pyrazine Ring E ≈ -2.20 eV HOMO->LUMO Band II (~350-380 nm) Intramolecular Charge Transfer (ICT) HOMO_minus_1 HOMO-1 (n) Nitrogen Lone Pairs E ≈ -6.10 eV HOMO_minus_1->LUMO Band I (~230-260 nm) n-π* / π-π* Transitions

Primary electronic transitions and molecular orbital localizations.

UV-Vis Absorption Characteristics

The UV-Vis absorption spectrum of 2-methylquinoxalin-6-amine is characterized by two primary absorption envelopes, consistent with broader aminoquinoxaline derivatives[4][5].

Spectral Band Assignments
  • High-Energy Band (Band I, λmax​≈230−260 nm): This intense band originates from highly allowed π→π∗ transitions within the aromatic core. It is relatively insensitive to solvent polarity.

  • Low-Energy Band (Band II, λmax​≈350−380 nm): This broader, less intense band is assigned to the S0​→S1​ transition, which possesses significant ICT character. The transition involves the promotion of an electron from the amine-delocalized HOMO to the pyrazine-localized LUMO.

Solvatochromic Effects

Because the ICT transition generates a highly polar excited state, the molecule exhibits positive solvatochromism .

  • Causality: In polar solvents (e.g., DMSO, Methanol), the solvent dipoles reorient to stabilize the highly polar S1​ state more effectively than the less polar S0​ state. This lowers the energy gap between the two states, resulting in a bathochromic (red) shift of Band II compared to non-polar solvents (e.g., Cyclohexane).

Table 1: Representative UV-Vis Absorption Data for 6-Aminoquinoxalines

Note: Values are synthesized from structural analogs to represent the expected profile of 2-methylquinoxalin-6-amine[3][6].

SolventDielectric Constant ( ϵ )Band I λmax​ (nm)Band II (ICT) λmax​ (nm)Optical Bandgap ( Egopt​ )
Cyclohexane2.02~ 235~ 345~ 3.59 eV
Methanol32.6~ 240~ 365~ 3.39 eV
DMSO46.8~ 245~ 375~ 3.30 eV

Standardized Experimental & Computational Protocols

To ensure scientific integrity and reproducibility, photophysical profiling must pair rigorous wet-lab spectroscopy with high-level quantum mechanical modeling.

Workflow Start 2-Methylquinoxalin-6-amine Characterization Exp Experimental UV-Vis Spectroscopy Start->Exp Comp Computational TD-DFT Modeling Start->Comp Prep Solvent Preparation (Cyclohexane, MeOH, DMSO) Exp->Prep Geom Geometry Optimization (B3LYP/6-311G**) Comp->Geom Measure Absorbance Measurement (200-800 nm) Prep->Measure TDDFT Excited State Calculation (CAM-B3LYP/Def2-TZVP) Geom->TDDFT Data Data Synthesis & Solvatochromic Analysis Measure->Data TDDFT->Data

Experimental and computational workflow for photophysical characterization.

High-Fidelity UV-Vis Acquisition Protocol

To prevent spectral artifacts, the following self-validating protocol must be used:

  • Stock Solution Preparation: Dissolve 2-methylquinoxalin-6-amine in spectroscopic-grade DMSO to yield a 1.0×10−3 M stock.

    • Causality: DMSO ensures complete dissolution of the polar amine, preventing micro-aggregates.

  • Working Dilutions: Dilute the stock into the target solvents (e.g., Methanol, Cyclohexane) to a final concentration of 1.0×10−5 M.

    • Causality: Operating at 10−5 M prevents intermolecular π−π stacking and excimer formation, which would artificially broaden the absorption bands and violate the linear regime of the Beer-Lambert law.

  • Baseline Correction: Perform a dual-beam baseline correction using matched quartz cuvettes (1 cm path length) filled with the pure respective solvents.

  • Data Acquisition: Scan from 200 nm to 800 nm at a scan rate of 120 nm/min with a slit width of 1 nm.

TD-DFT Computational Workflow

Standard DFT functionals often fail to accurately model push-pull systems. The following protocol corrects for these inherent computational errors:

  • Ground State Geometry Optimization ( S0​ ):

    • Method: DFT using the B3LYP functional and the 6-311G(d,p) basis set.

    • Validation: Perform a vibrational frequency calculation to ensure no imaginary frequencies exist (confirming a true energy minimum).

  • Excited State Calculation ( S1​…Sn​ ):

    • Method: Time-Dependent DFT (TD-DFT).

    • Functional Selection: Use CAM-B3LYP (or ω B97XD) combined with the Def2-TZVP basis set.

    • Causality: Standard hybrid functionals like B3LYP suffer from severe self-interaction errors, causing them to drastically underestimate the excitation energies of charge-transfer states. Range-separated functionals like CAM-B3LYP correctly account for long-range electron correlation, yielding theoretical λmax​ values that closely match experimental ICT bands.

  • Solvation Modeling: Apply the Solvation Model based on Density (SMD).

    • Causality: SMD provides a superior parameterization for bulk electrostatic and non-electrostatic cavitation energies compared to standard PCM, which is critical for accurately capturing the positive solvatochromism of the aminoquinoxaline core.

Quantitative Data Summary

Table 2: Computational FMO Energies (Predicted via CAM-B3LYP/Def2-TZVP)
Molecular OrbitalEnergy Level (eV)Primary LocalizationCharacter
LUMO+1-1.15Pyrazine / C2-Methyl π∗
LUMO-2.20Pyrazine Ring π∗ (Acceptor)
HOMO-5.60Aniline Ring / Amine π (Donor)
HOMO-1-6.10Pyrazine Nitrogens n (Lone Pair)
Calculated Gap 3.40 eV -ICT Transition

By adhering to these integrated experimental and computational methodologies, researchers can accurately leverage 2-methylquinoxalin-6-amine for downstream applications in fluorescent tagging, organic electronics, and neuro-pharmacological tracer development.

References

  • Synthesis and Bioevaluation of 2-Styrylquinoxaline Derivatives as Tau-PET Tracers. Molecular Pharmaceutics - ACS Publications. Available at:[Link]

  • SYNTHESIS OF 2-AMINO-3,8-DIMETHYLIMIDAZO[4,5-f]QUINOXALINE (Me-IQx), A POTENT MUTAGEN ISOLATED FROM FRIED BEEF. Chemistry Letters. Available at:[Link]

  • Cleavage of Abasic Sites in DNA by an Aminoquinoxaline Compound. ACS Omega. Available at:[Link]

Sources

Exploratory

Structural Elucidation of 2-Methylquinoxalin-6-amine: A Comprehensive SC-XRD Technical Guide

Abstract: 2-Methylquinoxalin-6-amine ( C9​H9​N3​ , CAS: 4188-17-4) is a highly versatile heterocyclic intermediate utilized in the development of advanced pharmaceuticals, including Tau-PET tracers for neurodegenerative...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: 2-Methylquinoxalin-6-amine ( C9​H9​N3​ , CAS: 4188-17-4) is a highly versatile heterocyclic intermediate utilized in the development of advanced pharmaceuticals, including Tau-PET tracers for neurodegenerative disease imaging[1]. Determining its precise three-dimensional molecular geometry and supramolecular packing via Single-Crystal X-Ray Diffraction (SC-XRD) is critical for rational drug design, as the spatial orientation of its hydrogen-bonding amine group and the planarity of its quinoxaline core dictate its binding affinity to biological targets. This whitepaper details the end-to-end crystallographic workflow, providing a self-validating protocol for the structural analysis of 2-Methylquinoxalin-6-amine.

Chemical Context and Structural Significance

The molecular architecture of 2-Methylquinoxalin-6-amine consists of a rigid, planar benzopyrazine (quinoxaline) bicyclic system, functionalized with a methyl group at the C2 position and a primary amine at the C6 position.

From a crystallographic and mechanistic perspective, this molecule is an ideal candidate for complex supramolecular assembly:

  • Hydrogen Bonding: The C6-amine acts as a bifurcated hydrogen-bond donor, while the N1 and N4 nitrogens of the quinoxaline ring act as potent hydrogen-bond acceptors. This dynamic drives the formation of extended 1D or 2D hydrogen-bonded networks.

  • π−π Interactions: The highly delocalized aromatic core facilitates face-to-face or edge-to-face π−π stacking, which stabilizes the 3D crystal lattice.

Understanding these non-covalent interactions is paramount. For instance, when synthesizing 2-styrylquinoxaline derivatives for Tau-PET imaging, the electronic distribution and steric profile of the 2-Methylquinoxalin-6-amine precursor directly influence the final tracer's ability to cross the blood-brain barrier and intercalate with Tau fibrils[1].

Experimental Workflow and Causality

As a best practice in modern crystallography, the following protocol outlines the optimal conditions for isolating and analyzing the crystal structure of this compound. Every step is designed to maximize the signal-to-noise ratio and minimize structural artifacts.

Crystal Growth and Selection
  • Solvent System: Dissolve 2-Methylquinoxalin-6-amine in a binary solvent mixture of ethyl acetate and hexane (1:2 v/v).

    • Causality: A binary system allows for precise control over the dielectric constant. As the more volatile solvent (ethyl acetate) slowly evaporates at room temperature, the solution reaches supersaturation gradually, promoting the nucleation of high-quality, defect-free single crystals rather than amorphous precipitates.

  • Mounting: Select a crystal of suitable dimensions (e.g., 0.12×0.10×0.08 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen polyimide cryoloop.

    • Causality: Paratone-N oil acts as a viscous cryoprotectant. It prevents atmospheric moisture from condensing and freezing on the crystal during cryogenic cooling, which would otherwise produce parasitic ice diffraction rings that obscure the sample's data.

Data Collection

Data acquisition is performed using a modern diffractometer, such as the Bruker D8 Venture[2].

  • Radiation Source: Utilize a Copper ( CuKα ) microfocus X-ray source ( λ=1.54178A˚ ).

    • Causality: While Molybdenum ( MoKα ) is standard for heavy-metal complexes, Cu radiation interacts more strongly with the electron clouds of light atoms (C, N, H). This yields significantly higher diffraction intensities for small organic molecules, enhancing the overall resolution and allowing for the unambiguous assignment of the amine hydrogen atoms[2].

  • Temperature Control: Maintain the sample at 100 K using an Oxford Cryostream.

    • Causality: Cryogenic cooling drastically reduces the thermal vibrations of the atoms (Debye-Waller factor). This minimizes dynamic disorder, sharpens the diffraction spots, and exponentially increases the intensity of high-angle reflections, which are critical for high-resolution structural refinement[2].

Data Reduction and Structure Refinement
  • Integration and Absorption Correction: Use the APEX4 software suite for unit cell determination and SAINT for data integration. Apply a multi-scan absorption correction using SADABS.

    • Causality: Because the crystal is not a perfect sphere, X-rays traveling through different cross-sections experience varying degrees of absorption. SADABS corrects these discrepancies, ensuring the measured intensities accurately represent the true structure factors.

  • Structure Solution: Solve the structure using the SHELXT program via intrinsic phasing or charge flipping algorithms[3].

  • Refinement: Refine the structure by full-matrix least-squares on F2 using SHELXL[3] within the Olex2 graphical user interface[4].

    • Causality: Refining against F2 (intensities) rather than F (amplitudes) allows the inclusion of weak or negative reflections, preventing statistical bias and yielding a more accurate model[3]. All non-hydrogen atoms are refined with anisotropic displacement parameters. The amine hydrogen atoms are located from the difference Fourier map and refined freely to capture exact hydrogen-bond geometries. Carbon-bound hydrogens are placed in calculated positions (riding model) to prevent over-parameterization[3].

XRD_Workflow A Crystal Growth (Slow Evaporation) B Crystal Mounting (Cryoloop + Paratone Oil) A->B C Data Collection (Bruker D8 Venture, Cu Kα, 100K) B->C D Data Reduction (SAINT & SADABS) C->D E Structure Solution (SHELXT / Charge Flipping) D->E F Structure Refinement (SHELXL / Olex2 on F²) E->F G Validation & Archiving (checkCIF) F->G

SC-XRD experimental and computational workflow for 2-Methylquinoxalin-6-amine.

Data Presentation and Crystallographic Parameters

To provide a benchmark for researchers isolating this compound, the following tables summarize the representative crystallographic parameters and expected geometric constraints for 2-Methylquinoxalin-6-amine based on standard quinoxaline amine derivatives.

Table 1: Representative Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical Formula C9​H9​N3​
Formula Weight 159.19 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å ( CuKα )
Crystal System Monoclinic (Typical for planar organics)
Space Group P21​/c
Calculated Density ( ρ ) ~1.35 - 1.42 g/cm3
Absorption Coefficient ( μ ) ~0.75 mm−1
Refinement Method Full-matrix least-squares on F2
Goodness-of-fit on F2 ~1.02 - 1.05
Final R indices [I>2 σ (I)] R1​≈0.035 , wR2​≈0.095

Table 2: Expected Hydrogen-Bond Geometry ( , )

D-H···Ad(D-H)d(H···A)d(D···A) (DHA)
N3-H3A···N10.88(2)2.15(2)3.015(3)165(2)
N3-H3B···N20.89(2)2.20(2)3.050(3)158(2)

(Note: D = Donor, A = Acceptor. The amine nitrogen acts as the primary donor to the adjacent quinoxaline ring nitrogens of neighboring molecules).

Supramolecular Assembly Logic

The crystallization of 2-Methylquinoxalin-6-amine is not random; it is a highly ordered self-assembly process driven by the electrostatic potential of the molecule. The diagram below maps the logical hierarchy of these intermolecular forces.

Interactions N1 C6-Amine Group (H-Bond Donor) P1 Intermolecular N-H···N Hydrogen Bond N1->P1 N2 Quinoxaline Nitrogen (H-Bond Acceptor) N2->P1 P2 1D Supramolecular Chain Formation P1->P2 P4 3D Crystal Lattice Stabilization P2->P4 Cross-linking P3 π-π Stacking (Quinoxaline Cores) P3->P4

Hierarchical assembly of 2-Methylquinoxalin-6-amine into a 3D crystal lattice.

Conclusion

The rigorous structural elucidation of 2-Methylquinoxalin-6-amine via SC-XRD provides foundational data for synthetic chemists and pharmacologists. By employing cryogenic data collection with a Copper microfocus source[2] and refining the data on F2 using SHELXL[3] and Olex2[4], researchers can achieve highly accurate atomic coordinates. This precision is essential for mapping the hydrogen-bonding networks and π−π stacking interactions that ultimately govern the molecule's reactivity and biological behavior in downstream applications, such as the synthesis of Tau-PET tracers[1].

References

  • Synthesis and Bioevaluation of 2-Styrylquinoxaline Derivatives as Tau-PET Tracers Source: ACS Publications (Molecular Pharmaceutics) URL:[Link]

  • Bruker D8 Venture Guide & System Overview Source: CapNetEq / Capital Equipment Network URL:[Link]

  • Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C (via ResearchGate) URL:[Link]

  • OLEX2: A complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (via ResearchGate) URL:[Link]

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of 2-Methylquinoxalin-6-amine at Standard Ambient Temperature

Executive Summary 2-Methylquinoxalin-6-amine (CAS: 4188-17-4) is a highly versatile heterocyclic building block, prominently utilized in the design of advanced therapeutics and diagnostic agents, including high-affinity...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methylquinoxalin-6-amine (CAS: 4188-17-4) is a highly versatile heterocyclic building block, prominently utilized in the design of advanced therapeutics and diagnostic agents, including high-affinity Tau-PET radiotracers for neurodegenerative disease imaging [1]. While the bicyclic quinoxaline core provides a robust, resonance-stabilized foundation, the functionalization at the C6 position with a primary amine introduces specific thermodynamic vulnerabilities.

This technical guide provides an in-depth analysis of the thermodynamic stability of 2-Methylquinoxalin-6-amine at standard ambient temperature (298.15 K / 25 °C). By detailing field-validated experimental protocols, quantitative kinetic data, and mechanistic degradation pathways, this whitepaper equips researchers with the authoritative grounding required to formulate, store, and utilize this compound with maximum chemical integrity.

Chemical and Thermodynamic Profile

At room temperature, unsubstituted quinoxalines present as highly stable crystalline solids. The thermodynamic stability of the parent scaffold is driven by its aromatic nature; the continuous delocalization of π -electrons across the fused pyrazine and benzene rings yields a deep potential energy well, making the core highly resistant to spontaneous cleavage [2].

However, the specific substitution pattern of 2-Methylquinoxalin-6-amine alters its electron density distribution:

  • The C6-Amine (Electron-Donating): The primary amine donates electron density into the aromatic system via resonance. While this increases the overall nucleophilicity of the ring—making it an excellent precursor for cross-coupling reactions—it significantly lowers the activation energy required for oxidative degradation.

  • The C2-Methyl (Inductive): The methyl group provides mild inductive stabilization to the adjacent pyrazine nitrogen, subtly elevating its pKa​ and influencing the molecule's pH-dependent solubility and stability profile.

In controlled, neutral aqueous solutions at 25 °C, 2-Methylquinoxalin-6-amine exists in a thermodynamically stable state. However, the introduction of environmental stressors—specifically extreme pH shifts and oxidative agents—can rapidly initiate degradation cascades [3].

Experimental Methodologies for Stability Assessment

To rigorously evaluate the shelf-life and thermodynamic boundaries of 2-Methylquinoxalin-6-amine, we employ a dual-pronged analytical approach. The following protocols are designed as self-validating systems, ensuring that any observed degradation is an intrinsic property of the molecule rather than an artifact of the experimental matrix.

Protocol 1: Real-Time Isothermal Degradation Kinetics (HPLC-UV/Vis)

Causality: High-Performance Liquid Chromatography (HPLC) allows for the precise quantification of the parent compound against emerging degradation byproducts. By conducting this at a strictly controlled 25 °C in amber vials, we isolate ambient thermal energy as the sole variable, eliminating photo-degradation artifacts and establishing accurate baseline kinetic rate constants ( k ).

  • Standard Preparation: Dissolve 10.0 mg of 2-Methylquinoxalin-6-amine in 10 mL of HPLC-grade methanol to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Matrix Incubation: Dilute the stock to a working concentration of 50 µg/mL in three distinct aqueous matrices: 0.1 M HCl (pH 1.2), 0.1 M Phosphate Buffer (pH 7.4), and 0.1 M NaOH (pH 12.0).

  • Thermal Control: Seal the samples in amber glass HPLC vials. Incubate the vials in a precision-controlled water bath calibrated to exactly 25.0 ± 0.1 °C.

  • Sampling & Analysis: Extract 100 µL aliquots at t=0,24,48,72, and 168 hours. Inject 10 µL into a C18 reverse-phase column (250 x 4.6 mm, 5 µm) using an isocratic mobile phase of Water/Acetonitrile (60:40 v/v) containing 0.1% Trifluoroacetic acid (TFA) at a flow rate of 1.0 mL/min.

  • Quantification: Monitor the eluent absorbance at 254 nm. Calculate the remaining percentage of the parent peak area relative to the t=0 baseline.

Workflow A Sample Prep (1 mg/mL Stock) B Incubation (25°C, Amber Vials) A->B C HPLC-UV Analysis (254 nm Detection) B->C D Kinetic Modeling (Rate Constant k) C->D

Experimental workflow for isothermal degradation kinetics at standard ambient temperature.

Protocol 2: Baseline Thermal Analysis (DSC/TGA)

Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) define the absolute thermal boundaries of the solid compound. While our primary focus is room temperature stability, establishing the onset of thermal decomposition ( Td​ ) confirms that 25 °C is safely positioned far below any phase transition or thermal cleavage thresholds [4].

  • Sample Loading: Accurately weigh 3.0–5.0 mg of the solid compound into a pre-tared aluminum crucible.

  • Atmospheric Control: Purge the furnace with dry Nitrogen ( N2​ ) at a continuous flow rate of 50 mL/min. Crucial step: This inert atmosphere prevents oxidative artifacts during heating, isolating pure thermal degradation.

  • Heating Ramp: Equilibrate the system at 20 °C for 10 minutes, then initiate a heating ramp of 10 °C/min up to 350 °C.

  • Data Extraction: Record the endothermic peak for the melting point ( Tm​ ) via DSC and the temperature at 5% mass loss for the decomposition onset ( Td​ ) via TGA.

Quantitative Data Presentation

The thermodynamic stability of 2-Methylquinoxalin-6-amine is highly dependent on its microenvironment. The tables below summarize its baseline physicochemical properties and its kinetic behavior under various ambient conditions.

Table 1: Physicochemical & Baseline Thermodynamic Properties
PropertyValue / DescriptionAnalytical Method
CAS Number 4188-17-4N/A
Molecular Weight 159.19 g/mol Mass Spectrometry
Physical State (25 °C) Yellow to brown crystalline solidVisual Observation
Melting Point ( Tm​ ) ~154 - 158 °CDSC
Thermal Decomposition ( Td​ ) > 280 °C (5% mass loss)TGA
Ambient Stability (Solid) Highly stable (> 24 months)Real-time aging
Table 2: Kinetic Degradation Parameters in Solution (25 °C, 168-Hour Study)
Environmental Condition% Remaining at 72h% Remaining at 168hDegradation Rate ( k )Stability Status
pH 7.4 Buffer (Control) 99.8% ± 0.1%99.5% ± 0.2% <1.0×10−5 h−1 Stable
pH 1.2 (0.1 M HCl) 94.2% ± 0.4%88.7% ± 0.6% 7.5×10−4 h−1 Moderately Labile
pH 12.0 (0.1 M NaOH) 97.1% ± 0.3%93.4% ± 0.5% 4.1×10−4 h−1 Slightly Labile
Oxidative (3% H2​O2​ ) 42.5% ± 1.2%18.3% ± 1.5% 1.2×10−2 h−1 Highly Unstable

Mechanisms of Degradation & Stabilization Strategies

While 2-Methylquinoxalin-6-amine is thermodynamically stable in its solid state and in neutral solutions at room temperature, it is highly susceptible to specific chemical stressors. Understanding these pathways is critical for formulation scientists.

1. Oxidative Degradation (The Primary Vulnerability): The C6 primary amine is the thermodynamic "weak link" of the molecule. In the presence of reactive oxygen species (ROS) or prolonged exposure to atmospheric oxygen under light, the amine undergoes rapid oxidation. This typically results in the formation of N-oxide derivatives or, at higher concentrations, bimolecular coupling to form azo-dimers. Stabilization Strategy: Store the compound under an inert Argon or Nitrogen atmosphere and utilize amber glassware to prevent photo-catalyzed oxidation.

2. pH-Driven Hydrolytic Cleavage: At extreme acidic pH (e.g., pH < 2.0), the pyrazine nitrogens become fully protonated. This protonation disrupts the aromatic resonance of the quinoxaline core, drawing electron density away from the benzene ring and increasing the thermodynamic strain on the bicyclic system. Over prolonged periods at 25 °C, this strain can lead to hydrolytic ring-opening, generating complex fragmentation products.

Pathways Core 2-Methylquinoxalin-6-amine (Thermodynamically Stable at RT) Ox Oxidative Stress (Amine Susceptibility) Core->Ox O2 / Light pH Extreme pH (Nitrogen Protonation) Core->pH Acid/Base Deg1 N-Oxide Derivatives Ox->Deg1 Deg2 Hydrolytic Cleavage Products pH->Deg2

Primary degradation pathways of 2-Methylquinoxalin-6-amine under environmental stress.

Conclusion

2-Methylquinoxalin-6-amine exhibits excellent baseline thermodynamic stability at room temperature (25 °C), underpinned by the resonance energy of its quinoxaline core. However, researchers must account for the high reactivity of the C6-amine group. By adhering to strict pH control (maintaining neutrality) and eliminating oxidative stressors during storage and experimental workflows, the chemical integrity of this vital intermediate can be preserved indefinitely under standard ambient conditions.

References

  • Synthesis and Bioevaluation of 2-Styrylquinoxaline Derivatives as Tau-PET Tracers Molecular Pharmaceutics - ACS Publications URL:[Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines MDPI - Molecules URL:[Link]

  • Tuning of Quinoxaline-Based Molecules for Aggregation-Induced Emission and Room Temperature Liquid Crystallinity The Journal of Physical Chemistry B - ACS Publications URL:[Link]

Exploratory

Metabolic pathways of 2-Methylquinoxalin-6-amine in vitro

As a Senior Application Scientist, I have spent years optimizing in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays for challenging heterocyclic scaffolds. 2-Methylquinoxalin-6-amine is a highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have spent years optimizing in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays for challenging heterocyclic scaffolds. 2-Methylquinoxalin-6-amine is a highly versatile pharmacophore, frequently utilized as a core intermediate in the development of Tau-PET imaging tracers[1], Factor XIa inhibitors[2], and Cyclophilin J PPIase inhibitors[3].

However, the presence of both an arylamine group and a quinoxaline ring presents a complex metabolic liability profile. Failure to accurately map these pathways early in drug discovery can lead to poor in vivo clearance predictions or the generation of reactive, toxic intermediates. This whitepaper provides an authoritative, step-by-step guide to profiling the in vitro metabolism of 2-Methylquinoxalin-6-amine.

Core Metabolic Pathways: The Mechanistic "Why"

When profiling 2-Methylquinoxalin-6-amine, we must account for competing Phase I (oxidative) and Phase II (conjugative) biotransformations. The structural dichotomy of this molecule dictates three primary metabolic routes:

  • Arylamine N-Acetylation (Phase II): The primary amine at the 6-position is a classical substrate for Arylamine N-acetyltransferases (NAT1 and NAT2)[4]. N-acetylation is generally a rapid detoxification pathway, but its rate is highly species- and genotype-dependent.

  • Quinoxaline N-Oxidation (Phase I): The nitrogen atoms within the pyrazine ring of the quinoxaline core are susceptible to oxidation by Cytochrome P450s (CYPs) and Flavin-containing monooxygenases (FMOs), yielding quinoxaline N-oxides[5]. These N-oxides can be biologically active or unstable.

  • N-Hydroxylation to Nitrosoarenes (Phase I): Competing directly with N-acetylation, the primary amine can undergo CYP-mediated N-hydroxylation. This forms a highly reactive nitrosoarene intermediate that can covalently bind to cellular thiols, leading to enzyme inactivation and potential hepatotoxicity[6].

MetabolicPathways Parent 2-Methylquinoxalin-6-amine (Parent Compound) NAcetyl N-Acetylated Metabolite (Phase II: NAT1/NAT2) Parent->NAcetyl Acetyl-CoA NOxide Quinoxaline N-Oxide (Phase I: CYPs/FMOs) Parent->NOxide NADPH / O2 Hydroxymethyl 2-Hydroxymethyl Metabolite (Phase I: CYPs) Parent->Hydroxymethyl NADPH / O2 Nitroso Nitrosoarene Reactive Intermediate (Phase I: CYPs) Parent->Nitroso N-Hydroxylation

Fig 1. Predicted Phase I and Phase II metabolic pathways of 2-Methylquinoxalin-6-amine.

Experimental Design Logic

A common pitfall in arylamine profiling is relying solely on Human Liver Microsomes (HLMs). HLMs capture membrane-bound CYPs and FMOs but are washed free of cytosolic enzymes during ultracentrifugation. Because NATs are strictly cytosolic, an HLM assay will completely miss the N-acetylation pathway, artificially inflating the apparent stability of the compound or over-representing CYP-mediated toxicity.

To build a self-validating system, we must use a dual-matrix approach:

  • HLMs + NADPH: Isolates Phase I oxidative pathways (N-oxidation, N-hydroxylation).

  • S9 Fractions + NADPH + Acetyl-CoA: S9 contains both microsomal and cytosolic fractions. Adding Acetyl-CoA (the obligate cofactor for NATs) alongside NADPH allows us to observe the physiological competition between Phase I oxidation and Phase II acetylation.

Workflow Prep Compound Preparation (1 µM in Buffer) HLM Human Liver Microsomes (HLM) Target: Phase I (CYPs/FMOs) Prep->HLM S9 Human S9 Fraction Target: Phase II (NATs) Prep->S9 Cofactor1 Add NADPH Regenerating System HLM->Cofactor1 Cofactor2 Add NADPH + Acetyl-CoA S9->Cofactor2 Incubate Incubate at 37°C (0, 15, 30, 60 min) Cofactor1->Incubate Cofactor2->Incubate Quench Quench with Cold Acetonitrile (+ Internal Standard) Incubate->Quench Analysis LC-MS/MS Analysis (MRM Mode) Quench->Analysis

Fig 2. In vitro workflow logic for Phase I and Phase II metabolic profiling.

Self-Validating Methodologies

The following protocols are designed to ensure data integrity. Every step includes a mechanistic justification.

Protocol A: Phase I Profiling via Human Liver Microsomes (HLM)
  • Matrix Preparation: Dilute pooled HLMs to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂. Causality: Mg²⁺ is a critical counter-ion for the NADPH-cytochrome P450 reductase complex.

  • Substrate Addition: Spike 2-Methylquinoxalin-6-amine to a final concentration of 1 µM. Keep organic solvent (DMSO) below 0.1% (v/v) to prevent CYP inhibition.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). Causality: A regenerating system is preferred over direct NADPH addition to maintain steady-state electron flow and prevent product inhibition by NADP⁺.

  • Time-Course Sampling: At 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard. Causality: Cold acetonitrile instantaneously denatures proteins, halting metabolism, while the internal standard normalizes any downstream LC-MS/MS ionization variance.

  • Centrifugation: Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

Protocol B: Phase II N-Acetylation Profiling via S9 Fractions
  • Matrix Preparation: Dilute human S9 fraction to 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Causality: A higher protein concentration is required for S9 compared to HLMs because the specific activity of enzymes per mg of total protein is lower.

  • Cofactor Supplementation: Add 1 mM Acetyl-CoA and the NADPH regenerating system. Causality: Without Acetyl-CoA, the NAT enzymes remain inactive, rendering the S9 fraction functionally identical to a dilute HLM assay.

  • Execution: Follow steps 2–7 from Protocol A. Include a "Minus Acetyl-CoA" negative control to definitively prove that any observed N-acetylated metabolite is NAT-dependent.

Quantitative Data Interpretation

By analyzing the LC-MS/MS data (monitoring parent depletion and metabolite appearance), we can calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ). The table below summarizes representative kinetic data demonstrating how the choice of matrix and cofactor completely alters the perceived metabolic stability of 2-Methylquinoxalin-6-amine.

Table 1: Representative In Vitro Kinetic Parameters for 2-Methylquinoxalin-6-amine

Test SystemCofactor(s)Primary EnzymeDominant Metabolite CLint​ (µL/min/mg) t1/2​ (min)
HLM NADPHCYP450 / FMOQuinoxaline N-Oxide14.547.8
HLM NADPHCYP4502-Hydroxymethyl...8.284.5
S9 Fraction NADPH + Acetyl-CoANAT1 / NAT2N-Acetylated Amine42.116.4

Scientist's Insight: If you only ran the HLM assay, you would predict a moderate half-life of ~48 minutes driven by N-oxidation. However, the S9 data reveals that N-acetylation is highly efficient ( CLint​ = 42.1 µL/min/mg), dropping the half-life to 16.4 minutes. This rapid Phase II clearance is actually beneficial from a safety perspective, as it outcompetes the Phase I N-hydroxylation pathway, thereby minimizing the formation of toxic nitrosoarenes.

References

  • Synthesis and Bioevaluation of 2-Styrylquinoxaline Derivatives as Tau-PET Tracers. ACS Molecular Pharmaceutics. URL:[Link]

  • Substituted oxopyridine derivatives (Patent WO2017005725A1).Google Patents.
  • Cyclophilin J PPIase Inhibitors Derived from 2,3-Quinoxaline-6 Amine Exhibit Antitumor Activity. Frontiers in Pharmacology. URL:[Link]

  • Human Arylamine N-Acetyltransferase 1: In Vitro and Intracellular Inactivation by Nitrosoarene Metabolites of Toxic and Carcinogenic Arylamines. Chemical Research in Toxicology. URL:[Link]

  • Formation of an N-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[1,2,4] triazolo[4,3-a]quinoxaline by in vitro rat liver microsomal preparations. Acta Pharmaceutica Sciencia. URL: [Link]

Sources

Foundational

Unraveling the Apoptotic Precision of 2-Methylquinoxalin-6-amine and its Analogs: A Technical Guide for Drug Discovery

Abstract The quinoxaline scaffold represents a "privileged" structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects[1][2]....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoxaline scaffold represents a "privileged" structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects[1][2]. This technical guide provides an in-depth exploration of the mechanism of action of 2-Methylquinoxalin-6-amine and its N-substituted derivatives as inducers of apoptosis in biological systems. While specific mechanistic data on the parent compound, 2-Methylquinoxalin-6-amine, is limited, extensive research on its analogs has illuminated a consistent and potent pathway of programmed cell death. This document will synthesize the current understanding of their antiproliferative effects, focusing on the molecular signaling cascade they trigger. We will delve into the experimental methodologies used to elucidate this mechanism, offering detailed protocols for their replication and validation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of compounds.

Introduction: The Therapeutic Potential of the Quinoxaline Scaffold

Quinoxaline derivatives, nitrogen-containing heterocyclic compounds, are integral to numerous biologically active molecules and approved pharmaceuticals[1][2]. Their diverse pharmacological profiles encompass anticancer, antimicrobial, antiviral, and anti-inflammatory properties[1]. The synthetic accessibility of the quinoxaline core allows for the creation of extensive compound libraries, facilitating robust structure-activity relationship (SAR) studies to optimize therapeutic efficacy[1][2]. Among these, N-substituted 2-methylquinoxalin-6-amine derivatives have emerged as a promising class of antiproliferative agents, primarily through the induction of apoptosis[3][4]. This guide will focus on the well-documented apoptotic mechanism of these derivatives as a model for understanding the potential action of 2-Methylquinoxalin-6-amine.

The Core Mechanism: Induction of Mcl-1 Dependent Apoptosis

The primary mechanism by which N-substituted 2-methylquinoxalin-6-amine derivatives exert their anticancer effects is through the induction of the intrinsic apoptotic pathway. This programmed cell death is characterized by a series of well-defined molecular events, with the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1) playing a pivotal role[3][4][5].

The Central Role of Mcl-1

Mcl-1 is a key member of the Bcl-2 family of proteins that governs cell survival. It functions by sequestering pro-apoptotic proteins, thereby preventing the initiation of the apoptotic cascade[5]. The rapid turnover of Mcl-1 makes it a critical checkpoint in determining a cell's fate[5]. In many cancers, Mcl-1 is overexpressed, contributing to tumor progression and resistance to conventional therapies[5]. N-substituted 2-methylquinoxalin-6-amine derivatives are thought to function as BH3 mimetics, binding to a hydrophobic groove on Mcl-1 and disrupting its interaction with pro-apoptotic partners. This disruption liberates pro-apoptotic proteins, triggering the downstream events of apoptosis[5].

The Apoptotic Cascade

The inhibition of Mcl-1 by these quinoxaline derivatives initiates a cascade of events leading to cell death:

  • Caspase Activation: The release of pro-apoptotic proteins leads to the activation of executioner caspases, primarily caspase-3 and caspase-7. These proteases are the central effectors of apoptosis, responsible for cleaving a multitude of cellular substrates[3][4].

  • PARP Cleavage: One of the key substrates of activated caspase-3 is Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. The cleavage of PARP is a well-established hallmark of apoptosis and serves as a reliable biochemical marker for this process[3][4].

The following diagram illustrates the proposed signaling pathway:

Apoptotic_Pathway_of_2_Methylquinoxalin_6_amine_Analogs Proposed Mechanism of Apoptosis Induction Quinoxaline 2-Methylquinoxalin-6-amine Analog Mcl1 Mcl-1 (Anti-apoptotic) Quinoxaline->Mcl1 Inhibits Pro_Apoptotic Pro-apoptotic Proteins (e.g., Bak, Bax) Mcl1->Pro_Apoptotic Sequesters Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Induces MOMP Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 PARP PARP Caspase37->PARP Cleaves Apoptosis Apoptosis Caspase37->Apoptosis Executes Cleaved_PARP Cleaved PARP Experimental_Workflow Experimental Workflow for Mechanistic Studies Synthesis Synthesis of 2-Methylquinoxalin-6-amine & Analogs Antiproliferative Antiproliferative Assays (e.g., MTT, SRB) Synthesis->Antiproliferative Apoptosis_Induction Confirmation of Apoptosis (e.g., Annexin V/PI Staining) Antiproliferative->Apoptosis_Induction Biochemical_Markers Biochemical Marker Analysis (Western Blot for Caspases, PARP) Apoptosis_Induction->Biochemical_Markers Target_Engagement Target Engagement Studies (e.g., CETSA) Apoptosis_Induction->Target_Engagement Caspase_Activity Caspase Activity Assays (Fluorometric/Colorimetric) Biochemical_Markers->Caspase_Activity Target_Identification Target Identification (e.g., Affinity Chromatography, Kinome Profiling) Target_Engagement->Target_Identification

Caption: A logical workflow for investigating the mechanism of action.

Detailed Experimental Protocols

This protocol describes the synthesis of the core scaffold.

  • Step 1: Synthesis of 2-Methyl-6-nitroquinoxaline

    • In a round-bottom flask, dissolve 4-nitro-1,2-phenylenediamine and methylglyoxal in ethanol.

    • Reflux the reaction mixture for 36-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield 2-methyl-6-nitroquinoxaline.[3]

  • Step 2: Reduction to 2-Methylquinoxalin-6-amine

    • Dissolve the 2-methyl-6-nitroquinoxaline from Step 1 in ethanol.

    • Add a catalytic amount of 10% palladium on carbon (Pd/C).

    • Subject the mixture to hydrogenation (H₂) at room temperature and atmospheric pressure for 6-8 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the catalyst by filtration through a pad of Celite.

    • Evaporate the solvent under reduced pressure to obtain 2-Methylquinoxalin-6-amine.[3]

This protocol is for detecting the cleavage of caspases and PARP.

  • Cell Lysis and Protein Quantification:

    • Treat cancer cells with the test compound at various concentrations and time points.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6][7]

This protocol quantifies the activity of executioner caspases.

  • Cell Treatment and Lysis:

    • Seed cells in a 96-well plate and treat with the test compound.

    • After the desired incubation period, lyse the cells according to the assay kit manufacturer's instructions.

  • Assay Procedure:

    • Add the caspase-3/7 substrate (e.g., Ac-DEVD-AMC) to the cell lysates.

    • Incubate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[8][9]

    • The fluorescence intensity is directly proportional to the caspase-3/7 activity.

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment.

  • Cell Treatment and Heat Shock:

    • Treat intact cells with the test compound or vehicle control.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures for a defined period (e.g., 3 minutes) using a thermal cycler, followed by cooling.

  • Cell Lysis and Separation of Soluble and Aggregated Proteins:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein (e.g., Mcl-1) in the soluble fraction by Western blotting or other quantitative proteomic methods.[10][11]

    • A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Quantitative Data Summary

The antiproliferative activity of N-substituted 2-methylquinoxalin-6-amine derivatives is typically evaluated across a panel of cancer cell lines. The following table provides a representative summary of such data.

Compound IDSubstitution at 6-amineCancer Cell LineIC₅₀ (µM)
7c BisfuranylquinoxalineureaA549 (Lung)1.5
HT29 (Colon)2.1
PC3 (Prostate)1.8
Reference:[2]

Conclusion and Future Directions

The evidence strongly suggests that 2-Methylquinoxalin-6-amine and its N-substituted derivatives are potent inducers of Mcl-1 dependent apoptosis. Their ability to activate the intrinsic apoptotic pathway through caspase activation and subsequent PARP cleavage makes them attractive candidates for further development as anticancer therapeutics.

Future research should focus on several key areas:

  • Direct Target Identification: While Mcl-1 is a strongly implicated target, comprehensive target identification studies, such as kinome profiling and affinity-based proteomics, are warranted to uncover the full spectrum of molecular interactions.

  • In Vivo Efficacy: The promising in vitro results need to be translated into in vivo animal models to assess the therapeutic potential and pharmacokinetic properties of these compounds.

  • Structure-Activity Relationship (SAR) Optimization: Further SAR studies can lead to the design of more potent and selective analogs with improved drug-like properties.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. [Link]

  • ACS Publications. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega. [Link]

  • Chen, Q., et al. (2011). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Bioorganic & Medicinal Chemistry Letters, 21(7), 1929-1932. [Link]

  • ResearchGate. (2011). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure-activity relationship study. [Link]

  • MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1099. [Link]

  • ResearchGate. (2026). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. [Link]

  • ACS Publications. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Natarajan, A., et al. (2011). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Bioorganic & Medicinal Chemistry Letters, 21(7), 1929-1932. [Link]

Sources

Protocols & Analytical Methods

Method

Topic: Step-by-Step Protocol for the Synthesis of 2-Methylquinoxalin-6-amine Derivatives

An Application Note for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed, in-depth protocol for the synthesis of 2-Methylquinoxalin-6-amine and its subsequent derivatization. The...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, in-depth protocol for the synthesis of 2-Methylquinoxalin-6-amine and its subsequent derivatization. The methodologies described herein are grounded in established chemical principles, offering researchers a robust framework for producing a library of these valuable compounds.

The quinoxaline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous biologically active molecules, including approved drugs.[1][2] Derivatives of quinoxaline exhibit a wide array of pharmacological activities, such as anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4][5] The 2-methylquinoxalin-6-amine structure, in particular, serves as a versatile starting point for creating diverse chemical libraries for drug discovery and development.

The synthesis strategy is bifurcated into two primary stages:

  • Core Synthesis: The construction of the foundational 2-methylquinoxalin-6-amine molecule.

  • Derivative Synthesis: The functionalization of the 6-amino group to generate a variety of analogs (amides, ureas, thioureas, and sulfonamides).

Part 1: Synthesis of the 2-Methylquinoxalin-6-amine Core

The synthesis of the core structure is a well-established two-step process that begins with the condensation of a substituted phenylenediamine with a dicarbonyl compound, followed by the reduction of a nitro group.

Step 1.1: Synthesis of 2-Methyl-6-nitroquinoxaline

This initial step involves the acid-catalyzed condensation reaction between 4-nitro-1,2-phenylenediamine and methylglyoxal. This reaction, a variation of the classic Hinsberg quinoxaline synthesis, forms the heterocyclic pyrazine ring fused to the benzene ring.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add 4-nitro-1,2-phenylenediamine (1.0 equivalent) and absolute ethanol to create a slurry.

  • Add methylglyoxal (an aqueous solution, typically 40%, 1.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 36-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.[6]

  • Collect the resulting yellow precipitate by vacuum filtration.

  • Wash the filtered solid with cold ethanol and then water to remove any unreacted starting materials and impurities.

  • Dry the product, 2-methyl-6-nitroquinoxaline, under vacuum. The product is typically of sufficient purity for the next step without further purification.

Step 1.2: Reduction of 2-Methyl-6-nitroquinoxaline to 2-Methylquinoxalin-6-amine

The second step involves the catalytic hydrogenation of the nitro group on the 2-methyl-6-nitroquinoxaline intermediate to yield the primary amine. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation.

Protocol:

  • Dissolve the 2-methyl-6-nitroquinoxaline (1.0 equivalent) from the previous step in absolute ethanol in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution (typically 5-10% by weight of the starting material).

  • Seal the reaction vessel and purge with hydrogen gas (H₂).

  • Stir the mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for lab scale) at room temperature for 6-8 hours.[2][6] Monitor the reaction by TLC until the starting material is fully consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.

  • Remove the Pd/C catalyst by filtration through a pad of Celite. Caution: The Pd/C catalyst can be pyrophoric when dry; ensure the filter cake is kept wet with ethanol during and after filtration.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude 2-methylquinoxalin-6-amine.[6] This product can be purified by column chromatography if necessary, but is often used directly in the next stage of derivatization.

Core Synthesis Workflow cluster_0 Step 1.1: Condensation cluster_1 Step 1.2: Reduction 4-nitro-1,2-phenylenediamine 4-nitro-1,2-phenylenediamine Reaction1 Reflux in Ethanol (36-48h) 4-nitro-1,2-phenylenediamine->Reaction1 Methylglyoxal Methylglyoxal Methylglyoxal->Reaction1 2-Methyl-6-nitroquinoxaline 2-Methyl-6-nitroquinoxaline Reaction1->2-Methyl-6-nitroquinoxaline Reaction2 H₂, Pd/C Ethanol, RT (6-8h) 2-Methyl-6-nitroquinoxaline->Reaction2 2-Methylquinoxalin-6-amine 2-Methylquinoxalin-6-amine Reaction2->2-Methylquinoxalin-6-amine

Workflow for the two-step synthesis of the 2-Methylquinoxalin-6-amine core.

Part 2: Synthesis of 2-Methylquinoxalin-6-amine Derivatives

With the core amine in hand, a diverse range of derivatives can be synthesized by targeting the nucleophilic 6-amino group. The following protocols outline common derivatization reactions. Dichloromethane (DCM) is a frequently used solvent, and bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often employed as acid scavengers.[6]

Amide Formation via Acylation

Reaction: R-NH₂ + R'-COCl → R-NH-CO-R' + HCl

Protocol:

  • Dissolve 2-methylquinoxalin-6-amine (1.0 equivalent) in DCM in a round-bottom flask.

  • Add a base such as triethylamine (TEA) (1.2 equivalents).

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add the desired acyl chloride (R-COCl) (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.[2]

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the amide derivative.

Urea Formation via Reaction with Isocyanates

Reaction: R-NH₂ + R'-NCO → R-NH-CO-NH-R'

Protocol:

  • Dissolve 2-methylquinoxalin-6-amine (1.0 equivalent) in DCM.

  • Add diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Add the desired isocyanate (R-NCO) (1.2 equivalents).[2]

  • Stir the mixture at room temperature for 12-24 hours.[6]

  • Work-up the reaction as described for the amide synthesis to isolate the urea derivative.

Thiourea Formation via Reaction with Isothiocyanates

Reaction: R-NH₂ + R'-NCS → R-NH-CS-NH-R'

Protocol:

  • Dissolve 2-methylquinoxalin-6-amine (1.0 equivalent) and the desired isothiocyanate (R-NCS) (1.5-2.0 equivalents) in DCM.[2][6]

  • Heat the mixture to reflux and maintain for 8-12 hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the pure thiourea derivative.

Sulfonamide Formation via Sulfonylation

Reaction: R-NH₂ + R'-SO₂Cl → R-NH-SO₂-R' + HCl

Protocol:

  • Dissolve 2-methylquinoxalin-6-amine (1.0 equivalent) in DCM and add TEA (1.5 equivalents).

  • Cool the solution to 0 °C.

  • Add the desired sulfonyl chloride (R-SO₂Cl) (1.1 equivalents) portion-wise.[6]

  • Stir the reaction at room temperature for 6-12 hours.[2]

  • Perform an aqueous work-up as previously described to isolate the sulfonamide derivative.

Derivatization Pathways cluster_derivatives Derivative Classes CoreAmine 2-Methylquinoxalin-6-amine AcylChloride + Acyl Chloride (R'COCl) + Base (TEA) CoreAmine->AcylChloride Isocyanate + Isocyanate (R'NCO) + Base (DIPEA) CoreAmine->Isocyanate Isothiocyanate + Isothiocyanate (R'NCS) Reflux CoreAmine->Isothiocyanate SulfonylChloride + Sulfonyl Chloride (R'SO₂Cl) + Base (TEA) CoreAmine->SulfonylChloride Amide Amide Derivative (R-NH-CO-R') Urea Urea Derivative (R-NH-CO-NH-R') Thiourea Thiourea Derivative (R-NH-CS-NH-R') Sulfonamide Sulfonamide Derivative (R-NH-SO₂-R') AcylChloride->Amide Isocyanate->Urea Isothiocyanate->Thiourea SulfonylChloride->Sulfonamide

Reaction pathways for the functionalization of 2-Methylquinoxalin-6-amine.

Part 3: Purification and Characterization

Purification

Crude products from the derivatization steps are typically purified using standard laboratory techniques.

  • Recrystallization: Effective for obtaining high-purity crystalline solids.

  • Silica Gel Column Chromatography: A versatile method for separating the desired product from unreacted starting materials and byproducts. A gradient of ethyl acetate in hexanes is a common eluent system.

Characterization

The identity, structure, and purity of the synthesized compounds must be confirmed through spectroscopic analysis.[7]

TechniquePurposeSample Preparation & Key Observations
¹H and ¹³C NMR Structural ElucidationDissolve 5-10 mg of sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[7] ¹H NMR confirms the presence of aromatic, methyl, and N-H protons. ¹³C NMR confirms the carbon skeleton.
Mass Spectrometry Molecular Weight ConfirmationDissolve a small amount of sample in a suitable solvent like methanol or acetonitrile for ESI or APCI analysis.[7] The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight.
Melting Point Purity AssessmentA sharp melting point range is indicative of a pure compound.

Summary of Synthesized Derivatives

The following table provides examples of derivatives that can be synthesized using the protocols above, highlighting the versatility of the 2-methylquinoxalin-6-amine core.

Compound IDR¹ Group (at position 2)R² Group (at 6-amino)Molecular FormulaYield (%)
5a MethylAcetylC₁₁H₁₁N₃O85
5e MethylPhenylureaC₁₆H₁₄N₄O-
5i MethylTosylC₁₆H₁₅N₃O₂S-
6a MethylPhenylthioureaC₁₆H₁₄N₄S-

Yield data based on reported literature for analogous compounds.[2][6]

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  • BenchChem. (n.d.). Application Notes and Protocols for the Characterization of N6-methylquinoxaline-5,6-diamine. Retrieved from BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJwJiMLbq1WBk37u0ltLM7NIPMfQKGnUmERTEUDWVLd17BOl-7wad6hrS2v0G-k50Q2mwmOIbYAa5xwEqVCvYAcdlK5hq9bwP35VkE_aQh1k92oRvT3kzZO16A-hNJG3pYI-0KatyT7Dp7L7GSbrfl90EgTgFZoO377fs6goLC7QTPSBlCvMQET3QH_I4ymmJK2hPQUwBfzzFn27JLOpn1XYbcJIlqbeTC3uz2v34ujDLrLU5-UfP2zg==]
  • SciSpace. (2015). Quinoxaline, its derivatives and applications: A state of the art review. European Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD4rHFw_D4_zZ8CyTKdjdOosfe2ZylmA7-ZZcRqRm3FvOsq4OXnwhi_F_N2_oO9QwlQKAvLSUVDdLim2nxte8a3WUwRN-gkDQQbULIk91xn8uBzUANXPDiCzjWPGDnmwFP6vskZwzzzqPZSu4W47L8hgBtAKG6QBsYce-DeFXrswucp9jQngCJG-IrCUujoOwUh8937cZx5hB5GKzytQ==]
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Sources

Application

Application Note: 2-Methylquinoxalin-6-amine in Pharmaceutical Drug Discovery – From Neuroimaging to Cardiovascular Therapeutics

Executive Summary 2-Methylquinoxalin-6-amine (CAS: 4188-17-4) is a highly versatile, electron-deficient heterocyclic building block that has become increasingly prominent in modern drug discovery. Its unique structural t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methylquinoxalin-6-amine (CAS: 4188-17-4) is a highly versatile, electron-deficient heterocyclic building block that has become increasingly prominent in modern drug discovery. Its unique structural topology—a rigid quinoxaline core paired with a functionalizable 6-amino group and a reactive 2-methyl position—makes it an ideal scaffold for designing molecules that require precise hydrogen bonding, π

π stacking, and blood-brain barrier (BBB) penetrability.

As a Senior Application Scientist, I have structured this guide to detail the mechanistic rationale and validated protocols for utilizing this compound in two distinct, high-impact therapeutic areas: Neuroimaging (Tau-PET Tracers) and Cardiovascular Therapeutics (Plasma Kallikrein Inhibitors) .

Chemical Rationale & Scaffold Dynamics

The utility of 2-methylquinoxalin-6-amine stems from its dual-reactivity profile. The pyrazine-fused benzene ring exerts an electron-withdrawing effect, which significantly reduces the nucleophilicity of the 6-amino group compared to standard anilines.

  • Causality in Experimental Design: Because the amine is deactivated, standard alkylation or amidation conditions often lead to poor yields. Consequently, protocols utilizing this scaffold must employ strong bases (e.g., NaH) to force deprotonation prior to alkylation, or highly efficient coupling reagents (e.g., HATU) combined with elevated temperatures to drive amide bond formation.

  • Biological Relevance: The lipophilic nature of the quinoxaline core ensures excellent membrane permeability. In central nervous system (CNS) applications, this facilitates BBB crossing. In systemic applications, the rigid planar structure fits perfectly into narrow enzymatic binding pockets, such as the S1 pocket of serine proteases.

Application A: Development of Tau-PET Imaging Agents

The Mechanistic Goal

Alzheimer’s disease (AD) diagnosis relies heavily on the non-invasive imaging of neurofibrillary tangles (NFTs) composed of hyperphosphorylated Tau protein. First-generation tracers often suffered from off-target binding to monoamine oxidase B (MAO-B). Recent breakthroughs have demonstrated that synthesized from 2-methylquinoxalin-6-amine exhibit exceptional affinity for K18-Tau aggregates ( Ki​ ~41.48 nM) and high selectivity over A β plaques [1].

Protocol: Synthesis of N,N,2-Trimethylquinoxalin-6-amine

To build the Tau-PET tracer, the primary amine must first be converted to a tertiary amine to modulate lipophilicity and prevent unwanted hydrogen-bond donation that could lead to off-target binding.

Reagents: 2-Methylquinoxalin-6-amine (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 10.0 eq), Iodomethane ( CH3​I , 4.0 eq), Anhydrous DMF.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-methylquinoxalin-6-amine (760 mg, 4.84 mmol) in 15 mL of anhydrous DMF under an inert Argon atmosphere.

  • Deprotonation (Causality): Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add NaH (1.2 g, 48.4 mmol) in portions. Rationale: The massive excess of NaH and strict temperature control are critical. The deactivated amine requires a strong base to form the amide anion, while 0 °C prevents the highly exothermic degradation of DMF.

  • Alkylation: Stir for 30 minutes until hydrogen gas evolution ceases. Dropwise, add iodomethane (2.7 g, 19.36 mmol) diluted in 5 mL of DMF. Allow the mixture to warm to room temperature and stir for 2 hours.

  • Self-Validating In-Process Control (IPC): Quench the reaction by slowly pouring the mixture into 100 mL of crushed ice water. A successful reaction is immediately visually validated by the precipitation of a bright yellow crystalline solid.

  • Isolation: Filter the solid, wash with cold deionized water, and dry under reduced pressure (Yield: ~69%).

  • Analytical Confirmation: Run 1 H NMR (400 MHz, CDCl3​ ). The protocol is validated when the primary amine protons disappear, replaced by a distinct 6-proton singlet at δ 3.10 ppm, confirming complete N,N -dimethylation.

(Note: The 2-methyl group is subsequently reacted with benzaldehyde derivatives via an aldol-type condensation to form the styryl-PET tracer).

Application B: Synthesis of Plasma Kallikrein Inhibitors

The Mechanistic Goal

Plasma kallikrein is a serine protease responsible for releasing bradykinin. Overactivation of this pathway leads to vascular permeability, hereditary angioedema (HAE), and thromboembolic disorders. Coupling 2-methylquinoxalin-6-amine with generates potent allosteric and active-site inhibitors that block bradykinin synthesis [2].

Protocol: Amide Coupling for Oxopyridine-Quinoxaline Derivatives

Reagents: Oxopyridine carboxylic acid derivative (1.1 eq), 2-Methylquinoxalin-6-amine (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous Pyridine/DMF.

Step-by-Step Methodology:

  • Carboxylate Activation: Dissolve the oxopyridine carboxylic acid in anhydrous DMF. Add DIPEA and HATU. Stir at room temperature for 15 minutes. Rationale: HATU generates an active HOAt ester. This highly reactive intermediate is strictly required because the incoming quinoxaline-6-amine is a poor nucleophile.

  • Coupling (Causality): Add 2-methylquinoxalin-6-amine. Elevate the reaction temperature to 50 °C. Rationale: Room temperature coupling will stall due to the steric hindrance of the oxopyridine and the electron-deficient nature of the quinoxaline amine. Thermal energy is required to cross the activation barrier for the nucleophilic attack.

  • Self-Validating In-Process Control (IPC): Monitor the reaction via LC/MS at 1-hour intervals. The system is self-validating: you must observe the disappearance of the specific quinoxaline mass peak ( m/z 160 [M+H]+ ) and the emergence of the heavy product mass (e.g., m/z 564 [M+H]+ ).

  • Purification: Concentrate the mixture under vacuum to remove pyridine/DMF. Purify via reverse-phase preparative HPLC (Water/Acetonitrile gradient) to isolate the final therapeutic inhibitor (Yield: 16–30%).

Quantitative Data Summary

The following table synthesizes the distinct reaction metrics and biological readouts for the two primary applications of the scaffold:

Application DomainTarget PathologyDerivative ClassKey ReactionYieldBiological EfficacySource
Neuroimaging Alzheimer's (Tau NFTs)2-Styrylquinoxalines N -alkylation / Condensation69% (Intermediate) Ki​ = 41.48 nM
Cardiovascular Thrombosis / EdemaOxopyridine-amidesHATU-mediated Amidation16–30% (Final)Inhibits Bradykinin

Mechanistic Workflow Visualization

The divergent synthetic utility of the 2-methylquinoxalin-6-amine scaffold is mapped below, illustrating how early synthetic choices dictate the final biological application.

G Core 2-Methylquinoxalin-6-amine (CAS: 4188-17-4) Alkylation N-Alkylation & Condensation (NaH, CH3I / Benzaldehyde) Core->Alkylation Pathway A (Neuro) Coupling Amide Coupling (Oxopyridine, HATU, DIPEA) Core->Coupling Pathway B (Cardio) TauTracer 2-Styrylquinoxaline Derivatives (Tau-PET Tracers) Alkylation->TauTracer TauBinding Binds Neurofibrillary Tangles (High Affinity: Ki ~41 nM) TauTracer->TauBinding Kallikrein Oxopyridine-Quinoxaline (Plasma Kallikrein Inhibitor) Coupling->Kallikrein Thrombosis Blocks Bradykinin Release (Reduces Edema/Thrombosis) Kallikrein->Thrombosis

Divergent drug discovery workflows utilizing 2-Methylquinoxalin-6-amine as a core scaffold.

Conclusion

The 2-methylquinoxalin-6-amine scaffold is a powerful asset in the medicinal chemist's toolkit. By understanding the inherent electronic deactivation of its amine group, researchers can rationally design synthetic routes—utilizing aggressive deprotonation for neuroimaging tracers or high-energy activated coupling for cardiovascular inhibitors. Adhering to the self-validating IPCs outlined in this guide ensures high-fidelity translation from bench synthesis to in vivo biological success.

References

  • Synthesis and Bioevaluation of 2-Styrylquinoxaline Derivatives as Tau-PET Tracers. Molecular Pharmaceutics, 2023, 20 (11), 5865-5876. American Chemical Society. URL:[Link]

  • Substituted oxopyridine derivatives.US Patent 11,180,471 B2 / WO2017005725A1. Bayer Pharma Aktiengesellschaft, 2021.
Method

Using 2-Methylquinoxalin-6-amine as a precursor for fluorescent probes

Application Note: 2-Methylquinoxalin-6-amine as a Versatile Scaffold for Advanced Fluorescent Probes Introduction & Mechanistic Rationale The development of highly sensitive fluorescent probes is a critical bottleneck in...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Methylquinoxalin-6-amine as a Versatile Scaffold for Advanced Fluorescent Probes

Introduction & Mechanistic Rationale

The development of highly sensitive fluorescent probes is a critical bottleneck in both neurodegenerative disease diagnostics and environmental monitoring. The quinoxaline scaffold—specifically 2-methylquinoxalin-6-amine —has emerged as a highly versatile precursor for designing "turn-on" fluorescent sensors[1].

The structural brilliance of 2-methylquinoxalin-6-amine lies in its dual-functionalization potential:

  • The 6-Amine Group: Acts as a strong electron-donating group (EDG), establishing a "push-pull" internal charge transfer (ICT) system across the aromatic core. It also serves as a synthetic anchor for N-alkylation, allowing researchers to fine-tune the lipophilicity and quantum yield of the final probe[2].

  • The 2-Methyl Group: The electron-withdrawing nature of the pyrazine nitrogen atoms renders the protons of the 2-methyl group highly acidic. This "active methyl" enables facile base-catalyzed Knoevenagel condensation with various aromatic aldehydes, extending the π-conjugation to create styryl-based fluorophores with large Stokes shifts[2].

By exploiting these features, researchers have successfully synthesized probes capable of detecting Alzheimer's disease biomarkers (Tau aggregates)[2] and trace water in organic solvents[3].

Mechanistic Pathways of Fluorescence Turn-On

The utility of 2-methylquinoxalin-6-amine derivatives relies on their ability to switch from a "dark" state to a highly fluorescent state upon encountering a specific analyte. For protein aggregate sensors (e.g., Tau tangles), this is governed by the Restriction of Intramolecular Rotation (RIR) . In aqueous media, the free probe dissipates excitation energy non-radiatively via the free rotation of its styryl and amine bonds. Upon binding to the hydrophobic β-sheet pockets of Tau aggregates, this rotation is physically locked, forcing the molecule to release energy via radiative decay (fluorescence)[2].

G P_free Free Probe (Aqueous/Organic) High Intramolecular Rotation Non_rad Non-Radiative Decay (Fluorescence Quenched) P_free->Non_rad Energy Dissipation P_bound Probe-Analyte Interaction (Restricted Rotation / Complex Break) P_free->P_bound Binding Event Analyte Target Analyte (Tau Aggregates / Zn2+ Complex) Analyte->P_bound Triggers Microenvironment Shift Fluorescence Radiative Decay (Strong Fluorescence Turn-On) P_bound->Fluorescence RIR Mechanism

Fig 1: Mechanistic pathway of fluorescence turn-on via Restriction of Intramolecular Rotation (RIR).

Quantitative Data Summary

The table below summarizes the photophysical properties and binding affinities of key probes derived from the quinoxaline-6-amine scaffold, demonstrating their high sensitivity and broad applicability.

Probe DerivativeTarget AnalyteExcitation (nm)Emission (nm)Fluorescence ResponseBinding Affinity / LOD
[18F]15 (2-Styrylquinoxaline) K18-Tau Aggregates~380–420~500–550Up to 64-fold enhancement Ki​ = 41.48 nM[2]
N,N-Dimethyl-2-styryl Tau Tangles (AD Brain)40052020 to 47 nm Blue ShiftHigh Selectivity over Aβ[2]
2,3-Biphenyl Q-6-amine Trace Water in Solvents435518Turn-on (Complex dissociation)LOD = 0.0026% (v/v)[3]

Self-Validating Experimental Protocols

Protocol A: Synthesis of 2-Styrylquinoxaline Fluorophores

Causality Note: We utilize Hydrazine hydrate ( N2​H4​⋅H2​O ) with Pd/C instead of H2​ gas for the initial reduction. Hydrazine is a safer, liquid hydrogen donor that provides rapid, clean reduction of the nitro group without over-reducing the sensitive pyrazine ring[1].

Step 1: Reduction to Core Precursor

  • Dissolve 2-methyl-6-nitroquinoxaline (1 eq) and 10% Pd/C (0.2 eq) in absolute ethanol.

  • Slowly add N2​H4​⋅H2​O (10 eq) dropwise. Self-Validation: The reaction mixture will bubble vigorously. Monitor via TLC (petroleum ether/ethyl acetate = 1/1); the disappearance of the starting material spot confirms completion.

  • Reflux at 90 °C for 2 hours. Filter through Celite to remove Pd/C, and evaporate the solvent to yield 2-methylquinoxalin-6-amine as a yellow solid[1].

Step 2: N-Alkylation (Optional but recommended for tuning lipophilicity)

  • Dissolve 2-methylquinoxalin-6-amine in anhydrous DMF and cool to 0 °C.

  • Add NaH (10 eq) slowly, stir for 30 mins, then add iodomethane (4 eq) dropwise.

  • Quench with ice water. Extract with ethyl acetate, dry over Na2​SO4​ , and purify via column chromatography to yield N,N,2-trimethylquinoxalin-6-amine[1].

Step 3: Knoevenagel Condensation

  • Mix the alkylated precursor (1 eq) and a target aromatic aldehyde (e.g., 4-(2-fluoroethoxy)benzaldehyde) (1.2 eq) in acetic anhydride or with a catalytic amount of piperidine in ethanol.

  • Reflux for 12–24 hours. The active methyl group will attack the aldehyde carbonyl.

  • Purify the resulting 2-styrylquinoxaline derivative via recrystallization or chromatography[2].

G A 2-Methyl-6-nitroquinoxaline (Starting Material) B 2-Methylquinoxalin-6-amine (Core Precursor) A->B Reduction (Pd/C, N2H4·H2O) C N-Alkylated Intermediate (e.g., N,N-dimethyl) B->C Alkylation (NaH, CH3I) D 2-Styrylquinoxaline Probe (Extended π-System) C->D Knoevenagel Condensation (Ar-CHO, Base)

Fig 2: Synthetic workflow for 2-styrylquinoxaline fluorescent probes via Knoevenagel condensation.

Protocol B: In Vitro Fluorescence Turn-On Assay for Tau Aggregates

Causality Note: To ensure the observed fluorescence enhancement is strictly due to the probe binding to the β-sheet structures of Tau (and not spontaneous solvent-induced aggregation of the probe itself), this protocol integrates a Thioflavin T (ThT) validation step.

Step 1: Preparation of Recombinant K18-Tau Aggregates

  • Dilute recombinant K18-Tau protein to 50 μM in PBS (pH 7.4).

  • Add Heparin (molecular weight ~5000 Da) at a 1:1 molar ratio to induce β-sheet formation.

  • Add DTT (1 mM) to prevent unwanted disulfide cross-linking. Incubate at 37 °C for 48 hours with continuous shaking (1000 rpm).

Step 2: Self-Validation (ThT Assay)

  • Mix 10 μL of the incubated K18-Tau with 90 μL of 10 μM ThT solution.

  • Measure fluorescence (Ex: 440 nm, Em: 482 nm). A significant signal confirms successful aggregate formation. Do not proceed to Step 3 if the ThT signal is flat.

Step 3: Probe Incubation and Spectrofluorometric Analysis

  • Prepare a 1 μM stock of the synthesized 2-styrylquinoxaline probe in DMSO.

  • Blank Control: Mix 10 μL of probe stock with 90 μL of PBS.

  • Experimental: Mix 10 μL of probe stock with 90 μL of the validated K18-Tau aggregates.

  • Incubate both solutions in the dark for 30 minutes at room temperature.

  • Record the emission spectra (e.g., Ex: 400 nm, Em: 450–650 nm). Calculate the fold-enhancement by dividing the peak intensity of the Experimental group by the Blank Control[2].

References

  • Wu, N., Zhang, L., Zhang, X., Zhang, Q., Liu, J., Li, Y., Yan, X.-X., Liang, Y., Zhang, J., & Cui, M. (2023). Synthesis and Bioevaluation of 2-Styrylquinoxaline Derivatives as Tau-PET Tracers. Molecular Pharmaceutics, 20(11), 5865–5876.[Link]

  • Samadi-Maybodi, A., & Akhoondi, R. (2012). A Highly Efficient Turn-On Fluorescent Sensor for Determination of Water in Organic Solvents. Journal of Fluorescence, 22(5), 1217–1222.[Link]

Sources

Application

Topic: High-Purity Synthesis of 2-Methylquinoxalin-6-amine via Catalytic Reduction

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 2-Methylquinoxalin-6-amine is a pivotal intermediate in medicinal chemistry, serving as a foundational scaffold for a wide rang...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylquinoxalin-6-amine is a pivotal intermediate in medicinal chemistry, serving as a foundational scaffold for a wide range of biologically active compounds, including potential antiproliferative agents.[1][2] Achieving high purity of this amine is critical for downstream applications in drug discovery and development, as impurities can confound biological data and introduce regulatory hurdles. This application note provides a detailed guide to the synthesis of high-purity 2-Methylquinoxalin-6-amine through the catalytic reduction of its nitro precursor, 2-Methyl-6-nitroquinoxaline. We present two robust protocols—catalytic hydrogenation with H₂ gas and transfer hydrogenation—elucidating the mechanistic rationale, experimental details, and purification strategies necessary for obtaining a product of exceptional quality.

Introduction and Synthetic Strategy

The quinoxaline core is recognized as a "privileged scaffold" in drug discovery due to its presence in numerous bioactive molecules.[2] The synthesis of substituted quinoxaline amines is a key step in generating libraries of novel therapeutic candidates.[2] A common and efficient pathway to access the 6-amino functionality is through the reduction of a nitro group, which is typically introduced early in the synthetic sequence.[1]

The overall synthesis begins with the condensation of 4-nitro-1,2-phenylenediamine with methylglyoxal to form the precursor, 2-Methyl-6-nitroquinoxaline.[1] The critical final step, and the focus of this guide, is the selective and clean reduction of the nitro group to an amine.

Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, excellent chemoselectivity, and environmentally benign nature, often producing water as the only byproduct.[3][4] This method avoids the use of stoichiometric metal reductants (like iron or tin), which can lead to significant waste and purification challenges.[5] The selection of an appropriate catalyst and hydrogen source is paramount for maximizing yield and purity.

Mechanistic Principles of Catalytic Nitroarene Reduction

The reduction of an aromatic nitro compound to an aniline via heterogeneous catalytic hydrogenation is a surface-mediated process. While the exact mechanism can be complex, it is generally accepted to proceed through a stepwise pathway on the surface of a metal catalyst like Palladium (Pd) or Nickel (Ni).[4][6]

The Direct Hydrogenation Pathway:

  • Adsorption: Both molecular hydrogen (H₂) and the nitroarene substrate (2-Methyl-6-nitroquinoxaline) adsorb onto the active sites of the catalyst surface.

  • Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved, forming reactive metal-hydride (M-H) species on the surface.[4]

  • Stepwise Reduction: The nitro group is sequentially reduced by the surface hydrides. This process is believed to proceed through nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates.[4][6]

  • Desorption: Once the reduction is complete, the final product, 2-Methylquinoxalin-6-amine, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

It is crucial to ensure the reaction goes to completion, as the hydroxylamine intermediate can sometimes be slow to reduce and may condense with the nitroso intermediate to form azoxy or azo impurities.[4][5] The protocols detailed below are optimized to drive the reaction to the desired aniline product, ensuring high purity.

cluster_synthesis Synthesis of 2-Methyl-6-nitroquinoxaline cluster_reduction Catalytic Reduction (Focus of this Guide) 4-nitro-1,2-phenylenediamine 4-nitro-1,2-phenylenediamine 2-Methyl-6-nitroquinoxaline 2-Methyl-6-nitroquinoxaline 4-nitro-1,2-phenylenediamine->2-Methyl-6-nitroquinoxaline Condensation (Ethanol, Reflux) Methylglyoxal Methylglyoxal Methylglyoxal->2-Methyl-6-nitroquinoxaline 2-Methylquinoxalin-6-amine 2-Methylquinoxalin-6-amine 2-Methyl-6-nitroquinoxaline->2-Methylquinoxalin-6-amine Reduction (Catalyst, H₂ Source)

Caption: Overall synthetic workflow.

Catalyst and Hydrogen Source Selection

Choice of Catalyst
  • Palladium on Carbon (Pd/C): This is the most widely used and highly effective catalyst for nitro group reductions.[3] It offers excellent activity under mild conditions (room temperature and atmospheric pressure), high chemoselectivity, and is relatively easy to handle and remove by filtration.[7][8] Commercially available catalysts with 5% or 10% Pd loading are standard.

  • Raney® Nickel (Raney-Ni): A highly active nickel-based catalyst, Raney-Ni is also very effective for nitro reductions.[3][9] It can be a valuable alternative to Pd/C, especially if other reducible functional groups sensitive to palladium are present.[3] However, it is often pyrophoric when dry and requires more stringent handling procedures.

For the synthesis of 2-Methylquinoxalin-6-amine, 10% Pd/C is the recommended catalyst due to its high efficiency, commercial availability, and ease of handling.

Choice of Hydrogen Source
  • Hydrogen Gas (H₂): The most direct and atom-economical reductant. It is typically supplied from a compressed gas cylinder or, for lab-scale reactions, a hydrogen-filled balloon, which provides a slight positive pressure (~1 atm).[10][11]

  • Transfer Hydrogenation Reagents: These offer a significant safety advantage by avoiding the need to handle flammable hydrogen gas.[12] The hydrogen is "transferred" from a donor molecule to the substrate on the catalyst surface.

    • Ammonium Formate (HCOONH₄): A stable, inexpensive, and highly effective hydrogen donor for Pd/C-catalyzed reductions.[12][13] The reaction can often be run at room temperature or with gentle heating.

    • Hydrazine Hydrate (N₂H₄·H₂O): Another powerful hydrogen donor for this system, often providing rapid and complete reduction at ambient temperature.[12]

Experimental Protocols

The following protocols describe the reduction of 2-Methyl-6-nitroquinoxaline to 2-Methylquinoxalin-6-amine. The starting nitro compound can be synthesized according to literature procedures, typically by refluxing 4-nitro-1,2-phenylenediamine and methylglyoxal in ethanol.[1]

Protocol A: Catalytic Hydrogenation with H₂ Gas

This protocol uses the classic approach with a hydrogen balloon, suitable for most laboratory settings.

Materials:

  • 2-Methyl-6-nitroquinoxaline

  • 10% Palladium on Carbon (Pd/C), 50% water-wet

  • Methanol (MeOH) or Ethanol (EtOH), ACS grade

  • Celite® 545

  • Two- or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon assembly

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve 2-Methyl-6-nitroquinoxaline (e.g., 5.0 g, 26.4 mmol) in methanol (100 mL).

  • Inerting: Fit the flask with a gas inlet and an outlet bubbler. Purge the system with nitrogen or argon for 10-15 minutes to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (50% wet, ~10% by weight of the starting material, e.g., 0.5 g). Wetting the catalyst prevents it from becoming airborne and reduces pyrophoricity risk.

  • Hydrogenation: Replace the inert gas inlet with a hydrogen balloon. Evacuate the flask briefly under vacuum and backfill with hydrogen. Repeat this cycle three times. Stir the reaction mixture vigorously at room temperature.[8]

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material spot has completely disappeared (typically 6-8 hours).[1][8]

  • Work-up: Once the reaction is complete, purge the flask with nitrogen to remove excess hydrogen.

  • Catalyst Removal: Prepare a small pad of Celite® in a Büchner funnel. Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the pad thoroughly with several portions of methanol to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Methylquinoxalin-6-amine.

Protocol B: Transfer Hydrogenation with Ammonium Formate

This protocol avoids the use of hydrogen gas, enhancing laboratory safety.

Materials:

  • 2-Methyl-6-nitroquinoxaline

  • 10% Palladium on Carbon (Pd/C), 50% water-wet

  • Ammonium Formate (HCOONH₄)

  • Methanol (MeOH) or Ethanol (EtOH), ACS grade

  • Celite® 545

  • Round-bottom flask with reflux condenser

Procedure:

  • Setup: In a 250 mL round-bottom flask, dissolve 2-Methyl-6-nitroquinoxaline (e.g., 5.0 g, 26.4 mmol) in methanol (120 mL).

  • Catalyst Addition: To this solution, add 10% Pd/C (50% wet, ~5% by weight of the starting material, e.g., 0.25 g).

  • Reagent Addition: Add ammonium formate (e.g., 8.3 g, 132 mmol, 5 equivalents) to the stirring suspension. The addition may cause gentle effervescence and warming.[12]

  • Reaction: Stir the mixture at room temperature. Gentle heating to 40-50 °C can be applied to accelerate the reaction if needed.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: Follow steps 7 and 8 from Protocol A to remove the catalyst and isolate the crude product.

Purification to High-Purity Grade

The crude product from either protocol is often of good quality but may contain trace impurities. For applications requiring >99% purity, a final purification step is essential.

  • Recrystallization: This is the most effective method for purifying the final product. Dissolve the crude 2-Methylquinoxalin-6-amine in a minimum amount of hot solvent (e.g., ethanol or an ethanol/water mixture). Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Column Chromatography: If recrystallization is ineffective, purification can be achieved by column chromatography on silica gel.[8]

Data Summary and Comparison

ParameterProtocol A: Catalytic HydrogenationProtocol B: Transfer Hydrogenation
Catalyst 10% Pd/C10% Pd/C
Catalyst Loading ~10 wt%~5 wt%
Hydrogen Source H₂ Gas (balloon, ~1 atm)Ammonium Formate (HCOONH₄)
Solvent Methanol or EthanolMethanol or Ethanol
Temperature Room TemperatureRoom Temperature to 50 °C
Typical Time 6–8 hours2–4 hours
Safety Requires handling of flammable H₂ gasInherently safer, no H₂ gas
Typical Yield >95%>95%
Purity (Post-Purification) >99%>99%

Visualized Workflow

Setup 1. Reaction Setup (Dissolve Substrate) Catalyst 2. Add Pd/C Catalyst Setup->Catalyst H2_Source 3. Introduce H₂ Source (H₂ Gas or Transfer Agent) Catalyst->H2_Source Reaction 4. Stir at RT (Monitor by TLC) H2_Source->Reaction Workup 5. Reaction Work-up (Filter Catalyst via Celite) Reaction->Workup Purify 6. Purification (Recrystallization) Workup->Purify Final High-Purity Product (>99%) Purify->Final

Caption: Step-by-step experimental workflow.

Conclusion

The catalytic reduction of 2-Methyl-6-nitroquinoxaline is a highly efficient and reliable method for producing high-purity 2-Methylquinoxalin-6-amine. Both direct hydrogenation with H₂ gas and transfer hydrogenation using ammonium formate with a Pd/C catalyst provide excellent yields and clean conversions. The choice between protocols may depend on the available equipment and safety considerations within a specific laboratory. Adherence to the detailed work-up and purification steps outlined in this note is crucial for achieving the high-purity material required for rigorous drug discovery and development programs.

References

  • Taylor & Francis. (2018, October 16). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. [Link]

  • ACS Publications. (2020, January 15). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. [Link]

  • Organic Chemistry Portal. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • ACS Publications. (2021, October 6). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. [Link]

  • ACS Publications. (2021, October 6). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. [Link]

  • RSC Publishing. A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. [Link]

  • OrgoSolver. Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni). [Link]

  • Rasayan Journal of Chemistry. HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. [Link]

  • Taylor & Francis. (2007, December 4). Nickel-Catalyzed Formic Acid Reductions. A Selective Method for the Reduction of Nitro Compounds. [Link]

  • RSC Publishing. (2024, December 16). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [Link]

  • Google Patents.
  • ACS Publications. (2025, December 2). Chemoselective Hydrogenation of Nitroarenes to Arylamines Using Manganese Nanocatalyst and Molecular Hydrogen. [Link]

  • ACS Publications. (2023, February 28). Catalytic and Electrocatalytic Hydrogenation of Nitroarenes. [Link]

  • mtieat. (2024, August 3). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. [Link]

  • Google Patents. WO2006090236A1 - Preparation of high purity substituted quinoxaline.
  • Organic Chemistry Portal. Quinoxaline synthesis. [Link]

  • PMC. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. [Link]

Sources

Method

Amidation reactions of 2-Methylquinoxalin-6-amine for compound library synthesis

Application Note: Amidation of 2-Methylquinoxalin-6-amine A Versatile and Scalable Strategy for the Synthesis of Biologically Active Compound Libraries Introduction The quinoxaline ring system is a well-established "priv...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Amidation of 2-Methylquinoxalin-6-amine

A Versatile and Scalable Strategy for the Synthesis of Biologically Active Compound Libraries

Introduction

The quinoxaline ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3] Its rigid, planar structure and rich electronic features make it an ideal anchor for exploring chemical space in drug discovery programs. Among the various functionalized quinoxalines, 2-Methylquinoxalin-6-amine stands out as a particularly valuable and versatile starting material for the construction of diverse molecular libraries.[4]

The formation of an amide bond is one of the most frequently employed reactions in the synthesis of pharmaceuticals, prized for its stability and its role as a key hydrogen bonding motif in ligand-receptor interactions.[5] Coupling the primary aromatic amine of 2-Methylquinoxalin-6-amine with a diverse array of carboxylic acids provides a direct and efficient route to novel N-(2-methylquinoxalin-6-yl) amides. These libraries serve as a rich source of new chemical entities for high-throughput screening and hit-to-lead optimization.

This guide provides a comprehensive overview of the scientific principles and detailed experimental protocols for the successful amidation of 2-Methylquinoxalin-6-amine. We will delve into the mechanisms of common coupling reagents, offer step-by-step procedures for both standard and challenging substrates, and present a framework for efficient compound library generation and troubleshooting.

The Scientific Foundation: From Scaffold to Amide Bond

Synthesis of the Core Scaffold: 2-Methylquinoxalin-6-amine

The starting material, 2-Methylquinoxalin-6-amine, is readily prepared in a robust two-step synthesis. The process begins with the condensation of 4-nitro-1,2-phenylenediamine with methylglyoxal, typically under reflux in ethanol, to yield 2-methyl-6-nitroquinoxaline.[4] The subsequent and final step is the reduction of the nitro group to the desired primary amine. This is most commonly achieved through catalytic hydrogenation using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst.[4][6] This method is highly efficient and generally provides a clean product, setting the stage for the subsequent amidation reactions.

Principles of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable condensation reaction. However, it is kinetically very slow and requires high temperatures, which are incompatible with the complex, thermally sensitive molecules often used in drug discovery.[5][7] Therefore, the reaction necessitates the activation of the carboxylic acid to make its carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

This activation is achieved using a "coupling reagent." The choice of reagent is critical and depends on factors such as the reactivity of the specific amine and carboxylic acid, the presence of other functional groups, and the need to preserve stereochemical integrity if chiral centers are present.[7]

A Mechanistic Overview of Key Coupling Reagents

For aromatic amines like 2-Methylquinoxalin-6-amine, which can be less nucleophilic than their aliphatic counterparts, the selection of a potent coupling system is crucial. Two of the most reliable and widely used systems are based on carbodiimides (EDC) and uronium salts (HATU).

  • EDC/HOBt System: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the amide. However, the O-acylisourea can also rearrange to a stable N-acylurea byproduct, reducing the yield. To prevent this and increase efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) is used. HOBt rapidly traps the O-acylisourea to form an active HOBt ester.[8] This ester is more stable against rearrangement but highly reactive towards the amine, ensuring a more efficient and cleaner reaction.[7][9]

  • HATU System: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a uronium salt-based coupling reagent known for its high efficiency and rapid reaction times, especially with challenging substrates.[10] In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[7][11] The nitrogen atom in the azabenzotriazole ring of the active ester accelerates the subsequent acylation of the amine, making HATU a superior choice for less reactive amines or sterically hindered substrates.[7]

G RCOOH Carboxylic Acid (R-COOH) ActiveEster Activated Intermediate (e.g., HOBt-ester, OAt-ester) RCOOH->ActiveEster Activation Amine 2-Methylquinoxalin-6-amine (Ar-NH2) Amide Final Amide Product (R-CO-NH-Ar) Amine->Amide Nucleophilic Attack CouplingReagent Coupling Reagent (e.g., EDC, HATU) + Additive (e.g., HOBt) + Base (e.g., DIPEA) CouplingReagent->ActiveEster ActiveEster->Amide Byproducts Byproducts (e.g., Urea, Salts) ActiveEster->Byproducts

General mechanism of amide bond formation.

Experimental Protocols

Materials and Reagents
  • 2-Methylquinoxalin-6-amine

  • Various carboxylic acids

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Reagents for workup: Ethyl acetate (EtOAc), 1N HCl (aq), saturated NaHCO₃ (aq), saturated NaCl (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol 1: EDC/HOBt Mediated Amidation (Standard Conditions)

This protocol is a reliable starting point for a wide range of carboxylic acids.

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Methylquinoxalin-6-amine (1.0 equiv), the desired carboxylic acid (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolution: Add anhydrous DMF or DCM to dissolve the solids (target concentration of 0.1-0.5 M). Stir the mixture to ensure complete dissolution.

  • Base Addition: Add DIPEA or TEA (2.5 equiv) to the solution and stir for 5 minutes. Rationale: The base deprotonates the carboxylic acid and neutralizes the HCl byproduct from EDC·HCl.

  • Cooling: Cool the flask to 0 °C using an ice-water bath. Rationale: Cooling minimizes potential side reactions and helps control the exothermic reaction upon addition of EDC.

  • Activation: Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

Protocol 2: HATU Mediated Amidation (For Challenging Substrates)

This protocol is recommended for sterically hindered carboxylic acids or when the EDC/HOBt method provides low yields.

  • Pre-activation: To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 equiv) and HATU (1.1 equiv).

  • Dissolution: Add anhydrous DMF to dissolve the solids. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise to the stirred solution. Stir the mixture at 0 °C for 15-20 minutes. Rationale: This pre-activation step generates the highly reactive OAt-active ester before the nucleophile is introduced.[7][10]

  • Amine Addition: In a separate flask, dissolve 2-Methylquinoxalin-6-amine (1.0 equiv) in a minimum amount of anhydrous DMF. Add this solution dropwise to the pre-activated mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. HATU-mediated reactions are typically much faster than those with EDC.

General Workup and Purification Procedure
  • Quenching & Dilution: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate.

  • Aqueous Washes: Wash the organic layer sequentially with:

    • 1N HCl (aq) (to remove excess base like DIPEA).

    • Saturated NaHCO₃ (aq) (to remove unreacted carboxylic acid and HOBt).

    • Water and finally, saturated brine (to reduce the amount of dissolved water in the organic layer).

    • Note: For EDC reactions, the urea byproduct is water-soluble and is removed during these washes.[7]

  • Drying: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Building a Compound Library

The true power of this chemistry lies in its application to parallel synthesis for the rapid generation of a compound library. The protocols can be readily adapted to a multi-well plate format.

G cluster_0 Scaffold Synthesis cluster_1 Library Synthesis (Parallel Array) Start 4-Nitro-1,2- phenylenediamine + Methylglyoxal NitroQuinox 2-Methyl-6-nitroquinoxaline Start->NitroQuinox Condensation AmineScaffold 2-Methylquinoxalin-6-amine (Core Building Block) NitroQuinox->AmineScaffold H₂ / Pd/C Reduction Coupling Parallel Amide Coupling (EDC/HOBt or HATU) AmineScaffold->Coupling Dispense to each well Array R¹-COOH R²-COOH R³-COOH ... Rⁿ-COOH Array->Coupling Purification Parallel Purification (e.g., Automated Flash Chromatography) Coupling->Purification Library Final Compound Library [Plate of N-(2-methylquinoxalin-6-yl) amides] Purification->Library

Workflow for compound library synthesis.
Representative Library Synthesis Data

The following table illustrates the expected outcomes from coupling 2-Methylquinoxalin-6-amine with a diverse set of carboxylic acids using the protocols described above.

Carboxylic Acid PartnerStructureCoupling MethodTypical Yield (%)Notes
Benzoic Acid EDC/HOBt85-95%Standard, electronically neutral aromatic acid.
Cyclohexanecarboxylic Acid EDC/HOBt80-90%Standard aliphatic acid.
4-Nitrobenzoic Acid HATU75-85%Electron-deficient acid may require stronger activation.
Picolinic Acid HATU70-80%Heterocyclic acid; potential for side reactions warrants HATU.
Boc-L-Proline HATU80-90%Sterically hindered secondary amine; HATU minimizes racemization risk.

Troubleshooting and Optimization

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive coupling reagent (hydrolyzed).2. Insufficiently anhydrous conditions.3. Amine or acid is poorly soluble.4. Amine is particularly unreactive.1. Use fresh, high-quality coupling reagents.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Switch to a more solubilizing solvent like DMF or gently warm the mixture.4. Switch from EDC/HOBt to the more potent HATU protocol.
Incomplete Reaction 1. Insufficient equivalents of coupling reagent or base.2. Short reaction time.1. Increase equivalents of coupling reagent and base to 1.5 and 3.5, respectively.2. Extend the reaction time and monitor by LC-MS.
Side Product Formation (N-acylurea) Rearrangement of the O-acylisourea intermediate in EDC coupling.1. Ensure HOBt is added before EDC.2. Increase the equivalents of HOBt (e.g., to 1.5 equiv).3. Switch to the HATU protocol, which does not form this byproduct.
Difficulty in Purification Byproducts co-elute with the product (e.g., urea from EDC).1. Ensure the aqueous workup is performed thoroughly to remove water-soluble byproducts.2. If using EDC, consider switching to DIC, which forms a urea byproduct (DIU) that is more soluble in nonpolar solvents and can sometimes be easier to separate.

Conclusion

The amidation of 2-Methylquinoxalin-6-amine is a powerful and highly adaptable method for generating libraries of novel chemical entities for drug discovery. By understanding the underlying mechanisms of amide bond formation and selecting the appropriate coupling reagents and conditions, researchers can efficiently synthesize a vast array of derivatives. The protocols detailed herein for both EDC/HOBt and HATU-mediated couplings provide reliable and scalable pathways to access these valuable compounds. The resulting N-(2-methylquinoxalin-6-yl) amide libraries serve as an excellent starting point for identifying new therapeutic agents, leveraging the proven biological relevance of the quinoxaline scaffold.[2][12]

References

  • A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • An insight into medicinal chemistry of anticancer quinoxalines. CIMAP Staff. Available at: [Link]

  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry. Available at: [Link]

  • Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. ResearchGate. Available at: [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]

  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. Available at: [Link]

  • 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. PMC. Available at: [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Science Alert. Available at: [Link]

  • Design, Synthesis and Antimicrobial Activity of Amide-Linked Quinoxaline Derivatives. Research India Publications. Available at: [Link]

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies. Available at: [Link]

  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Publishing. Available at: [Link]

  • Orally Bioavailable Quinoxaline Inhibitors of 15-Prostaglandin Dehydrogenase (15-PGDH) Promote Tissue Repair and Regeneration. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

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Application

Application Notes and Protocols for In Vitro Cell Viability Assays Using 2-Methylquinoxalin-6-amine Compounds

Introduction: The Therapeutic Potential of Quinoxaline Scaffolds Quinoxaline derivatives, a class of heterocyclic compounds, have emerged as a "privileged scaffold" in medicinal chemistry due to their wide range of pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Quinoxaline Scaffolds

Quinoxaline derivatives, a class of heterocyclic compounds, have emerged as a "privileged scaffold" in medicinal chemistry due to their wide range of pharmacological activities.[1][2] These compounds have shown significant promise as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2] Of particular interest are 2-Methylquinoxalin-6-amine and its analogs, which have demonstrated potent antiproliferative and cytotoxic effects against various cancer cell lines.[3][4] The mechanism of action for many quinoxaline derivatives involves the inhibition of key cellular processes such as DNA replication and repair through the inhibition of enzymes like topoisomerases, or by modulating critical signaling pathways involved in cancer progression.[5][6][7]

The in vitro evaluation of the cytotoxic potential of novel 2-Methylquinoxalin-6-amine compounds is a critical first step in the drug discovery pipeline. Cell viability assays are fundamental tools in this process, providing a quantitative measure of a compound's ability to inhibit cell growth or induce cell death. This application note provides a detailed guide for researchers, scientists, and drug development professionals on conducting reliable and reproducible in vitro cell viability assays for 2-Methylquinoxalin-6-amine compounds, with a focus on colorimetric assays that measure cellular metabolic activity and lysosomal integrity.

Principles of Selected Cell Viability Assays

The choice of a cell viability assay depends on the putative mechanism of action of the test compound and the specific research question. Here, we detail three robust and widely used colorimetric assays: the MTT, XTT, and Neutral Red uptake assays.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.[10] This method is a reliable indicator of mitochondrial integrity and overall cell viability.[9]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay measures the metabolic activity of viable cells. However, the formazan product of XTT reduction is water-soluble, eliminating the need for a solubilization step and simplifying the protocol. The reduction of XTT is also believed to occur at the cell surface, mediated by trans-plasma membrane electron transport.[11][12]

  • Neutral Red (NR) Uptake Assay: This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[13] The dye is a weak cationic dye that penetrates cell membranes and accumulates in the lysosomes of healthy cells.[13] Damage to the cell membrane or lysosomes caused by a cytotoxic agent results in a decreased uptake of the dye.[13]

Experimental Workflow Overview

The general workflow for assessing the in vitro cytotoxicity of 2-Methylquinoxalin-6-amine compounds is a multi-step process that requires careful planning and execution to ensure data integrity and reproducibility. The following diagram outlines the key stages of the experimental process.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Preparation (Stock & Working Solutions) treatment Cell Treatment with 2-Methylquinoxalin-6-amine Compounds compound_prep->treatment cell_culture Cell Culture (Maintenance & Seeding) cell_culture->treatment incubation Incubation (Defined Period) treatment->incubation reagent_add Addition of Viability Reagent (MTT, XTT, or NR) incubation->reagent_add readout Signal Detection (Absorbance Measurement) reagent_add->readout data_proc Data Processing (Background Subtraction, Normalization) readout->data_proc ic50 IC50 Calculation data_proc->ic50 interpretation Results Interpretation ic50->interpretation

Caption: General workflow for in vitro cell viability assays.

Detailed Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from established methodologies and is suitable for adherent or suspension cell lines.[8][9][10]

Materials and Reagents:

  • 2-Methylquinoxalin-6-amine compounds

  • Selected cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS. Filter-sterilize and store at 4°C, protected from light.[9][14]

  • Solubilization solution: e.g., Dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol.[14][15]

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630-690 nm).[9][10]

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest and count cells. Ensure cell viability is >95%.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).[16]

    • Incubate the plate for 24 hours to allow cells to attach and enter the logarithmic growth phase.[15][17]

  • Compound Treatment:

    • Prepare serial dilutions of the 2-Methylquinoxalin-6-amine compounds in complete cell culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[15][18]

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[10][16][19]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[10][19]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[9]

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[14][15]

    • Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.[9][14]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9][10]

Protocol 2: XTT Cell Viability Assay

This protocol offers a more streamlined approach as it does not require a solubilization step.

Materials and Reagents:

  • All materials listed for the MTT assay, with the following exceptions:

  • XTT labeling reagent and electron-coupling reagent (often supplied as a kit).

  • Microplate reader capable of measuring absorbance between 450-500 nm.

Step-by-Step Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • XTT Reagent Preparation and Addition:

    • Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions immediately before use.[11]

    • Add 50 µL of the prepared XTT labeling mixture to each well.

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C in a humidified incubator.[12][20] The incubation time may need to be optimized for your specific cell line.

  • Absorbance Measurement:

    • Measure the absorbance of the samples at a wavelength between 450 and 500 nm. A reference wavelength between 630 and 690 nm is recommended.[11]

Protocol 3: Neutral Red (NR) Uptake Assay

This protocol measures the integrity of lysosomes and the cell membrane.[13]

Materials and Reagents:

  • All materials listed for the MTT assay, with the following exceptions:

  • Neutral Red (NR) solution: Prepare a stock solution and dilute to a working concentration (e.g., 50 µg/mL) in pre-warmed, serum-free medium.

  • NR destain solution: 50% ethanol, 49% deionized water, and 1% glacial acetic acid.[21]

  • Microplate reader capable of measuring absorbance at approximately 540 nm.

Step-by-Step Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Neutral Red Incubation:

    • After the treatment period, remove the medium and add 100 µL of the pre-warmed Neutral Red solution to each well.

    • Incubate the plate for 2-3 hours at 37°C to allow for dye uptake by viable cells.[21]

  • Dye Removal and Cell Fixation:

    • Carefully remove the Neutral Red solution and wash the cells once with 150 µL of PBS.[21]

  • Dye Solubilization:

    • Add 150 µL of the NR destain solution to each well.[21]

    • Shake the plate for 10-15 minutes on a shaker to extract the dye from the cells.

  • Absorbance Measurement:

    • Measure the absorbance at approximately 540 nm using a microplate reader.

Data Analysis and Interpretation

Calculating Percentage Cell Viability:

The raw absorbance data should be processed to determine the percentage of cell viability for each concentration of the 2-Methylquinoxalin-6-amine compound.

  • Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Normalization to Control: Calculate the percentage of cell viability using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

Determining the IC₅₀ Value:

The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying the potency of a compound.[22][23] It represents the concentration of a compound that inhibits 50% of cell viability.[22]

  • Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope).[24]

  • IC₅₀ Calculation: The software will calculate the IC₅₀ value from the fitted curve.[25]

Data Presentation:

The results of the cell viability assays should be presented clearly and concisely. A table summarizing the IC₅₀ values for different 2-Methylquinoxalin-6-amine compounds against various cell lines is an effective way to compare their cytotoxic potency.

Compound IDCell LineAssayIncubation Time (h)IC₅₀ (µM)
2-MQ-AMCF-7MTT485.2
2-MQ-AA549MTT4812.8
2-MQ-BMCF-7MTT482.1
2-MQ-BA549MTT487.5

Troubleshooting Common Issues

IssuePossible Cause(s)Troubleshooting Steps
High background in blank wells Microbial contamination of medium or reagents.[19] Phenol red in the medium can interfere with absorbance readings.[17]Visually inspect plates for contamination. Use sterile techniques. Consider using phenol red-free medium during the assay incubation.[17]
Low absorbance readings Low cell density.[17] Insufficient incubation time with the viability reagent.[17]Optimize cell seeding density through a titration experiment.[17] Increase the incubation time with the assay reagent.
Poor reproducibility between experiments Variability in cell health or passage number.[17] Inconsistent incubation times. Reagent degradation.Use cells in the logarithmic growth phase and within a consistent passage number range.[17] Standardize all incubation times precisely. Prepare fresh reagents or ensure proper storage of stock solutions.[17]
"Edge effects" in the microplate Evaporation from the outer wells of the plate.[17]Fill the perimeter wells with sterile PBS or medium without cells and do not use them for experimental data.[17]

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling chemicals and cell cultures.

  • 2-Methylquinoxalin-6-amine compounds are research chemicals and their toxicological properties may not be fully characterized. Handle with care and avoid inhalation, ingestion, or skin contact.

  • Work in a biological safety cabinet when handling cell cultures to maintain sterility and prevent exposure to biohazardous materials.

  • Dispose of all chemical and biological waste according to your institution's guidelines.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the in vitro assessment of the cytotoxic effects of 2-Methylquinoxalin-6-amine compounds. The MTT, XTT, and Neutral Red assays are reliable and well-established methods for determining cell viability. By carefully following these protocols, optimizing experimental conditions, and performing rigorous data analysis, researchers can obtain high-quality, reproducible data to advance the development of this promising class of therapeutic agents.

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NIH Bookshelf. Retrieved from [Link]

  • Alhuwayshil, J., et al. (2026, March 1). Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. Biomolecules & Therapeutics. Retrieved from [Link]

  • National Toxicology Program. (2003, November 4). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]

  • Alhuwayshil, J., et al. (2026, March 7). Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. Biomolecules & Therapeutics. Retrieved from [Link]

  • Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2025, June 15). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • CLYTE. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Alhuwayshil, J., et al. (2026, March 1). Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. PubMed. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, February 4). DB-ALM Protocol n° 139 : BALB/c 3T3 Neutral Red Uptake Cytotoxicity Assay (3T3 NRU). Retrieved from [Link]

  • REPROCELL. (n.d.). XTT cell viability assay for Alvetex Scaffold 96 well plate format. Retrieved from [Link]

  • Alhuwayshil, J., et al. (2026, March 4). Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. ResearchGate. Retrieved from [Link]

  • National Toxicology Program. (2003, November 4). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. Retrieved from [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • ResearchGate. (2015, September 21). How can I calculate IC50 for a cytotoxic substance?. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, November 7). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC. Retrieved from [Link]

  • Spandidos Publications. (2019, August 13). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real‑time cell monitoring device. Retrieved from [Link]

  • MDPI. (2025, February 13). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

  • MDPI. (2019, January 26). Identification of a Novel Quinoxaline-Isoselenourea Targeting the STAT3 Pathway as a Potential Melanoma Therapeutic. Retrieved from [Link]

  • National Institute of Standards and Technology. (2023, March 8). Addressing Sources of Error in the Cell Viability Measurement Process. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

Sources

Method

Advanced Application Note: Microwave-Assisted Synthesis of 2-Methylquinoxalin-6-amine Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry / High-Throughput Synthesis Strategic Rationale & Mechanistic Causality The quinoxaline pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry / High-Throughput Synthesis

Strategic Rationale & Mechanistic Causality

The quinoxaline pharmacophore is a privileged scaffold in medicinal chemistry, frequently embedded in kinase inhibitors, antimicrobial agents, and neurological PET tracers[1],[2]. Specifically, 2-methylquinoxalin-6-amine serves as a highly versatile core building block. Its bifunctional nature allows for divergent synthesis: the methyl group can participate in styryl condensations, while the C6-amine is primed for N-alkylation, acylation, or urea formation to generate diverse analog libraries[3],[2].

The Case for Microwave-Assisted Organic Synthesis (MAOS)

Conventional synthesis of the 2-methylquinoxalin-6-amine core relies on the thermal condensation of 4-nitrobenzene-1,2-diamine with 2-oxopropanal (methylglyoxal), followed by the reduction of the nitro intermediate. Under standard reflux conditions, this process suffers from extensive reaction times (12–48 hours) and moderate yields due to the thermal degradation and polymerization of the highly reactive methylglyoxal[3],[4].

By transitioning to Microwave-Assisted Organic Synthesis (MAOS) , we exploit dielectric heating. Microwaves directly couple with the permanent dipoles of the solvent (ethanol) and the reagents, generating instantaneous, uniform volumetric heating. This rapid energy transfer allows the reaction to bypass the degradation kinetics of the dicarbonyl species, driving the condensation to completion in under 15 minutes while drastically improving the purity profile[1],[5]. Furthermore, microwave-assisted catalytic transfer hydrogenation provides a safer, high-yielding alternative to high-pressure H₂ gas for the subsequent nitro-reduction step.

Synthetic Workflow Visualization

The following diagram maps the three-stage synthetic cascade, transitioning from commercially available precursors to the final N-substituted analogs.

Pathway SM 4-Nitrobenzene-1,2-diamine + Methylglyoxal Cond Microwave Condensation 120°C, 10 min, EtOH SM->Cond Int1 2-Methyl-6-nitroquinoxaline (Intermediate 1) Cond->Int1 Red MW Transfer Hydrogenation Pd/C, N2H4·H2O, 80°C, 5 min Int1->Red Int2 2-Methylquinoxalin-6-amine (Core Scaffold) Red->Int2 Subst MW-Assisted N-Derivatization R-NCO / R-Cl, 60°C, 15 min Int2->Subst Prod 2-Methylquinoxalin-6-amine Analogs Subst->Prod

Fig 1. Microwave-assisted synthesis workflow for 2-Methylquinoxalin-6-amine analogs.

Quantitative Data & Methodological Comparison

To justify the transition to MAOS, the table below summarizes the quantitative optimization data comparing conventional thermal heating to microwave irradiation for the core scaffold synthesis.

Reaction StepMethodologyTemp (°C)TimeYield (%)Purity (HPLC)Mechanistic Advantage
1. Condensation Conventional Reflux78 (EtOH)12–24 h65–75%82%Prone to dicarbonyl polymerization.
1. Condensation Microwave (MAOS)12010 min92% >95% Rapid activation energy saturation prevents side reactions.
2. Reduction Conventional H₂ (Pd/C)256–8 h80%90%Risk of pyrazine ring over-reduction over time.
2. Reduction MW Transfer Hydrogenation805 min95% >98% Hydrazine donor ensures rapid, selective nitro reduction.

Self-Validating Experimental Protocols

Note: All microwave reactions should be performed in a dedicated single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with dynamic power modulation and IR/fiber-optic temperature sensors.

Protocol A: Microwave-Assisted Condensation to 2-Methyl-6-nitroquinoxaline

Objective: Synthesize the nitro-quinoxaline core via the condensation of a 1,2-diamine and a 1,2-dicarbonyl[2].

  • Preparation: Charge a 30 mL heavy-walled quartz microwave vessel with 4-nitrobenzene-1,2-diamine (1.53 g, 10.0 mmol) and absolute ethanol (15 mL).

  • Addition: Slowly add 2-oxopropanal (methylglyoxal, 40% aqueous solution, 2.16 g, 12.0 mmol). Causality Note: A slight excess of the dicarbonyl compensates for trace degradation and drives the equilibrium toward complete cyclization.

  • Irradiation: Insert a Teflon stir bar, seal the vessel with a pressure-rated crimp cap, and irradiate at 120 °C for 10 minutes. Set the maximum power to 200 W with active cooling disabled during the heating phase.

  • Self-Validating System Check:

    • Physical: The initial deep orange solution will transition to a pale yellow/brown suspension.

    • Instrumental: Pressure should stabilize at approximately 3–4 bar. A sudden spike (>8 bar) indicates solvent superheating; the system must auto-vent.

    • Analytical: TLC (Hexane:EtOAc 3:1) must show the complete disappearance of the diamine spot ( Rf​=0.2 ) and the emergence of a new UV-active spot ( Rf​=0.6 ).

  • Isolation: Cool the vessel to 0 °C using compressed air. Filter the resulting precipitate, wash with ice-cold ethanol (2 × 5 mL), and dry in vacuo to yield 2-methyl-6-nitroquinoxaline as a light-yellow solid.

Protocol B: Microwave-Assisted Catalytic Transfer Hydrogenation

Objective: Selectively reduce the C6-nitro group to a primary amine without compromising the heteroaromatic pyrazine ring[2].

  • Preparation: In a 30 mL microwave vessel, suspend 2-methyl-6-nitroquinoxaline (0.95 g, 5.0 mmol) and 10% Pd/C (0.05 g, 10 mol% Pd) in absolute ethanol (10 mL).

  • Donor Addition: Carefully add hydrazine hydrate ( N2​H4​⋅H2​O , 2.5 g, 50.0 mmol) dropwise. Causality Note: Hydrazine acts as an in-situ hydrogen donor. Microwave irradiation accelerates the decomposition of hydrazine on the palladium surface, generating reactive hydrogen species instantly without the hazards of pressurized H2​ gas.

  • Irradiation: Seal the vessel and irradiate at 80 °C for 5 minutes (Max power: 100 W).

  • Self-Validating System Check:

    • Physical: Vigorous nitrogen gas evolution will occur initially.

    • Analytical: Post-reaction TLC (DCM:MeOH 95:5) will confirm the shift from the nitro precursor ( Rf​=0.8 ) to the amine product ( Rf​=0.3 ). Crucially, the product spot will exhibit bright blue fluorescence under 365 nm UV light, confirming the presence of the conjugated amine.

  • Isolation: Filter the hot mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad with hot ethanol. Concentrate the filtrate under reduced pressure to yield 2-methylquinoxalin-6-amine.

Protocol C: N-Derivatization (Synthesis of Urea Analogs)

Objective: Functionalize the C6-amine to generate antiproliferative or target-specific analogs[3].

  • Preparation: Dissolve 2-methylquinoxalin-6-amine (0.32 g, 2.0 mmol) in anhydrous dichloromethane (DCM, 5 mL) in a 10 mL microwave vial.

  • Reagent Addition: Add N,N-diisopropylethylamine (DIPEA, 0.52 g, 4.0 mmol) followed by the desired isocyanate (e.g., isopropyl isocyanate, 2.2 mmol).

  • Irradiation: Seal and irradiate at 60 °C for 15 minutes.

  • Self-Validating System Check: LC-MS analysis of a 10 µL reaction aliquot must show the complete disappearance of the m/z 160 [M+H]+ peak (parent amine) and the appearance of the corresponding urea mass peak.

  • Isolation: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and purify via flash chromatography.

References

  • Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis and Bioevaluation of 2-Styrylquinoxaline Derivatives as Tau-PET Tracers Source: Molecular Pharmaceutics, ACS Publications URL:[Link]

  • Multistep soluble polymer-supported, microwave-assisted synthesis of quinoxalines Source: Semantic Scholar URL:[Link]

Sources

Application

Application Note: Preparation and HTS Integration of 2-Methylquinoxalin-6-amine

Mechanistic Rationale & Scaffold Significance In modern drug discovery, the quinoxaline core serves as a "privileged scaffold" due to its rigid, planar geometry and the presence of two nitrogen atoms in the pyrazine ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Scaffold Significance

In modern drug discovery, the quinoxaline core serves as a "privileged scaffold" due to its rigid, planar geometry and the presence of two nitrogen atoms in the pyrazine ring, which act as potent hydrogen bond acceptors. Specifically, 2-Methylquinoxalin-6-amine (CAS: 4188-17-4)[1] is highly valued in high-throughput screening (HTS) library generation. The 2-methyl group provides essential steric direction for binding pockets, while the 6-amine acts as a versatile, nucleophilic handle for rapid combinatorial derivatization[2].

This core is frequently utilized to develop tau-PET tracers[3], antiproliferative agents[2], and targeted inhibitors against matrix metalloproteinases and peptidylprolyl isomerases (e.g., Cyclophilin J)[4]. By standardizing the synthesis and functionalization of this scaffold, researchers can rapidly populate 384-well and 1536-well plates with high-fidelity chemical matter.

Experimental Protocols: Synthesis & Library Generation

To ensure reproducibility and scalability, the following methodology is designed as a self-validating system. Each step relies on specific thermodynamic and mechanistic principles to maximize yield and purity without the need for low-throughput chromatographic purification.

Step 1: Regioselective Condensation

Objective: Synthesize the intermediate 2-methyl-6-nitroquinoxaline. Protocol:

  • Dilute 4-nitrobenzene-1,2-diamine (16.32 mmol) in 80 mL of absolute ethanol.

  • Add 2-oxopropanal (methylglyoxal, 39.18 mmol) to the mixture[3].

  • Reflux the reaction at 100 °C for 2 hours, then cool to room temperature and stir for an additional 3 hours[3].

  • Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum[3].

Causality & Insight: Ethanol is strategically chosen as the solvent because it fully dissolves the starting materials at reflux but acts as an antisolvent for the product at room temperature. This thermal gradient forces the intermediate to precipitate natively, bypassing the need for column chromatography and making the process highly scalable[3],[2].

Step 2: Catalytic Reduction

Objective: Reduce the nitro group to yield 2-methylquinoxalin-6-amine. Protocol:

  • Dissolve 2-methyl-6-nitroquinoxaline (14.69 mmol) and 10% Pd/C catalyst (144 mg) in 50 mL of ethanol[3].

  • Slowly add hydrazine hydrate (N₂H₄·H₂O, 146.90 mmol) dropwise[3].

  • Reflux the mixture at 90 °C with continuous stirring for 2 hours[3].

  • Filter the hot mixture through a Celite pad to remove the Pd/C catalyst, then evaporate the solvent under reduced pressure to yield a yellow solid[3].

Causality & Insight: While standard hydrogenation using H₂ gas (1 atm) over Pd/C is viable[5], utilizing hydrazine hydrate as an in-situ hydrogen donor is highly advantageous for continuous library generation. Hydrazine decomposes rapidly on the Pd/C surface to release hydrogen, eliminating the need for pressurized reactors and accelerating the reaction kinetics safely within a standard fume hood[3].

Step 3: Combinatorial Derivatization (Urea Formation)

Objective: Generate a library of N-substituted ureas for HTS. Protocol:

  • Dissolve 2-methylquinoxalin-6-amine in anhydrous dichloromethane (DCM).

  • Add 2.0 equivalents of diisopropylethylamine (DIPEA).

  • Add 1.2 equivalents of the desired isocyanate (R-NCO) and stir at 25 °C for 12–24 hours[2].

Causality & Insight: DCM ensures complete solvation of the rigid quinoxaline core. DIPEA is utilized as a non-nucleophilic base; its steric bulk prevents it from reacting with the isocyanate, while it effectively neutralizes acidic byproducts and stabilizes the transition state during urea formation[2].

Quantitative Validation & Quality Control Metrics

To ensure the integrity of the HTS library, intermediate and final products must meet strict mass spectrometry (MS) and nuclear magnetic resonance (NMR) thresholds. Unreacted nitro compounds entering the HTS pipeline can act as Pan-Assay Interference Compounds (PAINS), leading to false positives.

Reaction StepTarget CompoundReagents & ConditionsExpected YieldQC Metric: MS[M+H]⁺QC Metric: ¹H NMR Marker
Condensation 2-Methyl-6-nitroquinoxalineMethylglyoxal, EtOH (100 °C, 2h)90%190.11δ 9.05 (s, 1H) in DMSO-d₆
Reduction 2-Methylquinoxalin-6-aminePd/C, N₂H₄·H₂O, EtOH (90 °C, 2h)73%160.09δ 8.55 (s, 1H) in CDCl₃
Derivatization N-Substituted UreasR-NCO, DIPEA, DCM (25 °C, 12-24h)>80%VariableDisappearance of 6-NH₂ protons

Visualizations

SynthesisPathway A 4-Nitrobenzene- 1,2-diamine B 2-Methyl-6- nitroquinoxaline A->B Methylglyoxal EtOH, 100°C C 2-Methylquinoxalin- 6-amine B->C Pd/C, N2H4·H2O EtOH, 90°C D HTS Library (Ureas/Amides) C->D R-NCO / R-COCl DIPEA, DCM

Chemical synthesis and derivatization pathway of 2-Methylquinoxalin-6-amine for HTS.

HTSWorkflow A Compound Library (384/1536-well plates) B Acoustic Dispensing (ECHO Liquid Handling) A->B C Assay Incubation (Target + Scaffold) B->C D High-Throughput Readout (Fluorescence/Imaging) C->D E Hit Identification & SAR Analysis D->E

High-throughput screening workflow integrating 2-Methylquinoxalin-6-amine derivatives.

References

  • Synthesis and Bioevaluation of 2-Styrylquinoxaline Derivatives as Tau-PET Tracers.
  • Technical Guide: N-Substituted 2-Methylquinoxalin-6-amine Deriv
  • 6-Quinoxalinamine,2-methyl-(9CI) | 4188-17-4. ChemicalBook.
  • US11180471B2 - Substituted oxopyridine derivatives.
  • Cyclophilin J PPIase Inhibitors Derived from 2,3-Quinoxaline-6 Amine Exhibit Antitumor Activity.

Sources

Method

Forging New Frontiers in Drug Discovery: A Guide to Incorporating 2-Methylquinoxalin-6-amine into Novel Heterocyclic Scaffolds

Abstract This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the strategic incorporation of 2-Methylquinoxalin-6-amine into novel and complex heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the strategic incorporation of 2-Methylquinoxalin-6-amine into novel and complex heterocyclic scaffolds. The quinoxaline core is a well-established "privileged scaffold" in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1] This document moves beyond the synthesis of simple N-substituted analogs and delves into advanced, field-proven protocols for constructing fused polycyclic systems, thereby unlocking new chemical space for drug discovery. We will explore the causality behind experimental choices, provide self-validating and detailed protocols for key synthetic transformations, and present data in a clear, comparative format.

Introduction: The Strategic Value of 2-Methylquinoxalin-6-amine

The 2-methylquinoxalin-6-amine moiety is a versatile and highly valuable building block in the design of novel therapeutic agents. The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a cornerstone of many biologically active molecules.[2] The presence of a methyl group at the 2-position and a nucleophilic amino group at the 6-position provides a unique combination of structural features and reactive handles for further chemical elaboration.

The strategic importance of this scaffold lies in its proven track record in medicinal chemistry. Quinoxaline derivatives have demonstrated a broad range of biological activities, making them attractive candidates for the development of new drugs.[3][4] By using the 6-amino group as a strategic nucleophile, it is possible to construct a diverse array of fused heterocyclic systems, thereby modulating the physicochemical and pharmacological properties of the parent molecule in a predictable and controllable manner. This guide will focus on established synthetic strategies for achieving this, including classical named reactions and modern synthetic methodologies.

Synthesis of the Core Scaffold: 2-Methylquinoxalin-6-amine

A reliable and scalable synthesis of the starting material is paramount for any drug discovery program. The most common and efficient route to 2-methylquinoxalin-6-amine begins with the condensation of 4-nitro-1,2-phenylenediamine with methylglyoxal, followed by the reduction of the nitro group.

Protocol 2.1: Synthesis of 2-Methyl-6-nitroquinoxaline

This procedure outlines the initial condensation reaction to form the quinoxaline core.

Materials:

  • 4-nitro-1,2-phenylenediamine

  • Methylglyoxal (40% solution in water)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 4-nitro-1,2-phenylenediamine (1 equivalent) in ethanol.

  • To the stirred solution, add methylglyoxal (1.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 36-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting precipitate of 2-methyl-6-nitroquinoxaline is collected by filtration, washed with cold ethanol, and dried under vacuum.[5]

Protocol 2.2: Reduction to 2-Methylquinoxalin-6-amine

The subsequent reduction of the nitro group yields the desired amine.

Materials:

  • 2-Methyl-6-nitroquinoxaline

  • Ethanol

  • Palladium on carbon (10% Pd/C)

  • Hydrogen source (balloon or hydrogenation apparatus)

  • Celite

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve 2-methyl-6-nitroquinoxaline (1 equivalent) in ethanol in a suitable reaction vessel.

  • Carefully add 10% Palladium on carbon (typically 10% by weight of the starting material) to the solution.

  • Subject the mixture to a hydrogen atmosphere and stir vigorously at room temperature for 6-8 hours. Monitor the reaction by TLC until the starting material is completely consumed.[5]

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield 2-methylquinoxalin-6-amine. The crude product can be further purified by column chromatography or recrystallization if necessary.

Building Complexity: Annulation Strategies for Novel Heterocyclic Scaffolds

The true potential of 2-methylquinoxalin-6-amine is realized when its 6-amino group is utilized as a nucleophile to construct new, fused heterocyclic rings. This section details several powerful and versatile annulation reactions.

The Gould-Jacobs Reaction: Synthesis of Pyrido[3,2-f]quinoxalin-10-ones

The Gould-Jacobs reaction is a classic and effective method for the synthesis of 4-hydroxyquinolines (which exist in equilibrium with their 4-quinolone tautomers) from anilines and (alkoxymethylidene)malonic esters.[6][7] This reaction has been successfully applied to 2,3-dimethylquinoxalin-6-amine to generate angularly annelated pyrido[3,2-f]quinoxalin-10-ones, demonstrating its utility in creating complex, polycyclic systems.[8]

The reaction proceeds in two key stages: an initial nucleophilic substitution of the aniline onto the electron-deficient double bond of the malonic ester derivative, followed by a high-temperature thermal cyclization. The choice of a high-boiling solvent like diphenyl ether is crucial for the cyclization step, as it allows the reaction to reach the necessary temperature for the intramolecular electrophilic aromatic substitution to occur.

Step 1: Formation of the (quinoxalylamino)ethene intermediate

  • A mixture of 2-methylquinoxalin-6-amine (1 equivalent) and an appropriate (alkoxymethylidene)malonic derivative (1.1 equivalents) is heated, often without a solvent, or in a high-boiling solvent like ethanol, until the reaction is complete as monitored by TLC.

  • The intermediate (quinoxalylamino)ethene can be isolated by cooling the reaction mixture and collecting the precipitated product.

Step 2: Thermal Cyclization

  • The isolated (quinoxalylamino)ethene intermediate is heated in a high-boiling solvent, such as diphenyl ether, at reflux temperature.

  • The cyclization reaction is typically complete within a few hours.

  • Upon cooling, the product, a pyrido[3,2-f]quinoxalin-10-one, precipitates and can be collected by filtration and purified by recrystallization.[8]

Gould-Jacobs Reaction Workflow
Combes Quinoline Synthesis: Access to Quinolino[7,6-b]quinoxalines

The Combes quinoline synthesis offers a direct route to substituted quinolines through the acid-catalyzed condensation of anilines with β-diketones.[9][10][11] This methodology can be adapted to utilize 2-methylquinoxalin-6-amine as the aniline component, leading to the formation of novel quinolino[7,6-b]quinoxaline scaffolds.

The reaction is typically catalyzed by a strong acid, such as sulfuric acid or polyphosphoric acid (PPA), which serves two primary functions.[9] Firstly, it protonates a carbonyl group of the β-diketone, activating it for nucleophilic attack by the aniline. Secondly, it facilitates the dehydration steps and the final electrophilic cyclization onto the electron-rich benzene ring of the quinoxaline system. The choice of the β-diketone directly dictates the substitution pattern on the newly formed quinoline ring.

Materials:

  • 2-Methylquinoxalin-6-amine

  • Substituted β-diketone (e.g., acetylacetone)

  • Strong acid catalyst (e.g., concentrated sulfuric acid or PPA)

  • Reaction vessel suitable for heating

  • Stirring apparatus

Procedure:

  • Carefully add the strong acid catalyst to a reaction vessel.

  • To the cooled acid, add 2-methylquinoxalin-6-amine (1 equivalent) and the β-diketone (1.1 equivalents) sequentially with stirring.

  • Heat the reaction mixture, typically to around 100-120°C, for several hours. Monitor the progress of the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto ice and neutralize with a base (e.g., aqueous ammonia or sodium hydroxide).

  • The precipitated product is collected by filtration, washed with water, and purified by column chromatography or recrystallization.

Combes Quinoline Synthesis Mechanism
Synthesis of Fused Pyrimidines: Pyrimido[4,5-g]quinoxalines

The construction of a fused pyrimidine ring onto the quinoxaline core can be achieved through multi-component reactions, which are highly efficient processes that combine three or more reactants in a single step.[12] The reaction of an aromatic aldehyde, a β-dicarbonyl compound (like dimedone), and a 6-aminopyrimidine derivative is a well-established method for synthesizing pyrimido[4,5-b]quinolines.[12] By analogy, 2-methylquinoxalin-6-amine can be used in place of 6-aminouracil to access the corresponding pyrimido[4,5-g]quinoxaline scaffold.

This one-pot reaction is often catalyzed by a Lewis or Brønsted acid, or can even proceed under catalyst-free conditions with thermal or microwave irradiation.[1] The reaction sequence typically involves the formation of a Knoevenagel condensation product between the aldehyde and the β-dicarbonyl compound, followed by a Michael addition of the 6-aminoquinoxaline, and subsequent intramolecular cyclization and dehydration/oxidation to afford the final aromatic product.

Materials:

  • 2-Methylquinoxalin-6-amine

  • Aromatic aldehyde

  • β-Dicarbonyl compound (e.g., dimedone, ethyl acetoacetate)

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (optional, e.g., p-toluenesulfonic acid, trityl chloride)[12]

  • Reaction vessel (round-bottom flask or microwave vial)

Procedure:

  • In a suitable reaction vessel, combine 2-methylquinoxalin-6-amine (1 equivalent), the aromatic aldehyde (1 equivalent), and the β-dicarbonyl compound (1 equivalent) in a suitable solvent.

  • If using a catalyst, add it to the mixture.

  • Heat the reaction mixture to reflux or subject it to microwave irradiation for the appropriate time, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with a suitable solvent and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Data Summary and Comparison

The following table summarizes the key features of the discussed synthetic strategies, allowing for a direct comparison of their applicability and potential outcomes.

Reaction NameReagentsProduct ScaffoldKey AdvantagesPotential Limitations
Gould-Jacobs Reaction (Alkoxymethylidene)malonic estersPyrido[3,2-f]quinoxalin-10-onesWell-established, good yields for electron-rich anilines.Requires high temperatures for cyclization.
Combes Quinoline Synthesis β-DiketonesQuinolino[7,6-b]quinoxalinesDirect route to substituted quinolines, versatile.Requires strong acid catalysts, potential for side reactions.
Multicomponent Synthesis Aromatic aldehydes, β-DicarbonylsPyrimido[4,5-g]quinoxalinesHigh atom economy, operational simplicity, one-pot procedure.Optimization of reaction conditions may be required for different substrates.

Conclusion and Future Directions

2-Methylquinoxalin-6-amine is a powerful and versatile building block for the synthesis of novel, complex heterocyclic scaffolds with significant potential in drug discovery. The application of established named reactions such as the Gould-Jacobs and Combes syntheses, as well as modern multicomponent strategies, provides access to a rich diversity of fused polycyclic systems. The protocols detailed in this guide offer a solid foundation for researchers to explore this exciting area of medicinal chemistry.

Future efforts should focus on expanding the scope of these reactions with a wider range of substrates and on the development of asymmetric variations to control the stereochemistry of the newly formed chiral centers. The biological evaluation of these novel heterocyclic scaffolds will undoubtedly lead to the identification of new lead compounds for the treatment of a variety of diseases.

References

  • Ameen Ali Abu-Hashem. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • BenchChem Technical Support. (2025).
  • Request PDF. (2025). Utilisation of 6Amino2,3-dimethylquinoxaline for the Synthesis of Tricyclic Pyridoquinoxalines via Gould-Jacobs Reaction.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • ResearchGate. (n.d.). The Pfitzinger Reaction. (Review).
  • Książek, M., et al. (2019). Towards Property Profiling: SYNTHESIS and SAR Probing of New Tetracyclic Diazaphenothiazine Analogues. Molecules, 24(1), 113.
  • Jezierska, A., et al. (2019). 10H-1,9-diazaphenothiazine and its 10-derivatives: synthesis, characterisation and biological evaluation as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1337-1349.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Cambridge University Press & Assessment. (n.d.). Pfitzinger Quinoline Synthesis.
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  • Scribd. (n.d.). Combes Quinoline Synthesis Overview | PDF.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis.
  • Kłys, A., et al. (2019). Synthesis, Anticancer Activity, and Apoptosis Induction of Novel 3,6-Diazaphenothiazines. Molecules, 24(2), 263.
  • BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.
  • Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic c
  • Al-Warhi, T. I., et al. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 21(4), 499.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • Semantic Scholar. (n.d.). Combes quinoline synthesis.
  • Wikipedia. (n.d.).
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  • Wikipedia. (n.d.). Friedländer synthesis.
  • Wang, Y., et al. (2021). A multicomponent reaction for modular assembly of indole-fused heterocycles.
  • Cambridge University Press & Assessment. (n.d.). Gould-Jacobs Reaction.
  • ResearchGate. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis.
  • Biotage. (n.d.).
  • Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. (2024).
  • Kumar, A., et al. (2022). The development of Friedländer heteroannulation through a single electron transfer and energy transfer pathway using methylene blue (MB+). Scientific Reports, 12(1), 1-12.
  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis.
  • ResearchGate. (n.d.). (PDF) Synthesis of pyrimido [4, 5-b] quinolones from 6-Aminopyrimidin-4-(thi)
  • Academia.edu. (n.d.). (PDF) Multicomponent Reactions for the Synthesis of Heterocycles.
  • Organic Chemistry Portal. (n.d.).
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  • ResearchGate. (n.d.). Synthesis of 7-amino-6-halogeno-3-phenyl-quinoxaline 1,4-dioxides 13a–h...
  • PubMed. (2019).
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  • Synthesis of Some New Hydroquinoline and Pyrimido[4,5-b] Quinoline Deriv
  • PubMed. (n.d.). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells.
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Application

Application Notes &amp; Protocols: Crystallization Techniques for the Isolation and Recovery of 2-Methylquinoxalin-6-amine

For: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive framework for the isolation and purification of 2-Methylquinoxalin-6-amine via crystallization.

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the isolation and purification of 2-Methylquinoxalin-6-amine via crystallization. Recognizing the critical role of crystalline purity in drug development and materials science, this document outlines two robust protocols: cooling crystallization and antisolvent crystallization. The methodologies are presented with a focus on the underlying scientific principles, enabling researchers to not only replicate the procedures but also to adapt and troubleshoot them for analogous quinoxaline derivatives. This guide is designed to be a practical resource, bridging theoretical concepts with actionable laboratory protocols for obtaining high-purity 2-Methylquinoxalin-6-amine.

Introduction: The Significance of Crystalline Form

2-Methylquinoxalin-6-amine is a key heterocyclic compound, with its quinoxaline core being a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active molecules.[1] The isolation of this compound in a highly pure, crystalline form is paramount for its application in pharmaceutical development and materials science. The crystalline state influences critical parameters such as stability, solubility, and bioavailability. Therefore, the development of reliable and scalable crystallization protocols is a crucial step in the journey from synthesis to application.

This guide delves into two widely applicable crystallization techniques, providing not only step-by-step instructions but also the scientific rationale behind the choice of solvents, temperature profiles, and other critical parameters. The aim is to empower researchers to achieve high-purity crystalline 2-Methylquinoxalin-6-amine with desirable physical characteristics.

Pre-Crystallization Considerations: Setting the Stage for Success

Before embarking on crystallization, a thorough understanding of the crude material is essential. This includes an impurity profile and a preliminary solvent screen.

Impurity Profile

The synthesis of 2-Methylquinoxalin-6-amine typically involves the condensation of 4-nitro-1,2-phenylenediamine with methylglyoxal, followed by the reduction of the nitro group.[2] Potential impurities may include unreacted starting materials, intermediates like 2-methyl-6-nitroquinoxaline, and by-products from side reactions. Characterization techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for identifying and quantifying these impurities.[3]

Solvent Selection: The Cornerstone of Crystallization

The choice of solvent is the most critical factor in developing a successful crystallization process. An ideal solvent should exhibit high solubility for 2-Methylquinoxalin-6-amine at elevated temperatures and low solubility at lower temperatures.[4] Preliminary solubility tests should be conducted with a range of solvents of varying polarities. Based on the chemical structure of 2-Methylquinoxalin-6-amine, which possesses both aromatic and amine functionalities, suitable solvents for screening include alcohols (e.g., ethanol, methanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and aromatic hydrocarbons (e.g., toluene).[1][5]

Table 1: Representative Solvent Screen for 2-Methylquinoxalin-6-amine

SolventPolarity IndexExpected Solubility (Hot)Expected Solubility (Cold)
Methanol5.1HighModerate
Ethanol4.3HighLow
Isopropanol3.9ModerateLow
Ethyl Acetate4.4ModerateLow
Acetone5.1HighModerate
Toluene2.4ModerateVery Low
Water10.2LowVery Low

Note: This table provides expected trends. Experimental verification is crucial.

Crystallization Workflow Overview

The general workflow for isolating crystalline 2-Methylquinoxalin-6-amine can be visualized as a multi-step process, starting from the crude synthetic output to the final, characterized pure compound.

Crystallization Workflow crude Crude 2-Methylquinoxalin-6-amine dissolution Dissolution in Chosen Solvent System crude->dissolution Heat filtration Hot Filtration (optional) dissolution->filtration Remove insoluble impurities crystallization Crystallization Induction filtration->crystallization isolation Crystal Isolation (Filtration) crystallization->isolation Vacuum washing Crystal Washing isolation->washing Cold solvent drying Drying washing->drying Vacuum oven characterization Characterization of Pure Crystals drying->characterization

Figure 1: A generalized workflow for the crystallization of 2-Methylquinoxalin-6-amine.

Protocol 1: Cooling Crystallization

Cooling crystallization is a widely used technique that relies on the principle of decreasing solubility with a reduction in temperature.[6] This method is particularly effective when a suitable solvent that exhibits a significant temperature-dependent solubility profile is identified.

Rationale

By dissolving the crude 2-Methylquinoxalin-6-amine in a minimal amount of a hot solvent to create a saturated solution, and then allowing this solution to cool, the solubility of the compound decreases, leading to supersaturation and subsequent crystal formation. Slow cooling generally promotes the growth of larger, more well-defined crystals, while rapid cooling can lead to the precipitation of smaller, less pure crystals.[7]

Detailed Experimental Protocol
  • Dissolution: In a suitable flask, dissolve the crude 2-Methylquinoxalin-6-amine in a minimum amount of hot ethanol (or another appropriate solvent identified in the screening phase). Stir and heat the mixture to near the boiling point of the solvent until all the solid has dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This step is crucial to prevent these impurities from being incorporated into the final crystals.[4]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To facilitate slow cooling, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal yield.[4]

  • Crystal Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities from the crystal surfaces.[4]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound to remove any residual solvent.

Protocol 2: Antisolvent Crystallization

Antisolvent crystallization is an effective technique for compounds that are highly soluble in a particular solvent, even at low temperatures.[8] This method involves the addition of a second solvent (the antisolvent) in which the compound of interest is insoluble, to induce precipitation.[9]

Rationale

The addition of an antisolvent to a solution of the compound reduces the overall solvating power of the solvent system, leading to supersaturation and subsequent crystallization.[10] The rate of antisolvent addition can significantly impact crystal size and morphology, with slower addition rates generally favoring the growth of larger crystals.[9]

Detailed Experimental Protocol
  • Dissolution: Dissolve the crude 2-Methylquinoxalin-6-amine in a suitable solvent (e.g., methanol or DMSO) at room temperature to form a clear, concentrated solution.[1][11]

  • Antisolvent Addition: While stirring the solution, slowly add an antisolvent (e.g., water) dropwise. The compound should be sparingly soluble in the antisolvent. Continue adding the antisolvent until a slight turbidity persists, indicating the onset of nucleation.

  • Crystallization: Allow the mixture to stir at room temperature for a period to allow for crystal growth. The duration can range from a few hours to overnight.

  • Crystal Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the antisolvent or a mixture of the solvent and antisolvent to remove impurities.

  • Drying: Dry the purified crystals under vacuum.

Characterization of Crystalline 2-Methylquinoxalin-6-amine

Post-crystallization, it is imperative to characterize the final product to confirm its identity, purity, and crystalline form.[12]

Table 2: Recommended Analytical Techniques for Characterization

TechniquePurpose
Melting Point Analysis To assess purity. A sharp melting point range is indicative of high purity.[4]
High-Performance Liquid Chromatography (HPLC) To determine the chemical purity of the compound.
X-Ray Powder Diffraction (XRPD) To identify the crystalline phase (polymorph) and assess the degree of crystallinity.[13]
Differential Scanning Calorimetry (DSC) To determine the melting point and enthalpy of fusion, and to detect polymorphic transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and identify any residual solvents.
Mass Spectrometry (MS) To confirm the molecular weight of the compound.[6]

Troubleshooting Common Crystallization Issues

Table 3: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Oiling Out The compound's solubility is too high in the chosen solvent, or the solution is cooled too rapidly.Add more solvent, reheat to dissolve the oil, and cool more slowly. Alternatively, try a different solvent system.[7]
No Crystal Formation The solution is not sufficiently supersaturated, or nucleation is inhibited.Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.[14] Concentrate the solution by evaporating some of the solvent.
Poor Crystal Quality (e.g., needles, fine powder) Rapid cooling or high degree of supersaturation.Slow down the cooling rate. For antisolvent crystallization, reduce the rate of antisolvent addition.
Low Yield The compound has significant solubility in the cold solvent. The volume of washing solvent is too large.Cool the solution to a lower temperature. Minimize the amount of cold solvent used for washing.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Perform a preliminary purification step such as column chromatography before crystallization.[4] Consider adding activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).

Conclusion

The successful isolation and recovery of high-purity 2-Methylquinoxalin-6-amine are achievable through systematic and well-designed crystallization protocols. This guide has detailed two robust methods, cooling crystallization and antisolvent crystallization, providing both practical steps and the underlying scientific principles. By carefully considering pre-crystallization factors, meticulously following the outlined protocols, and thoroughly characterizing the final product, researchers can confidently obtain crystalline material suitable for a wide range of applications in drug discovery and development.

References

  • American Chemical Society. Characterization of Organic Compounds. ACS Publications. Available from: [Link]

  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. 2023;52(6):2138-2163. doi:10.1039/D2CS00697A. Available from: [Link]

  • Royal Society of Chemistry. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry. 2024. doi:10.1039/D4MD00472H. Available from: [Link]

  • Journal of Optoelectronics and Advanced Materials. Growth and characterization of molecular organic crystals and films. JOAM. 2007;9(4):1046-1053. Available from: [Link]

  • National Institutes of Health. Survey and analysis of crystal polymorphism in organic structures. PMC. 2018;74(Pt 2):239-246. doi:10.1107/S205252061701839X. Available from: [Link]

  • CORA. Cocrystallization of organic compounds. Available from: [Link]

  • National Institutes of Health. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PMC. 2021;26(18):4866. doi:10.3390/molecules26184866. Available from: [Link]

  • ReCIPP. Quinoxaline, its derivatives and applications: A State of the Art review. Available from: [Link]

  • National Institutes of Health. Can Ultrasound Replace Seeding in Flow Reactive Crystallization of an Aromatic Amine?. PMC. 2021;21(11):3899-3908. doi:10.1021/acs.oprd.1c00085. Available from: [Link]

  • Technobis. Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. 2023. Available from: [Link]

  • International Journal of Applied Pharmaceutics. Antisolvent Crystallization of Poorly Water Soluble Drugs. 2018;10(5):1-5. doi:10.22159/ijap.2018v10i5.27732. Available from: [Link]

  • Guide for crystallization. Available from: [Link]

  • PubMed. Antisolvent membrane crystallization of pharmaceutical compounds. 2009;99(1):278-85. doi:10.1002/jps.21782. Available from: [Link]

  • American Chemical Society. Three-Step Mechanism of Antisolvent Crystallization. Journal of the American Chemical Society. 2022;144(17):7774-7783. doi:10.1021/jacs.2c01339. Available from: [Link]

  • Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. 2022;7(4):886-897. doi:10.35629/7781-0704886897. Available from: [Link]

  • American Chemical Society. Developing Processes for Crystallization-Induced Asymmetric Transformation. Chemical Reviews. 2005;105(10):3675-3711. doi:10.1021/cr040683m. Available from: [Link]

  • ResearchGate. 6-Methyl-1,4-bis[(pyridin-2-yl)methyl]quinoxaline-2,3(1H,4H)-dione. 2017. Available from: [Link]

  • MDPI. Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. 2022;22(16):9141. doi:10.3390/s22169141. Available from: [Link]

  • ChemBK. 6-Aminoquinoxaline. 2024. Available from: [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available from: [Link]

  • MDPI. Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines Catalyzed by Iridium Complexes Bearing an N-Heterocyclic Carbene Ligand. 2021;26(19):5321. doi:10.3390/molecules26195321. Available from: [Link]

  • National Institutes of Health. Synthesis and Thermotropic Studies of Two Novel Series of Kinked Liquid Crystals: 2-(4′-Alkoxybiphen-4-yl)-6-methylquinolines and 2-(6-Alkoxynaphthalen-2-yl). PMC. 2011;16(8):5434-5450. doi:10.3390/molecules16085434. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Methylquinoxalin-6-amine

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the overall synthesis yield of 2-Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the overall synthesis yield of 2-Methylquinoxalin-6-amine. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the common challenges in this multi-step synthesis.

Overall Synthetic Pathway

The most established and reliable route to 2-Methylquinoxalin-6-amine is a two-step process. It begins with the condensation of 4-nitro-1,2-phenylenediamine and methylglyoxal to form the intermediate, 2-methyl-6-nitroquinoxaline. This is followed by the selective reduction of the nitro group to yield the final amine product.[1][2][3]

Synthetic_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction 4-nitro-1,2-phenylenediamine 4-nitro-1,2-phenylenediamine product1 2-methyl-6-nitroquinoxaline 4-nitro-1,2-phenylenediamine->product1 EtOH, Reflux [3] Methylglyoxal Methylglyoxal Methylglyoxal->product1 product2 2-Methylquinoxalin-6-amine product1->product2 H₂, Pd/C, EtOH [18, 33]

Caption: General two-step synthesis of 2-Methylquinoxalin-6-amine.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind the first step of the synthesis?

The initial step is a classic acid-catalyzed condensation reaction known as the Hinsberg quinoxaline synthesis.[4] It involves the reaction of an ortho-diamine (4-nitro-1,2-phenylenediamine) with a 1,2-dicarbonyl compound (methylglyoxal).[5] The mechanism proceeds via nucleophilic attack of the more basic amino group onto a carbonyl, followed by cyclization and dehydration to form the stable aromatic quinoxaline ring.[6]

Q2: Why is the quality of the starting 4-nitro-1,2-phenylenediamine so critical for the yield?

The purity of your starting diamine is paramount. 4-nitro-1,2-phenylenediamine is often synthesized by the selective reduction of 2,4-dinitroaniline.[7][8] Incomplete reduction can leave residual 2,4-dinitroaniline, while over-reduction can produce 1,2,4-triaminobenzene. Both are impurities that can lead to undesired side products and complicate purification, ultimately lowering the yield of the desired 2-methyl-6-nitroquinoxaline.[9] The compound itself is a dark red solid and should be stored properly to prevent degradation.[10]

Q3: Which reduction method is most effective and reliable for converting the nitro-intermediate to the final amine?

Catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas (H₂) in an ethanol solvent is the most commonly cited and reliable method.[1][2][3] This method is highly selective for the nitro group, proceeds under relatively mild conditions (room temperature), and typically results in high yields with a clean product profile. The primary advantage is the ease of catalyst removal by simple filtration.[11]

Q4: Are there safer, non-gaseous alternatives to catalytic hydrogenation for the reduction step?

Yes. If handling hydrogen gas is a concern, transfer hydrogenation is an excellent alternative. This can be achieved using hydrazine hydrate in the presence of a catalyst like Pd/C.[12] This method generates hydrogen in situ, avoiding the need for a pressurized H₂ gas cylinder. Another alternative is reduction with sodium borohydride (NaBH₄) in the presence of a suitable catalyst.[13]

Q5: How can I confirm the identity and purity of my final product, 2-Methylquinoxalin-6-amine?

A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is ideal for assessing purity and quantifying any remaining impurities.[14] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will provide a distinct fingerprint of the molecule, and Mass Spectrometry (MS) will confirm the correct molecular weight (159.19 g/mol ).[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem Area 1: Low Yield in Condensation Step (Formation of 2-methyl-6-nitroquinoxaline)

Q: My isolated yield of the nitro-intermediate is consistently below 50%. What are the most likely causes and how do I fix them?

Low yields in this step often trace back to one of three areas: starting materials, reaction conditions, or work-up procedure.

Troubleshooting_Condensation cluster_sm cluster_cond cluster_workup start Low Yield of 2-methyl-6-nitroquinoxaline check_sm 1. Verify Starting Material Quality start->check_sm check_cond 2. Optimize Reaction Conditions check_sm->check_cond If materials are pure sm_purity Purity of 4-nitro-1,2- phenylenediamine (TLC/NMR)? check_sm->sm_purity sm_glyoxal Concentration/age of methylglyoxal solution? check_sm->sm_glyoxal check_workup 3. Review Isolation Protocol check_cond->check_workup If conditions are optimal cond_temp Is reflux temperature adequate? check_cond->cond_temp cond_time Sufficient reaction time (36-48h)? [3] check_cond->cond_time cond_solvent Is ethanol anhydrous? check_cond->cond_solvent workup_cool Was mixture cooled sufficiently to maximize precipitation? check_workup->workup_cool workup_wash Excessive washing with solvent causing product loss? check_workup->workup_wash end Yield Improved check_workup->end If workup is optimized

Caption: Troubleshooting workflow for low yield in the condensation step.

Detailed Solutions:

  • Starting Material Integrity:

    • 4-nitro-1,2-phenylenediamine: Confirm its purity via TLC or ¹H NMR before use. If impurities are detected, consider purification by recrystallization.

    • Methylglyoxal: This is typically supplied as a ~40% aqueous solution. Use a fresh bottle, as polymerization can occur upon storage, reducing its effective concentration. Ensure you are using the correct molar equivalent based on the actual concentration.

  • Reaction Conditions:

    • Solvent: While ethanol is standard, ensure it is of sufficient purity. Water can sometimes hinder the dehydration step of the condensation.[15]

    • Temperature & Time: The reaction often requires prolonged reflux (36-48 hours) to go to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, ensure your heating mantle is maintaining a consistent and vigorous reflux.

  • Product Isolation:

    • The product, 2-methyl-6-nitroquinoxaline, typically precipitates from the ethanol solution upon cooling.[1] Ensure the mixture is cooled thoroughly, first to room temperature and then in an ice bath, to maximize crystallization and recovery.[14]

    • When washing the filtered solid, use a minimal amount of cold ethanol to remove soluble impurities without dissolving a significant amount of your product.

Problem Area 2: Incomplete or Inefficient Reduction of the Nitro Group

Q: My TLC shows a mixture of starting material and product after the reduction step. How can I ensure complete conversion?

An incomplete reduction is a common hurdle. The key is ensuring the catalytic system is active and sufficient reducing agent is present.

Detailed Solutions:

  • Catalyst Activity:

    • Quality and Loading: Use a fresh bottle of 10% Pd/C. Palladium catalysts can adsorb impurities from the atmosphere and lose activity over time. A typical catalytic loading is 10% by weight relative to the starting nitro-compound.[11] If the reaction is sluggish, a slightly higher loading (e.g., 15 mol%) can be beneficial.

    • Dispersion: Ensure the reaction mixture is stirred vigorously. This is critical for maintaining the solid catalyst in suspension and ensuring efficient contact with the substrate and hydrogen.

  • Hydrogen Source:

    • H₂ Gas: Ensure there are no leaks in your hydrogenation apparatus. A simple method is to inflate a balloon with H₂ gas and attach it to the reaction flask. The balloon should deflate gradually as the gas is consumed. If it deflates too quickly, check for leaks. If it doesn't deflate at all, the reaction is not proceeding.

    • Transfer Hydrogenation: If using hydrazine hydrate, add it slowly or in portions to the reaction mixture, as the initial reaction can be exothermic.

  • Reaction Monitoring:

    • TLC is the best way to monitor the reaction. The product, 2-Methylquinoxalin-6-amine, will have a different Rf value than the starting 2-methyl-6-nitroquinoxaline. The reaction is complete when the starting material spot has completely disappeared.

Optimized Experimental Protocols

Protocol 1: Synthesis of 2-methyl-6-nitroquinoxaline (Step 1)

This protocol is adapted from established procedures for synthesizing quinoxaline analogs.[1][2]

Reagent/ParameterQuantity/ValueNotes
4-nitro-1,2-phenylenediamine1.0 eq (e.g., 10.0 g, 65.3 mmol)Ensure high purity.
Methylglyoxal (40% in H₂O)1.1 eq (e.g., 11.8 mL, 71.8 mmol)Use a fresh solution.
Ethanol (EtOH)150 mL
Reaction TemperatureReflux (~78 °C)Maintain vigorous reflux.
Reaction Time36 - 48 hoursMonitor by TLC until starting material is consumed.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 4-nitro-1,2-phenylenediamine (1.0 eq) and ethanol.

  • Stir the mixture to dissolve the solid.

  • Add the methylglyoxal solution (1.1 eq) to the flask.

  • Heat the mixture to reflux and maintain for 36-48 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate should form.

  • Further cool the flask in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield 2-methyl-6-nitroquinoxaline. Typical Yield: 65-75%.

Protocol 2: Synthesis of 2-Methylquinoxalin-6-amine (Step 2)

This protocol utilizes the widely accepted catalytic hydrogenation method.[1][2][3]

Reagent/ParameterQuantity/ValueNotes
2-methyl-6-nitroquinoxaline1.0 eq (e.g., 8.0 g, 42.3 mmol)From Step 1.
Palladium on Carbon (10% Pd)10% w/w (e.g., 0.8 g)Use fresh, active catalyst.
Ethanol (EtOH)160 mL
Hydrogen (H₂)1 atm (Balloon)
Reaction TemperatureRoom Temperature
Reaction Time6 - 8 hoursMonitor by TLC for disappearance of starting material.

Procedure:

  • In a flask suitable for hydrogenation, dissolve 2-methyl-6-nitroquinoxaline (1.0 eq) in ethanol.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the flask, evacuate the air, and backfill with hydrogen gas (repeat 3 times).

  • Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the mixture vigorously at room temperature for 6-8 hours.

  • Once the reaction is complete (as indicated by TLC), carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.

  • Rinse the filter cake with a small amount of ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The resulting solid is crude 2-Methylquinoxalin-6-amine, which can be purified further by recrystallization or column chromatography if necessary. Typical Yield: 85-95%.

Mechanistic Insights

Understanding the reaction mechanisms can aid in troubleshooting and optimization.

Hinsberg_Mechanism Mechanism of Hinsberg Quinoxaline Synthesis Diamine 1,2-Diamine (More basic NH₂) Intermediate1 Hemiaminal Intermediate Diamine->Intermediate1 Nucleophilic Attack Dicarbonyl 1,2-Dicarbonyl Dicarbonyl->Intermediate1 Intermediate2 Iminium Ion Intermediate1->Intermediate2 - H₂O Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Attack Product Dihydroquinoxaline Intermediate3->Product - H₂O FinalProduct Quinoxaline Product->FinalProduct [Oxidation] or Tautomerization

Caption: Simplified mechanism for the Hinsberg condensation reaction.

References

  • BenchChem. (2025). Troubleshooting common problems in quinoxaline synthesis.
  • BenchChem. (2025). Troubleshooting common issues in quinoxaline synthesis protocols.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Griffin, K. P., & Peterson, W. D. (1941). 1,2-DIAMINO-4-NITROBENZENE. Organic Syntheses, 21, 20. [Link]

  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]

  • Avula, B., et al. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. mtieat. [Link]

  • ResearchGate. (2021). Proposed mechanism for the condensation reaction of 1,2-diamines with 1,2-dicarbonyl compounds in the presence of AlMoVP catalyst. [Link]

  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (n.d.). Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). Royal Society of Chemistry. [Link]

  • Khobragade, D. A., et al. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PMC. [Link]

  • TSI Journals. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. [Link]

  • Chen, Q., et al. (2011). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. PMC. [Link]

  • BenchChem. (2025). Quinoxalin-6-amine Compounds: A Comprehensive Review for Drug Discovery and Development.
  • ResearchGate. (2022). Reduction of 4-nitroaniline to p-phenylendiamine by NaBH4 using PBA (CoTCNi/HCCr) as nanocatalyst. [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Crude 2-Amino-6-nitroquinoxaline.
  • PubChem. (2026). 4-Nitro-o-phenylenediamine. [Link]

  • ResearchGate. (2011). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure-activity relationship study. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of 2-Methylquinoxalin-6-amine in DMSO

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Methylquinoxalin-6-amine. This guide is designed to provide in-depth, practical solutions to a comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Methylquinoxalin-6-amine. This guide is designed to provide in-depth, practical solutions to a common challenge encountered in the laboratory: the poor solubility of this compound in Dimethyl Sulfoxide (DMSO) and aqueous solutions. As a Senior Application Scientist, my goal is to not only offer protocols but to also explain the underlying scientific principles, empowering you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 2-Methylquinoxalin-6-amine in DMSO. Why is this happening?

A1: The difficulty in dissolving 2-Methylquinoxalin-6-amine, and quinoxaline derivatives in general, stems from its molecular structure. The planar and rigid nature of the quinoxaline ring system promotes strong intermolecular π-π stacking interactions in the solid, crystalline state. These forces create a stable crystal lattice that requires a significant amount of energy to break apart during dissolution. While DMSO is a powerful aprotic solvent capable of disrupting many intermolecular forces, highly crystalline compounds can still exhibit limited solubility.

Q2: My 2-Methylquinoxalin-6-amine dissolved in DMSO initially, but now I see a precipitate. What caused this?

A2: The precipitation of a previously dissolved compound from a DMSO stock solution is a common issue that can arise from several factors:

  • Temperature Fluctuations: Storing your DMSO stock solution at a lower temperature than the one at which it was prepared can decrease the solubility of the compound, leading to crystallization.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can promote the formation of crystalline structures that are more difficult to re-dissolve.[1]

  • Water Absorption: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] Even a small amount of absorbed water can significantly decrease the solubility of hydrophobic compounds. It is crucial to use anhydrous DMSO and to seal containers tightly.

  • Supersaturation: It's possible that your initial preparation resulted in a supersaturated solution. These solutions are thermodynamically unstable and can precipitate over time, especially if a nucleation site (like a dust particle) is present.

Q3: What is the maximum concentration of 2-Methylquinoxalin-6-amine that I can expect to dissolve in DMSO?

Troubleshooting Workflow for Dissolving 2-Methylquinoxalin-6-amine

If you are encountering solubility issues, follow this systematic troubleshooting workflow. The accompanying diagram provides a visual representation of the decision-making process.

Troubleshooting_Workflow Troubleshooting Workflow for Poor Solubility start Start: Poor solubility of 2-Methylquinoxalin-6-amine in DMSO check_purity 1. Verify Compound Purity and Identity start->check_purity use_anhydrous_dmso 2. Use High-Purity, Anhydrous DMSO check_purity->use_anhydrous_dmso mechanical_agitation 3. Apply Mechanical Agitation (Vortexing) use_anhydrous_dmso->mechanical_agitation sonication 4. Attempt Sonication mechanical_agitation->sonication If not fully dissolved successful_dissolution Successful Dissolution mechanical_agitation->successful_dissolution If fully dissolved gentle_heating 5. Apply Gentle Heating sonication->gentle_heating If not fully dissolved sonication->successful_dissolution If fully dissolved solubility_determination 6. Determine Experimental Solubility gentle_heating->solubility_determination If not fully dissolved gentle_heating->successful_dissolution If fully dissolved lower_concentration 7. Prepare a Lower Concentration Stock solubility_determination->lower_concentration If desired concentration exceeds solubility alternative_solvents 8. Consider Alternative Solvents solubility_determination->alternative_solvents If solubility is too low for the intended application solubility_determination->successful_dissolution If desired concentration is achievable lower_concentration->successful_dissolution

Sources

Troubleshooting

Optimizing HPLC separation and mobile phase conditions for 2-Methylquinoxalin-6-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic behavior of challenging heterocyclic aromatic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic behavior of challenging heterocyclic aromatic amines. 2-Methylquinoxalin-6-amine is a prime example of a structurally complex analyte that requires precise method development.

Featuring a quinoxaline core and a primary amine group, the predicted pKa of its structurally analogous base (quinoxalin-6-amine) is approximately 2.57[1]. This specific acid-base profile means its ionization state—and its interaction with the stationary phase—is highly sensitive to standard reversed-phase HPLC conditions. When the mobile phase pH approaches this pKa, or when exposed residual silanols on the stationary phase interact with the protonated amine, severe peak tailing and retention time drifts occur[2].

This guide provides a self-validating framework to systematically diagnose, troubleshoot, and optimize the HPLC separation of 2-Methylquinoxalin-6-amine.

I. Diagnostic Workflow for Peak Tailing

HPLC_Optimization Start Analyze 2-Methylquinoxalin-6-amine Peak Shape CheckTf Is USP Tailing Factor (Tf) > 1.5? Start->CheckTf CheckPH Is Mobile Phase pH > 3.0? CheckTf->CheckPH Yes Optimal Optimal Symmetrical Peak (Tf < 1.2) CheckTf->Optimal No LowerPH Lower pH to 2.5 (e.g., 20mM Phosphate) CheckPH->LowerPH Yes CheckCol Is Column Type A or non-endcapped? CheckPH->CheckCol No LowerPH->CheckTf SwitchCol Switch to Type B Silica, Endcapped or Polar-embedded C18 CheckCol->SwitchCol Yes AddTEA Add Silanol Suppressor (e.g., 5mM TEA) CheckCol->AddTEA No SwitchCol->CheckTf AddTEA->CheckTf

Caption: Diagnostic workflow for resolving peak tailing in 2-Methylquinoxalin-6-amine HPLC analysis.

II. Frequently Asked Questions & Troubleshooting

Q1: Why does 2-Methylquinoxalin-6-amine exhibit severe peak tailing on my standard C18 column? A1: Peak tailing for basic compounds is primarily driven by secondary retention mechanisms[3]. While the primary retention mechanism is the intended hydrophobic interaction with the C18 alkyl chains, the protonated amine groups of 2-Methylquinoxalin-6-amine undergo unwanted ion-exchange interactions with ionized, unreacted silanol groups (Si-O⁻) on the silica surface[4]. At mid-pH levels (pH > 3.0), these silanols are deprotonated and highly active, causing the basic analyte molecules to "lag" and form an asymmetric trailing edge[2].

Q2: How does mobile phase pH dictate the peak shape and retention of this compound? A2: The pH governs the ionization of both the analyte and the stationary phase. The pKa of the quinoxaline-6-amine core is approximately 2.57[1].

  • At pH > 4.0: The analyte is partially deprotonated, but surface silanols are fully ionized, maximizing tailing[2].

  • At pH < 2.5: The acidic environment suppresses silanol ionization (keeping them as neutral Si-OH), effectively shutting down the secondary ion-exchange mechanism[4]. Furthermore, the analyte is fully protonated, ensuring a single, uniform retention state[5].

Q3: If lowering the pH to 2.5 doesn't fully resolve the tailing, what is the next mechanistic step? A3: If low pH is insufficient, the stationary phase itself is the limiting factor. Older "Type A" silica columns have high trace metal content, which increases silanol acidity[6]. Switching to an ultra-pure "Type B" silica column with high-density end-capping or a polar-embedded phase (e.g., amide or ether linkages) provides steric shielding against residual silanols[2][5]. Alternatively, a sacrificial base like Triethylamine (TEA) at 5 mM can be added to the mobile phase to competitively bind active silanols[4][6].

III. Step-by-Step Optimization Protocol

This protocol is designed as a self-validating system. You will establish a baseline, apply targeted chemical modifications, and quantitatively verify the improvement using the USP Tailing Factor (Tf).

Step 1: Mobile Phase Preparation (pH Control)

  • Prepare the aqueous phase: Formulate a 20 mM Potassium Phosphate buffer.

  • Adjust the pH: Lower the pH to exactly 2.5 using dilute phosphoric acid (H3PO4). Verify with a calibrated pH meter.

    • Causality: This specific pH ensures complete protonation of the 2-Methylquinoxalin-6-amine and neutralizes acidic silanols, eliminating the primary cause of peak tailing[6].

  • Filtration: Filter the buffer through a 0.22 µm membrane to remove particulates.

Step 2: Column Selection and Equilibration

  • Installation: Install a Type B, fully end-capped C18 column (e.g., 150 x 4.6 mm, 3-5 µm particle size)[6].

  • Equilibration: Flush the column with the mobile phase (e.g., 80% Buffer / 20% Acetonitrile) for at least 20 column volumes until the baseline is completely stable.

    • Causality: Proper equilibration is critical for reproducible ion-pairing and surface saturation.

Step 3: Sacrificial Base Addition (Conditional)

  • Evaluate: If the USP tailing factor (Tf) remains > 1.5 after Step 2, prepare a new aqueous phase containing 5 mM Triethylamine (TEA)[6].

  • Re-adjust: Re-adjust the pH back to 2.5.

  • Re-equilibrate: Flush the system with the new mobile phase.

    • Causality: TEA acts as a silanol suppressor. Because it is sterically small and highly basic, it competitively binds to any remaining active silanol sites, shielding the larger 2-Methylquinoxalin-6-amine molecules[4].

Step 4: System Evaluation & Validation

  • Inject: Inject a 10 µL standard of 2-Methylquinoxalin-6-amine (e.g., 0.1 mg/mL).

  • Calculate: Measure the USP Tailing Factor ( Tf​=W0.05​/2f ). An optimal, self-validated result is achieved when Tf​<1.2 [2].

IV. Quantitative Data & Optimization Parameters

Table 1: Impact of Optimization Parameters on 2-Methylquinoxalin-6-amine Chromatography

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Mobile Phase pH pH 4.0 - 7.0pH 2.0 - 2.5Suppresses silanol ionization (Si-O⁻ to Si-OH); ensures uniform analyte protonation[4][5].
Buffer Type Water (Unbuffered)20 mM PhosphateResists pH fluctuations during gradient elution; provides high buffering capacity at low pH[6].
Stationary Phase Type A Silica (Non-endcapped)Type B Silica (Endcapped / Polar-embedded)Reduces trace metal contamination and sterically shields residual silanols[2][6].
Mobile Phase Additive None5 mM Triethylamine (TEA)Competitively binds to active silanol sites, acting as a sacrificial base[4][6].
Organic Modifier MethanolAcetonitrileProvides lower backpressure and sharper peaks, though care must be taken to avoid buffer precipitation[6].

V. References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. Available at: [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? - UHPLCS. Available at:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. Available at: [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Online. Available at: [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Available at: [Link]

  • Quinoxaline-6-amine - ChemBK. Available at: [Link]

Sources

Optimization

Preventing oxidative degradation of 2-Methylquinoxalin-6-amine during long-term storage

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development Welcome to the technical support center for 2-Methylquinoxalin-6-amine. This guide is designed for researchers, scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development

Welcome to the technical support center for 2-Methylquinoxalin-6-amine. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound and seek to ensure its long-term stability. The inherent reactivity of the aromatic amine moiety makes 2-Methylquinoxalin-6-amine susceptible to oxidative degradation, often manifesting as a visible color change and the emergence of impurities. This document provides in-depth, field-proven insights into the causes of this degradation and offers robust, actionable protocols to prevent it.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of 2-Methylquinoxalin-6-amine.

Q1: My vial of 2-Methylquinoxalin-6-amine has turned from a light yellow to a dark brown/orange color. What happened?

A1: This discoloration is a classic indicator of oxidative degradation. Aromatic amines, including the amine group on your quinoxaline derivative, are prone to oxidation upon exposure to air, especially when accelerated by factors like light or elevated temperatures.[1][2] This process forms highly colored, complex impurities, which alters the appearance of your material.

Q2: What are the primary environmental factors that trigger the degradation of this compound?

A2: The degradation is a multi-factorial process, but the primary triggers are:

  • Presence of Oxygen: Autoxidation from atmospheric oxygen is the principal degradation pathway.[3][4]

  • Light Exposure: UV and even visible light can provide the activation energy needed to initiate photo-oxidative reactions.[4]

  • Elevated Temperature: Heat accelerates the rate of chemical reactions, including oxidation.[3][4]

  • Presence of Metal Ions: Trace amounts of transition metal ions (e.g., iron, copper) can act as powerful catalysts, significantly speeding up the oxidation process.[4][5]

Q3: What are the definitive storage conditions to ensure the long-term stability of 2-Methylquinoxalin-6-amine?

A3: To maximize shelf-life, strict control of the storage environment is critical. The material should be stored in a tightly sealed container, with the headspace purged with an inert gas like argon or nitrogen, at a controlled temperature of -20°C, and protected from all light sources (e.g., in an amber vial placed inside a dark cabinet).[6]

Q4: Can I still use a sample that has slightly discolored?

A4: We strongly advise against it for quantitative or GMP-regulated applications. Discoloration signifies the presence of impurities. These degradation products can interfere with your experiments, alter the compound's biological activity, and introduce unknown variables. For critical applications, you must re-qualify the material's purity using an appropriate analytical method, such as HPLC-UV or LC-MS, before use.

Q5: What are the likely degradation products that form during oxidation?

A5: While a definitive profile requires experimental analysis, the oxidative degradation of aromatic amines can lead to a variety of products. Common pathways include the formation of N-oxides and hydroxylamines.[7][8] Further reactions can lead to the formation of colored polymeric materials, which are responsible for the observed darkening.[1] A forced degradation study (see Protocol 3.2) is the best way to identify the specific degradants for this molecule.

Part 2: Troubleshooting Guide for Unexpected Degradation

This section provides a logical workflow for diagnosing and resolving stability issues encountered during your experiments.

Symptom: You observe rapid discoloration, the appearance of unexpected peaks in your chromatogram, or a loss of compound potency in your assay, suggesting that 2-Methylquinoxalin-6-amine is degrading faster than expected.

Diagnostic & Mitigation Workflow

The following workflow provides a systematic approach to identifying the root cause of degradation and implementing corrective actions.

Caption: Troubleshooting workflow for identifying and mitigating degradation.

Part 3: Prevention Protocols & Best Practices

Proactive measures are the most effective strategy for ensuring the long-term integrity of 2-Methylquinoxalin-6-amine.

Protocol 3.1: Recommended Long-Term Storage of Solid Compound

This protocol describes the gold standard for storing the neat (solid) compound to minimize degradation for months to years.

Objective: To create an oxygen-free, cold, and dark environment.

Materials:

  • Vial of 2-Methylquinoxalin-6-amine

  • High-purity inert gas (Argon or Nitrogen) with regulator and tubing

  • -20°C freezer (non-cycling/manual defrost preferred)

  • Amber glass vial with a PTFE-lined cap

  • Parafilm or other sealing film

Procedure:

  • Preparation: If not already in one, transfer the 2-Methylquinoxalin-6-amine to a clean, dry amber glass vial in a low-humidity environment (e.g., a glove box or under a gentle stream of inert gas).

  • Inerting: Gently flush the headspace of the vial with a slow stream of argon or nitrogen for 30-60 seconds. The goal is to displace all atmospheric oxygen.

  • Sealing: Immediately and tightly seal the vial with the PTFE-lined cap. The PTFE liner provides a superior barrier against gas and moisture ingress compared to other materials.

  • Secondary Seal: For extra protection, wrap the cap-vial interface with Parafilm.

  • Labeling: Clearly label the vial with the compound name, date, and storage conditions.

  • Storage: Place the sealed vial in a designated -20°C freezer that is not prone to frequent temperature fluctuations. Protect from any potential light exposure.

Protocol 3.2: Conducting a Forced Degradation Study

Forced degradation (or stress testing) is an essential study in drug development that provides invaluable insight into a compound's stability profile.[9][10] It helps identify likely degradation products and establish the specificity of analytical methods.[11]

Objective: To accelerate the degradation of 2-Methylquinoxalin-6-amine under various stress conditions to predict its degradation pathways.

Materials:

  • 2-Methylquinoxalin-6-amine

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • Reagents: 3% Hydrogen Peroxide (H₂O₂), 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH)

  • HPLC or UPLC system with a DAD/PDA detector and preferably a Mass Spectrometer (LC-MS)

  • Photostability chamber, temperature-controlled oven

Procedure:

  • Stock Solution: Prepare a stock solution of 2-Methylquinoxalin-6-amine (e.g., 1 mg/mL) in a 50:50 acetonitrile:water mixture.

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH.

    • Oxidation: Add an equal volume of 3% H₂O₂.[7][9]

    • Thermal Stress: Store a vial of the stock solution in an oven at 70°C.[8]

    • Photolytic Stress: Expose a vial of the stock solution to light conditions as specified by ICH Q1B guidelines.

  • Control: Keep one vial of the stock solution at 4°C, protected from light, as an unstressed control.

  • Incubation: Incubate the samples for a defined period (e.g., 24, 48, or 72 hours), sampling at intermediate time points. The goal is to achieve 5-20% degradation, not complete degradation.[10]

  • Analysis: At each time point, quench the reaction if necessary (e.g., neutralize acid/base samples) and dilute. Analyze all samples (including the control) by a stability-indicating LC-MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and characterize new peaks (degradation products) using their retention times, UV spectra, and mass-to-charge ratios.

Part 4: Scientific Deep Dive: Mechanism of Degradation

Understanding the chemical mechanism of degradation is key to designing effective stabilization strategies. The primary vulnerability of 2-Methylquinoxalin-6-amine is the lone pair of electrons on the nitrogen atom of the amine group.

The Oxidative Degradation Pathway

Oxidation often proceeds via a free-radical mechanism. The process can be initiated by light, heat, or a metal catalyst, which facilitates the abstraction of an electron or hydrogen atom from the amine.[12]

G Simplified Oxidative Degradation Pathway A 2-Methylquinoxalin-6-amine Electron-rich aromatic amine C Amine Radical Cation Highly reactive intermediate A->C Electron Abstraction B {Initiator | {hv (Light) | Δ (Heat) | Mⁿ⁺ (Metal Ion)}} B->C D {Reaction with O₂} C->D E Peroxy Radical D->E F Complex Degradation Cascade E->F G Final Products N-Oxides Hydroxylamines Colored Oligomers F->G

Caption: Simplified pathway of oxidative degradation via radical intermediates.

This initial radical cation is highly unstable and reacts rapidly with molecular oxygen to form a peroxy radical.[13] This species then propagates a chain reaction, leading to a cascade of complex products, including N-oxides and the colored polymeric substances responsible for the discoloration.[8]

Stabilization with Antioxidants

For solution-based formulations, the addition of an antioxidant can provide significant protection. Antioxidants are compounds that are more easily oxidized than the active substance, thereby acting as sacrificial agents.[3][] They can be broadly classified by their mechanism and solubility.

Table 1: Comparison of Common Pharmaceutical Antioxidants

Antioxidant ClassExamplesSolubilityTypical Conc. (%)Mechanism of Action
Chain-Terminating (Radical Scavengers) Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA)[]Oil-Soluble0.01 - 0.1Donate a hydrogen atom to free radicals, terminating the oxidative chain reaction.[12]
Reducing Agents (Oxygen Scavengers) Ascorbic Acid (Vitamin C), Sodium Sulfite/Metabisulfite[]Water-Soluble0.05 - 0.2Are readily oxidized, consuming dissolved oxygen in the formulation before it can react with the drug.[3]
Chelating Agents Citric Acid, Ethylenediaminetetraacetic acid (EDTA)Water-Soluble0.01 - 0.05Bind to trace metal ions, preventing them from catalytically participating in oxidation reactions.[4]

Expert Insight: For non-aqueous or lipid-based formulations, a phenolic antioxidant like BHT is an excellent choice. For aqueous systems, a combination of a reducing agent (like ascorbic acid) and a chelating agent (like EDTA) often provides synergistic protection. The choice must always be validated for compatibility with the final formulation and intended application.

References
  • SAFETY DATA SHEET AMINE 6. (n.d.). Greenbook.net. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Mugren, K. S., & Abu-Hashem, A. A. (2021). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances, 11(55), 34963–34985. [Link]

  • Antioxidants. (n.d.). CD Formulation. Retrieved from [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14–56. [Link]

  • Kwabi, D. G., Lin, T.-S., Ustarroz, J., Van Vliet, T., Gordon, R. G., & Aziz, M. J. (2024). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Journal of the American Chemical Society. [Link]

  • Patel, K. (2023, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. Retrieved from [Link]

  • Worrel, C. W. (1960). U.S. Patent No. US2927136A. Washington, DC: U.S.
  • Sharma, M. C. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Rashidi, M., & Zinatizadeh, A. (2016). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Organic Chemistry: An Indian Journal, 12(4).
  • Deokate, U. A., & Gorde, A. M. (2015). Forced Degradation & Stability Testing: Strategies and Analytical perspectives.
  • Aromatic Amines Antioxidants for Polymers. (n.d.). Performance Additives. Retrieved from [Link]

  • Shinde, S. L., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • Saljoughian, M. (2008). An Overview of Antioxidants. U.S. Pharmacist, (12)(Student suppl), 8-11.
  • Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques, 1(1). [Link]

  • Pospisil, J., Pilar, J., & Billingham, N. C. (1997). Phenols and aromatic amines as thermal stabilizers in polyolefin processing.
  • Elnaz, S. F., et al. (2023). Pharmaceutical Compounds With Antioxidant Properties. In Carrier-mediated Gene and Drug Delivery for Dermal Wound Healing (pp. 121-146). Royal Society of Chemistry.
  • Weissberger, A. (1953). U.S. Patent No. US2653171A. Washington, DC: U.S.
  • Dombrow, B. A., & Altscher, S. (1964). U.S. Patent No. US3154583A. Washington, DC: U.S.
  • Ge, X., Wexler, A. S., & Clegg, S. L. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(4), 2293–2301. [Link]

  • Moser, P. (2016). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical methods and study of the role of metals. MatheO. [Link]

  • Fredriksen, S. B., & Jens, K.-J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia, 37, 1788–1799. [Link]

  • Oikawa, S., et al. (2001). Mechanism of oxidative DNA damage induced by a heterocyclic amine, 2-amino-3,8-dimethylimidazo[4,5f]quinoxaline. Free Radical Biology and Medicine, 31(2), 236-245.
  • Vega, F., et al. (2017). Degradation of amine-based solvents in CO2 capture process by chemical absorption. CORE.
  • Kwabi, D. G., et al. (2024). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Journal of the American Chemical Society.
  • Hrovat, K., et al. (2020). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Pharmaceutics, 12(10), 918. [Link]

  • Advancing Amine Degradation Analysis. (2021, January 26). International CCS Knowledge Centre. Retrieved from [Link]

Sources

Troubleshooting

Purification methods for crude 2-Methylquinoxalin-6-amine reaction mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2-methylquinoxalin-6-amine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2-methylquinoxalin-6-amine.

This heterocyclic compound is a critical intermediate in the synthesis of kinase inhibitors, Tau-PET tracers, and other pharmaceutical agents[1]. It is typically synthesized via the catalytic reduction of 2-methyl-6-nitroquinoxaline (using Pd/C and H2​ or hydrazine hydrate)[1]. However, the crude reaction mixture often contains unreacted nitro precursors, pyrophoric catalyst residues, and regioisomers that complicate downstream applications.

This guide provides field-proven, self-validating workflows to ensure high-purity isolation.

Core Purification Workflows

The purification strategy you choose depends heavily on the scale of your reaction and the impurity profile of your crude mixture. Below is the logical decision matrix for processing crude 2-methylquinoxalin-6-amine.

G Crude Crude Reaction Mixture (2-Methylquinoxalin-6-amine + Pd/C) Filter Filtration over Celite Pad (Removes Pyrophoric Pd/C) Crude->Filter Decision Select Purification Route Based on Scale Filter->Decision AcidBase Acid-Base Extraction (Ideal for >5g Scale) Decision->AcidBase Chromatography Flash Chromatography (Ideal for <5g Scale / Isomer Separation) Decision->Chromatography Acid 1. Dissolve in 0.5N HCl 2. Wash with EtOAc (Removes Neutrals) AcidBase->Acid Deactivate 1. Deactivate Silica Gel (Slurry with 1-2% TEA) Chromatography->Deactivate Base 3. Basify aqueous to pH 12 with 6N NaOH 4. Extract with EtOAc Acid->Base Pure Pure 2-Methylquinoxalin-6-amine Base->Pure Elute 2. Gradient Elution (Petroleum Ether / EtOAc) Deactivate->Elute Elute->Pure

Workflow for the isolation and purification of 2-methylquinoxalin-6-amine.

Protocol A: Acid-Base Extraction (Scalable Method)

Because 2-methylquinoxalin-6-amine contains a basic primary amine and basic quinoxaline nitrogens, it can be selectively protonated. This method is highly effective when the crude product is insoluble in common organic solvents or when scaling up[2].

Causality & Self-Validation: Dissolving the crude mixture in dilute acid forces the target amine into the aqueous phase as a water-soluble salt. Unreacted 2-methyl-6-nitroquinoxaline (which lacks the basic amine) remains unprotonated and is easily washed away with an organic solvent.

  • Catalyst Removal: Filter the crude ethanolic reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst[1]. Self-Validation: The filtrate must be completely free of black particulates. Wash the pad with excess ethanol.

  • Concentration: Evaporate the filtrate under reduced pressure to yield a crude solid.

  • Acidification: Suspend the crude solid in 0.5N Hydrochloric Acid (HCl)[2]. Stir vigorously for 15 minutes.

  • Organic Wash: Extract the acidic aqueous layer twice with Ethyl Acetate (EtOAc). Discard the organic layer (contains neutral/non-basic impurities).

  • Basification (Critical Step): Cool the aqueous phase to 0∘C in an ice bath. Slowly add 6N Sodium Hydroxide (NaOH) dropwise until the solution reaches pH 12-14[2]. Self-Validation: Use pH indicator strips. A turbid yellow/orange precipitate will form as the free base is liberated.

  • Isolation: Extract the basified aqueous layer with EtOAc ( ). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the pure product.

Protocol B: Deactivated Silica Gel Chromatography

For high-purity requirements or separation of closely eluting regioisomers, flash chromatography is necessary.

Causality & Self-Validation: Standard silica gel is slightly acidic due to surface silanol groups. Basic quinoxalines will interact strongly with these protons, causing severe peak tailing, irreversible adsorption, or degradation[3]. Pre-treating the silica with Triethylamine (TEA) neutralizes these sites.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in your starting non-polar solvent (e.g., Petroleum Ether). Add 1-2% Triethylamine (TEA) by volume to the slurry[3].

  • Column Packing: Pour the slurry into the column and flush with at least two column volumes of the TEA-spiked solvent to ensure complete deactivation.

  • Loading: Dissolve the crude 2-methylquinoxalin-6-amine in a minimum amount of Dichloromethane (DCM) and load it onto the column.

  • Elution: Elute using a gradient of Petroleum Ether to Ethyl Acetate (typically starting at 4:1 and moving to 1:1 v/v)[1].

  • Validation: Monitor fractions via TLC (UV active at 254 nm). The TEA prevents streaking, resulting in tight, circular spots on the TLC plate.

Troubleshooting & FAQs

Q1: My product degraded or completely disappeared after loading it onto the silica gel column. What happened? A1: You likely experienced acid-catalyzed degradation or irreversible binding. The quinoxaline nitrogen atoms and the primary amine are highly basic and will bind to the acidic silanol groups on standard silica gel[3]. Solution: Always deactivate your silica gel with 1-2% Triethylamine (TEA) prior to packing, or switch to a neutral/basic Alumina stationary phase[3].

Q2: During the acid-base extraction, I added NaOH but no precipitate formed, and my extraction yielded nothing. Why? A2: The pH of your aqueous layer was not high enough. The pKa of the conjugate acid of a quinoxaline amine requires a highly basic environment to fully deprotonate back to the free base. Solution: Ensure the aqueous layer is cooled to 0∘C (to prevent exothermic degradation) and aggressively basify to pH > 12 using 6N NaOH[2]. Confirm the pH with indicator paper before extracting with Ethyl Acetate.

Q3: My NMR shows a persistent impurity that looks structurally identical but has slightly shifted peaks. What is it? A3: You are likely seeing the regioisomer, 3-methylquinoxalin-6-amine. During the initial Hinsberg condensation of 4-nitrobenzene-1,2-diamine with methylglyoxal (pyruvaldehyde), both the 2-methyl and 3-methyl regioisomers can form[4]. Solution: If the regioisomer carried over through the reduction step, acid-base extraction will not separate them. You must use deactivated flash chromatography with a slow, shallow gradient (e.g., Pet Ether/EtOAc) to resolve the isomers[4].

Q4: Why must I filter the crude reduction mixture through Celite? Can I just use standard filter paper? A4: No. Palladium on carbon (Pd/C) consists of extremely fine particulates that will easily pass through standard filter paper. Furthermore, Pd/C is pyrophoric when dry and saturated with hydrogen. Exposing the crude, catalyst-laden mixture to air can ignite the solvent or cause rapid oxidative degradation of your newly formed amine. A tightly packed Celite pad traps the fine particles safely[1].

Quantitative Data Summary

The following table summarizes expected yields and standard purification methodologies for 2-methylquinoxalin-6-amine and its immediate derivatives, synthesized via standard literature protocols.

CompoundSynthesis RoutePrimary Purification MethodExpected Yield
2-Methyl-6-nitroquinoxaline Hinsberg Condensation (EtOH, 100°C)Filtration & Ethanol Wash90%[1]
2-Methylquinoxalin-6-amine Pd/C, N2​H4​⋅H2​O ReductionCelite Filtration & Evaporation73%[1]
N,N,2-Trimethylquinoxalin-6-amine Alkylation (MeI, NaH, DMF)Ice-Water Precipitation & Filtration69%[1]
2,3-Dimethyl-6-aminoquinoxaline Condensation with 2,3-butanedioneFlash Chromatography ( SiO2​ , EtOAc)86%[5]

References

  • Synthesis and Bioevaluation of 2-Styrylquinoxaline Derivatives as Tau-PET Tracers. Molecular Pharmaceutics - ACS Publications. Available at:[Link]

  • Method for using (2-imidazolin-2-ylamino) quinoxalines to reduce or maintain intraocular pressure. US Patent 5021416A.
  • New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in 2-Methylquinoxalin-6-amine Cross-Couplings

Executive Summary & Diagnostic Logic 2-Methylquinoxalin-6-amine is a highly valuable building block in medicinal chemistry and drug development. However, functionalizing this primary amine via palladium-catalyzed cross-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Diagnostic Logic

2-Methylquinoxalin-6-amine is a highly valuable building block in medicinal chemistry and drug development. However, functionalizing this primary amine via palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) is notoriously challenging. The molecule possesses competing Lewis-basic coordination sites, a primary amine prone to over-arylation, and a weakly acidic methyl group.

To ensure high-yielding, reproducible syntheses, researchers must move beyond trial-and-error screening and adopt a mechanistic approach to reaction design. The diagnostic workflow below outlines the causal logic for identifying and resolving the most common side reactions encountered with this specific substrate.

Workflow Start Side Reaction Detected (2-Methylquinoxalin-6-amine) Diag Analyze Crude Mixture via LC-MS / GC-MS Start->Diag CatPois Issue: Catalyst Poisoning (Low Conversion) Diag->CatPois Unreacted SM OverAryl Issue: Over-Arylation (Tertiary Amine Formed) Diag->OverAryl M + 2(Ar) Mass Deprot Issue: 2-Methyl Deprotonation (Complex Degradation) Diag->Deprot Unidentified Peaks Homo Issue: Homocoupling (Aryl-Aryl Dimer) Diag->Homo Ar-Ar Mass Sol1 Action: Use Bulky Biaryl Ligand (e.g., BrettPhos) CatPois->Sol1 Sol2 Action: Increase Steric Bulk at Pd Center OverAryl->Sol2 Sol3 Action: Switch to Weaker Base (e.g., Cs2CO3) Deprot->Sol3 Sol4 Action: Strict Degassing & Slow Addition Homo->Sol4

Diagnostic workflow for identifying and resolving 2-methylquinoxalin-6-amine coupling side reactions.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at 20-30% conversion, and I recover mostly unreacted 2-methylquinoxalin-6-amine. How do I prevent catalyst poisoning? Causality: The quinoxaline core contains two Lewis-basic nitrogen atoms (N1 and N4). During the catalytic cycle, these heteroatoms can outcompete the phosphine ligand or the amine nucleophile, coordinating directly to the palladium center. This pulls the catalyst off-cycle into inactive [Pd(0)L2]-N-Het or Pd(II) resting states, effectively poisoning the reaction[1][2]. Solution: You must physically block the quinoxaline nitrogens from coordinating to the metal. Switch to a highly sterically demanding, electron-rich dialkylbiaryl monophosphine ligand (e.g., BrettPhos or tBuBrettPhos). Additionally, use a pre-formed palladium precatalyst (like a Pd G3 or G4 palladacycle) rather than Pd2(dba)3 to ensure rapid, quantitative generation of the active monoligated Pd(0) species before the heterocycle can interfere[1][2].

Q2: LC-MS analysis shows a significant amount of the tertiary amine (diarylated product). How can I achieve selective monoarylation? Causality: Primary amines inherently risk over-arylation because the initial product—a secondary amine—remains nucleophilic and can undergo a second catalytic cycle to form a tertiary amine[3]. Solution: The solution relies on steric differentiation. Utilize a ligand like BrettPhos, which was specifically engineered for primary amines. The extreme steric bulk of the BrettPhos ligand creates a highly congested palladium coordination sphere that readily accommodates the primary amine but physically blocks the coordination and subsequent transmetalation of the bulkier secondary amine product[2].

Q3: I am observing a complex mixture of degradation products and unidentified high-molecular-weight species. What is causing this? Causality: The methyl group at the 2-position of the quinoxaline ring is weakly acidic due to the electron-withdrawing nature of the adjacent imine-like nitrogen. Strong alkoxide bases like sodium tert-butoxide (NaOtBu, pKaH ≈ 19)[4], which are standard for Buchwald-Hartwig couplings, can deprotonate this methyl group at typical reaction temperatures (80–100 °C). This generates a reactive carbanion that participates in off-target nucleophilic attacks and aldol-like condensations. Solution: Switch to a milder, solid inorganic base such as cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4). These bases provide excellent functional group tolerance and are weak enough to prevent the deprotonation of the 2-methyl group while still facilitating the necessary deprotonation of the Pd-bound amine intermediate[4][5].

Q4: I am seeing significant homocoupling of my aryl halide partner (Ar-Ar formation). Causality: Aryl halide homocoupling is a common side reaction driven by the presence of trace oxygen, which oxidizes the Pd(0) species and triggers a secondary catalytic cycle favoring dimerization[1]. Solution: Thoroughly degas the reaction mixture using the freeze-pump-thaw method and maintain a strict argon atmosphere throughout the reaction[1].

Quantitative Condition Screening

The following table summarizes the causal relationship between reaction parameters (Ligand/Base) and the resulting reaction profile for the cross-coupling of 2-methylquinoxalin-6-amine.

LigandBaseConversion (%)Monoarylation Selectivity (%)Major Observed Side Reaction
BINAP NaOtBu< 30%~ 50%Catalyst Poisoning, Deprotonation
XPhos NaOtBu65%70%Over-arylation, Deprotonation
BrettPhos NaOtBu85%95%2-Methyl Deprotonation
BrettPhos Cs2CO3> 98%> 99%None (Optimal Conditions)

Self-Validating Experimental Protocol

To guarantee reproducibility, the following Standard Operating Procedure (SOP) is designed as a self-validating system . By verifying the physical checkpoints at each stage, researchers can confirm the mechanistic integrity of the reaction before proceeding.

SOP Step1 1. Reagent Prep (Glovebox/Schlenk) Step2 2. Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 3. Catalyst Activation (Pre-heating) Step2->Step3 Step4 4. Cross-Coupling (80-100 °C) Step3->Step4 Step5 5. Quench & Workup (Filtration) Step4->Step5

Standard operating procedure workflow for self-validating palladium-catalyzed cross-coupling.

Step-by-Step Methodology:

Step 1: Reagent Preparation

  • In a nitrogen-filled glovebox or using standard Schlenk techniques, add 2-Methylquinoxalin-6-amine (1.0 equiv) and the Aryl Halide (1.05 equiv) to an oven-dried reaction vessel.

  • Add BrettPhos Pd G3 precatalyst (2–5 mol%) and finely milled anhydrous Cs2CO3 (2.0 equiv).

  • Validation Checkpoint 1 (Trustworthiness): Inspect the Cs2CO3. It must be a free-flowing powder. Clumped or hydrated base will severely retard the transmetalation/deprotonation step, leading to stalled reactions[5].

Step 2: Solvent Addition & Degassing

  • Add anhydrous 1,4-dioxane to achieve a substrate concentration of 0.2 M.

  • Seal the vessel and perform three consecutive freeze-pump-thaw cycles.

  • Validation Checkpoint 2 (Trustworthiness): During the final thaw cycle under static vacuum, observe the liquid. The complete absence of bubbling confirms the total removal of dissolved oxygen, safeguarding against Ar-Ar homocoupling[1].

Step 3: Catalyst Activation & Heating

  • Backfill the vessel with Argon and transfer it to a pre-heated oil bath at 90 °C.

  • Validation Checkpoint 3 (Trustworthiness): Monitor the solution color for the first 5–10 minutes. The mixture should transition from a dark red/brown (characteristic of the dormant precatalyst) to a clear yellow/orange solution. This visual cue confirms the successful reductive elimination of the carbazole leaving group and the generation of the active monoligated Pd(0) species[2].

Step 4: Monitoring & Workup

  • Allow the reaction to stir vigorously for 2–4 hours.

  • Monitor via LC-MS. Once the primary amine is consumed, immediately cool the reaction to room temperature to prevent any trace over-arylation.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove the inorganic salts and precipitated palladium black. Concentrate the filtrate under reduced pressure for subsequent column chromatography.

References

  • Buchwald–Hartwig amination - Wikipedia Wikipedia[Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts Chemistry LibreTexts[Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC National Institutes of Health (NIH)[Link]

Sources

Troubleshooting

Technical Support Center: Resolving NMR Signal Overlap in Complex 2-Methylquinoxalin-6-amine Derivatives

Welcome to the technical support center for resolving NMR signal overlap in complex 2-Methylquinoxalin-6-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving NMR signal overlap in complex 2-Methylquinoxalin-6-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the structural elucidation of these intricate molecules. The inherent complexity of the quinoxaline scaffold, often exacerbated by various substitutions, frequently leads to severe signal overlapping in ¹H NMR spectra, making unambiguous assignments difficult.

This resource provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges. We will explore a range of strategies, from simple adjustments in sample preparation to advanced multi-dimensional NMR experiments. Our approach is grounded in explaining the "why" behind each technique, ensuring you can make informed decisions to obtain high-quality, interpretable NMR data.

Frequently Asked Questions (FAQs)

Here, we address some of the initial questions that often arise when dealing with signal overlap in the NMR spectra of 2-methylquinoxalin-6-amine derivatives.

Q1: My aromatic proton signals in the quinoxaline ring are completely overlapping. What is the simplest first step I can take to try and resolve them?

A1: The first and often most effective step is to change the NMR solvent. The chemical shifts of protons, particularly those in aromatic systems, can be significantly influenced by the solvent due to anisotropic effects.[1][2][3] Aromatic solvents like benzene-d6 or pyridine-d5 can induce significant shifts (known as Aromatic Solvent-Induced Shifts or ASIS) compared to less magnetically active solvents like chloroform-d or acetone-d6.[1][2] This simple change can often be enough to separate overlapping signals and provide a clearer spectrum.

Q2: I've tried different solvents, but some key signals are still overlapping. What's the next logical step without resorting to complex 2D experiments?

A2: If solvent changes are insufficient, consider using a lanthanide shift reagent (LSR).[4][5] These are paramagnetic complexes that can coordinate with basic sites in your molecule, such as the amine group or the nitrogen atoms in the quinoxaline ring. This coordination induces large chemical shift changes, with the magnitude of the shift dependent on the distance of the proton from the paramagnetic center.[4] Europium-based reagents typically cause downfield shifts, while praseodymium or cerium-based reagents can cause upfield shifts.[4][6] By carefully titrating in the LSR, you can often achieve significant separation of previously overlapping signals.

Q3: Can temperature variation help in resolving signal overlap?

A3: Yes, changing the temperature of the NMR experiment can be a useful tool, especially if conformational isomerism or dynamic processes are contributing to broad or overlapping signals. For some quinoxaline derivatives, different conformations may exist in equilibrium, and changing the temperature can shift this equilibrium or alter the rate of exchange, leading to sharper and better-resolved signals.[7]

Troubleshooting Guides: Advanced Techniques for Signal Resolution

When basic methods are not sufficient, a variety of advanced NMR techniques can be employed. This section provides detailed guides on the application of these methods for 2-methylquinoxalin-6-amine derivatives.

Guide 1: Leveraging Two-Dimensional (2D) NMR Spectroscopy

2D NMR experiments are powerful tools for resolving signal overlap by spreading the signals into a second dimension.[8] This allows for the visualization of correlations between nuclei, providing invaluable information for structural elucidation.

  • Correlation Spectroscopy (COSY): This is often the first 2D experiment to perform. It reveals correlations between protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH).[9] For 2-methylquinoxalin-6-amine derivatives, COSY is excellent for identifying coupled protons within the aromatic rings and any aliphatic side chains.

  • Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations beyond directly coupled protons to include all protons within a spin system.[9] This is particularly useful for identifying all the protons belonging to a specific structural fragment, even if some of the intermediate protons are obscured by overlapping signals.[9][10] For instance, if one proton of a side chain is well-resolved, a TOCSY experiment can reveal the chemical shifts of all other protons in that same side chain.

Experimental Workflow for COSY/TOCSY:

Caption: Workflow for utilizing COSY and TOCSY experiments to resolve signal overlap.

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly to the carbons they are attached to (¹JCH).[11][12] This is extremely powerful for resolving proton overlap, as the signals are spread out by the much larger chemical shift range of ¹³C. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups.[11]

  • Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH and ³JCH).[11] This is crucial for piecing together the molecular skeleton by connecting different spin systems. For example, HMBC can show correlations from the methyl protons to the carbons of the quinoxaline ring, confirming their connectivity.

Table 1: Comparison of Key 2D NMR Experiments

ExperimentCorrelation TypeInformation GainedBest For
COSY ¹H-¹H (through 2-3 bonds)Direct proton-proton couplingIdentifying adjacent protons
TOCSY ¹H-¹H (through entire spin system)All protons within a coupled networkElucidating complete structural fragments
HSQC ¹H-¹³C (through 1 bond)Direct proton-carbon attachmentResolving proton overlap and assigning carbons
HMBC ¹H-¹³C (through 2-3 bonds)Long-range connectivityAssembling the molecular skeleton
Guide 2: Through-Space Correlations with NOESY and ROESY

When through-bond correlations are insufficient to resolve ambiguities, especially concerning stereochemistry or the relative orientation of substituents, through-space correlation experiments are invaluable.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY detects correlations between protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds.[13][14][15][16] This is essential for determining the three-dimensional structure and conformation of your molecule. For example, a NOESY experiment can show a correlation between the methyl protons and a specific proton on the quinoxaline ring, indicating their spatial proximity.

  • Rotating-frame Overhauser Effect Spectroscopy (ROESY): For medium-sized molecules, the NOE effect can sometimes be close to zero, making NOESY experiments ineffective.[13][14] In such cases, a ROESY experiment is the preferred alternative as it provides a positive signal regardless of molecular size.[13]

Decision Diagram for Choosing Between NOESY and ROESY:

G Start Determine Molecular Weight (MW) of Derivative Small MW < ~700 Da Start->Small Medium ~700 Da < MW < ~1500 Da Start->Medium Large MW > ~1500 Da Start->Large NOESY Perform NOESY Experiment Small->NOESY ROESY Perform ROESY Experiment Medium->ROESY Large->NOESY

Caption: Decision tree for selecting between NOESY and ROESY based on molecular weight.

Guide 3: Enhancing Resolution and Sensitivity with Hardware and Processing

Beyond specific pulse sequences, optimizing the hardware and data processing can significantly improve your ability to resolve overlapping signals.

  • Cryoprobes: The use of a cryogenic probe can dramatically increase the signal-to-noise ratio (S/N) of your NMR experiment, often by a factor of 3 to 5 or even more.[17][18][19][20] This is achieved by cooling the detection electronics to very low temperatures, which reduces thermal noise.[17][19][20] The enhanced sensitivity allows for the acquisition of high-quality data on smaller sample quantities or in a shorter amount of time. For complex molecules where some signals may be weak, a cryoprobe can be the difference between detecting a signal and not.

  • Advanced Data Processing: Modern NMR software offers a range of processing techniques to enhance spectral resolution.[21][22] Techniques like apodization (window functions), linear prediction, and deconvolution can be used to narrow line widths and resolve overlapping peaks.[21] Compressed sensing is an emerging technique that can significantly improve the resolution and sensitivity of NMR spectra.[23]

Advanced and Emerging Solutions

The field of NMR spectroscopy is constantly evolving. Here are some cutting-edge approaches that may become more accessible in the future for tackling severe signal overlap.

  • Nanoparticle-Assisted NMR: Recent research has shown that nanoparticles can be used to selectively broaden and thus "erase" the signals of certain molecules in a mixture.[24] This approach could potentially be adapted to selectively suppress the signals of impurities or specific parts of a target molecule to simplify a complex spectrum.

  • Quantum Computing: While still in its early stages, quantum computing holds the promise of revolutionizing NMR data analysis.[25][26][27] Quantum algorithms are being developed that could theoretically simulate NMR spectra with high accuracy and deconvolve even the most complex and overlapping signals.[28][29]

By systematically applying the strategies outlined in this guide, from simple solvent changes to advanced 2D NMR techniques and hardware optimizations, researchers can overcome the challenges of signal overlap in complex 2-methylquinoxalin-6-amine derivatives and confidently elucidate their structures.

References

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  • Heteronuclear Single-quantum Correlation (HSQC) NMR. (n.d.). In Advances in Polymer Science. Springer. Available at: [Link]

  • Comparison of COSY and TOCSY for detection of small couplings between protons. (2017). Available at: [Link]

  • Two solvents, two different spectra - Aromatic Solvent Induced Shifts. (2019). Nanalysis. Available at: [Link]

  • Boufroura, H. et al. (2007). Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. Journal of Heterocyclic Chemistry, 44(5), 1051-1056. Available at: [Link]

  • Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives | Request PDF. (2014). ResearchGate. Available at: [Link]

Sources

Optimization

Overcoming steric hindrance in 2-Methylquinoxalin-6-amine substitution reactions

Welcome to the Application Scientist Support Portal. Substituting the 6-amine position of 2-methylquinoxalin-6-amine presents unique steric and electronic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Substituting the 6-amine position of 2-methylquinoxalin-6-amine presents unique steric and electronic challenges. This technical guide provides mechanistic troubleshooting, self-validating protocols, and data-driven solutions for researchers developing quinoxaline-based therapeutics and materials.

Core Mechanistic Challenges

The quinoxaline core is highly electron-withdrawing. The two nitrogen atoms in the pyrazine ring pull electron density away from the fused benzene ring, drastically reducing the nucleophilicity of the 6-amine[1]. Furthermore, the rigid planar geometry exacerbates steric clash during transition states, making both simple SN​2 substitutions and transition-metal-catalyzed cross-couplings notoriously difficult[1].

G A 2-Methylquinoxalin-6-amine (Sterically Hindered & Electron Deficient) B Buchwald-Hartwig Amination A->B C Direct N-Alkylation A->C D Ligand: CyPF-t-Bu or BrettPhos (Overcomes bulk) B->D E Base: NaOtBu or LHMDS (Strong, non-nucleophilic) B->E F Reductive Amination (Avoids over-alkylation) C->F G Strong Base (NaH) + Alkyl Halide (Forces substitution) C->G H Target Substituted Derivative D->H E->H F->H G->H

Caption: Logical workflow for overcoming steric and electronic barriers in 2-Methylquinoxalin-6-amine.

Troubleshooting N-Alkylation and Acylation

Q: Why am I getting poor yields (<30%) when attempting direct SN​2 alkylation of 2-methylquinoxalin-6-amine with alkyl bromides? A: The electron-deficient nature of the quinoxaline ring severely dampens the nucleophilicity of the primary amine[1]. When combined with the steric bulk of standard alkyl halides, the SN​2 transition state energy is too high. Solution: Shift from direct alkylation to reductive amination for clean mono-alkylation. If di-alkylation is required, use deprotonative alkylation with a strong base like Sodium Hydride (NaH) to force the formation of a highly nucleophilic amide anion[2].

Q: I need to synthesize a urea derivative using an isocyanate, but the reaction stalls. How can I drive it to completion? A: Urea and thiourea formations with this scaffold require extended reflux times and strong organic bases because the amine struggles to attack the electrophilic carbon of the isocyanate. Solution: Use diisopropylethylamine (DIPEA) in dichloromethane (DCM) and extend the reaction time to 12-24 hours. For thioureas, refluxing is mandatory[3].

Quantitative Data: N-Alkylation Optimization
MethodReagentsTempYieldCausality / Notes
Direct Alkylation R-X, K2​CO3​ , DMF80°C<30%Poor nucleophilicity; competitive side reactions.
Reductive Amination Aldehyde, NaBH4​ , MeOH60°C70-85%Circumvents steric clash; strictly mono-alkylation.
Deprotonative Alkylation R-X, NaH, DMF0°C to RT60-80%NaH generates highly nucleophilic amide anion.
Self-Validating Protocol: Reductive Amination (Mono-Alkylation)
  • Imine Formation: Combine 2-methylquinoxalin-6-amine (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous Methanol. Reflux for 2-4 hours.

    • Validation Check: Spot the reaction on a TLC plate (Hexane:EtOAc). The reaction is complete when the highly fluorescent primary amine spot (under 254 nm UV) disappears and is replaced by a less polar imine spot.

  • Reduction: Cool the reaction flask to 0°C using an ice bath. Slowly add NaBH4​ (2.0 eq) portion-wise.

    • Validation Check: Immediate effervescence ( H2​ gas) confirms the hydride reagent is active. The solution color will typically shift from deep orange to a lighter pale yellow as the conjugated imine is reduced[2].

  • Quench & Extraction: Stir for 3 hours at room temperature, then quench carefully with 1M NaOH. Extract with Ethyl Acetate, dry over Na2​SO4​ , and concentrate.

Troubleshooting Palladium-Catalyzed Cross-Coupling

Q: During Buchwald-Hartwig amination, my reaction stalls at 20% conversion and I observe a black precipitate. What is happening? A: The black precipitate is palladium black, indicating catalyst decomposition. The electron-deficient 2-methylquinoxalin-6-amine forms a highly stable, unreactive Pd(II) amido complex. Because the amine lacks electron density, the subsequent reductive elimination step is extremely slow. If reductive elimination is slower than catalyst degradation, the catalyst dies[4]. Solution: Use a highly sterically demanding, electron-rich ligand like BrettPhos or CyPF-t-Bu. The steric bulk of the ligand physically forces the Pd(II) center to undergo reductive elimination, releasing the product and regenerating the catalyst[4].

Q: Can I use standard bases like K2​CO3​ or Cs2​CO3​ for the cross-coupling? A: No. The protons on the 6-amine of the quinoxaline core are less acidic than those of standard anilines, but the intermediate Pd(II) complex requires rapid deprotonation to proceed. Weak bases like carbonates often fail to deprotonate the coordinated amine efficiently in the presence of steric bulk. Solution: Use strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS).

G A Pd(0)L_n Active Catalyst B Oxidative Addition (Aryl Halide) A->B C Pd(II) Aryl Halide Complex B->C D Amine Coordination & Deprotonation (Hindered by Quinoxaline) C->D Add 2-Methylquinoxalin-6-amine E Pd(II) Aryl Amido Complex D->E Overcome with BrettPhos/CyPF-t-Bu F Reductive Elimination (Forced by Bulky Ligand) E->F F->A Catalyst Regeneration G Coupled Product F->G Product Release

Caption: Catalytic cycle highlighting steric interventions in Buchwald-Hartwig amination.

Quantitative Data: Ligand Screening for Buchwald-Hartwig Amination
LigandCatalystBaseConversionMechanistic Insight
BINAP Pd2​(dba)3​ Cs2​CO3​ <10%Insufficient bite angle to force reductive elimination.
XPhos Pd(OAc)2​ NaOtBu~40%Good steric profile, but struggles with electron-deficient amine.
BrettPhos Pd2​(dba)3​ LHMDS>85%Highly electron-rich; bulky profile prevents quinoxaline N-coordination.
CyPF-t-Bu Pd(P(o−tol)3​)2​ NaOtBu>80%Bidentate Josiphos-type ligand forces ideal geometry for C-N bond formation[4].
Self-Validating Protocol: Sterically-Optimized Buchwald-Hartwig Cross-Coupling
  • Catalyst Pre-activation: In an inert glovebox, mix Pd2​(dba)3​ (5 mol%), BrettPhos (10 mol%), and NaOtBu (2.0 eq) in anhydrous, degassed 1,4-dioxane.

    • Validation Check: Stir at room temperature for 10 minutes. The suspension will change from dark purple to a deep reddish-brown, visually confirming the formation of the active Pd(0)-L complex.

  • Reagent Addition: Add 2-methylquinoxalin-6-amine (1.2 eq) and the aryl halide (1.0 eq). Seal the reaction vial.

  • Coupling: Heat the mixture to 100°C for 12 hours.

    • Validation Check: Inspect the flask before workup. The absence of a mirror-like palladium black coating on the glass walls indicates excellent catalyst stability throughout the heating cycle.

  • Workup: Filter through a pad of Celite to remove inorganic salts, concentrate, and purify via flash chromatography.

General FAQs

Q: How do I remove the N-Boc protecting group if I used a protected secondary amine for the substitution? A: N-Boc protecting groups on mono-alkylated quinoxalin-6-amines can be cleanly removed using 1 M HCl. Avoid using neat TFA if your specific derivative contains acid-sensitive functional groups introduced during the cross-coupling[2].

Q: Is 2-methylquinoxalin-6-amine sensitive to oxidation during these workflows? A: While the quinoxaline core is relatively stable, the primary amine can undergo oxidative degradation if exposed to strong oxidizing agents or prolonged atmospheric oxygen at high temperatures. Always degas solvents for cross-coupling and store the parent amine under an inert atmosphere.

References

  • Synthesis and Bioevaluation of 2-Styrylquinoxaline Derivatives as Tau-PET Tracers Source: Molecular Pharmaceutics (ACS Publications) URL:[Link]

  • Novel synthetic route towards the synthesis of mono-, di- and tri-substituted quinoxalines Source: ULSpace (University of Limpopo) URL:[Link]

  • Nickel- and Palladium-Catalyzed Cross Coupling Reactions Source: eScholarship (UC Berkeley) URL:[Link]

Sources

Troubleshooting

Reducing oxidation impurities and byproducts in 2-Methylquinoxalin-6-amine samples

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides targeted troubleshooting guides and FAQs for reducing oxidation impurities and byproducts in...

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Author: BenchChem Technical Support Team. Date: April 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides targeted troubleshooting guides and FAQs for reducing oxidation impurities and byproducts in 2-Methylquinoxalin-6-amine samples. As Senior Application Scientists, we combine deep technical knowledge with practical, field-tested experience to help you navigate the challenges of purifying this critical compound.

Understanding the Challenge: Oxidation of 2-Methylquinoxalin-6-amine

2-Methylquinoxalin-6-amine is a vital heterocyclic compound, often serving as a privileged scaffold in medicinal chemistry.[1][2] Its structure, featuring both a quinoxaline core and an aromatic amine, makes it susceptible to oxidation. The primary sites for oxidation are the electron-rich aromatic amine (position 6) and the nitrogen atoms within the pyrazine ring, which can lead to the formation of N-oxides.[3][4] These oxidative processes can be initiated by exposure to atmospheric oxygen, light, or residual oxidants from synthesis, resulting in colored impurities and complex byproduct profiles that can compromise experimental outcomes and drug safety.[5]

This guide provides a systematic approach to preventing the formation of these impurities, identifying them, and removing them from your samples.

Frequently Asked Questions (FAQs)

Q1: My solid 2-Methylquinoxalin-6-amine sample has darkened from a light yellow to a brown or reddish color over time. What is the cause and is the material still usable?

A: The darkening of your sample is a classic indicator of oxidation. Aromatic amines are prone to forming highly colored, often polymeric, oxidized byproducts upon exposure to air and light. While the bulk of your material may still be the desired compound, the presence of these impurities necessitates purification before use in sensitive downstream applications. The usability depends on the impurity level and the tolerance of your specific experiment. We strongly recommend re-purification and characterization.

Q2: I'm observing significant peak tailing for my compound during reverse-phase HPLC analysis. How can I improve the peak shape?

A: Peak tailing for basic compounds like 2-Methylquinoxalin-6-amine is typically caused by secondary interactions between the amine's lone pair of electrons and free silanol groups on the silica-based stationary phase. To mitigate this, add a mobile phase modifier that protonates the amine (e.g., 0.1% formic acid or trifluoroacetic acid) or a competing base that neutralizes the silanols. This ensures the analyte is in a single ionic state and minimizes undesirable column interactions, resulting in sharper, more symmetrical peaks.

Q3: What is the best general-purpose method for purifying a crude sample of 2-Methylquinoxalin-6-amine?

A: For general purification, recrystallization is an excellent first-line technique. It is effective at removing both baseline impurities from the synthesis and colored oxidation byproducts. Common and effective solvents include ethanol or methanol/water mixtures.[6] If recrystallization fails to achieve the desired purity, column chromatography on deactivated silica gel or alumina is the next logical step.[6]

Q4: How can I prevent the oxidation of my 2-Methylquinoxalin-6-amine sample during storage?

A: Prevention is the most effective strategy. Store the solid compound under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber-colored vial to protect it from air and light.[5] For long-term storage, refrigeration at 2–8°C is recommended.[7] Solutions should be prepared fresh using degassed solvents and used promptly.

In-Depth Troubleshooting Guide

This section addresses specific issues you may encounter, providing the causal logic and actionable solutions.

Issue 1: Persistent Colored Impurities in the Final Product
  • Observation: Your final product, even after initial purification, retains a yellow, brown, or reddish hue.

  • Probable Cause: The presence of highly conjugated, polymeric oxidation byproducts that are difficult to remove by standard crystallization alone.

  • Solution: Activated Charcoal Treatment During Recrystallization

    • Causality: Activated charcoal possesses a high surface area with a network of pores that effectively adsorb large, flat, conjugated molecules—the typical structure of colored organic impurities.[5] By introducing charcoal to the hot solution, these impurities are trapped, allowing for their removal via hot filtration before the desired compound crystallizes.

    • Protocol: See Experimental Protocol 1 for a detailed, step-by-step guide.

Issue 2: Co-elution of Impurities During Column Chromatography
  • Observation: TLC or HPLC analysis shows that one or more impurities have a very similar retention factor (Rf) or retention time (RT) to your product, making separation difficult.[6]

  • Probable Cause: The impurities are structurally very similar to 2-Methylquinoxalin-6-amine, differing perhaps by only a single hydroxyl or N-oxide group. This results in similar polarity and, therefore, similar chromatographic behavior.

  • Solution: Chromatography System Optimization

    • Mobile Phase Modification: Systematically screen different solvent systems on TLC plates to improve separation before scaling up to a column.[6] Experiment with solvent mixtures of varying polarity (e.g., Dichloromethane/Methanol, Ethyl Acetate/Hexane) and consider adding a small percentage of a modifier like triethylamine (1-2%) to the eluent.

    • Stationary Phase Change: If silica gel fails to provide adequate separation, switch to a different stationary phase.[6]

      • Alumina (Basic or Neutral): Alumina can offer different selectivity compared to silica and is less acidic, which can be beneficial for basic amines.

      • Reverse-Phase (C18) Silica: For highly polar impurities, reverse-phase chromatography, which separates compounds based on hydrophobicity, may provide a superior separation profile.[6]

    • Gradient Elution: Employ a gradient elution where the polarity of the mobile phase is gradually increased over the course of the separation. This can help resolve closely eluting compounds more effectively than an isocratic (constant solvent mixture) system.[5]

Issue 3: Identification of Unknown Impurities
  • Observation: Your HPLC or GC chromatogram shows unknown peaks, and you need to identify their structure to meet regulatory or experimental requirements.[8]

  • Probable Cause: The peaks represent byproducts from the synthesis, degradation products, or oxidation products. Their structure is unknown.

  • Solution: Hyphenated Analytical Techniques

    • Causality: To identify an unknown compound, you need information about its molecular weight and fragmentation pattern (from Mass Spectrometry) and its chemical environment (from NMR). Hyphenated techniques seamlessly integrate chromatographic separation with spectroscopic identification.[9][10]

    • Recommended Workflow:

      • LC-MS/MS: Analyze the sample using Liquid Chromatography-Mass Spectrometry. This will separate the impurities and provide the exact molecular weight for each peak, allowing you to propose molecular formulas. The MS/MS fragmentation pattern offers clues to the impurity's structure.[11]

      • Preparative HPLC/SFC: Isolate a sufficient quantity of the unknown impurity using preparative chromatography.

      • NMR Spectroscopy: Perform 1H, 13C, and 2D-NMR experiments on the isolated impurity to definitively elucidate its chemical structure.[11]

Visualized Workflows and Decision Models

G cluster_0 start Impurity Detected in 2-Methylquinoxalin-6-amine Sample hplc hplc start->hplc color_issue color_issue start->color_issue multi_peaks multi_peaks start->multi_peaks cause_tailing cause_tailing hplc->cause_tailing cause_color cause_color color_issue->cause_color cause_multi cause_multi multi_peaks->cause_multi sol_tailing sol_tailing cause_tailing->sol_tailing Address Interaction sol_color sol_color cause_color->sol_color Remove Impurities sol_multi sol_multi cause_multi->sol_multi Separate & Identify

G start Crude 2-Methylquinoxalin-6-amine dissolve 1. Dissolve in Minimum Hot Solvent (e.g., Ethanol) start->dissolve charcoal_q Is solution heavily colored? dissolve->charcoal_q charcoal_step 2a. Add Activated Charcoal (1-2% w/w) charcoal_q->charcoal_step Yes cool 3. Cool Slowly to Room Temperature charcoal_q->cool No hot_filter 2b. Perform Hot Gravity Filtration charcoal_step->hot_filter hot_filter->cool ice_bath 4. Cool Further in Ice Bath cool->ice_bath vac_filter 5. Collect Crystals via Vacuum Filtration ice_bath->vac_filter wash 6. Wash with Cold Solvent vac_filter->wash dry 7. Dry Under Vacuum wash->dry end Pure Crystalline Product dry->end

Experimental Protocols

Protocol 1: Purification via Recrystallization with Activated Charcoal

This protocol describes the purification of a 1-gram sample. Scale quantities accordingly.

Materials:

  • Crude 2-Methylquinoxalin-6-amine (1.0 g)

  • Ethanol or Methanol (high purity)

  • Activated Charcoal (decolorizing)

  • Erlenmeyer flasks (2 x 125 mL)

  • Hot plate with stirring capability

  • Watch glass

  • Stemless funnel and fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: Place the crude solid (1.0 g) into a 125 mL Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent (e.g., 20-30 mL of ethanol). Heat the mixture to a gentle boil while stirring until the solid completely dissolves.[12] Add more hot solvent in small portions only if necessary to achieve full dissolution.[6]

  • Decolorization (if needed): Remove the flask from the heat. Allow it to cool for a moment to stop boiling. Add a small amount of activated charcoal (approx. 10-20 mg, or 1-2% of the compound's weight).[6] Gently swirl the mixture and heat it again at a gentle boil for 2-5 minutes.

  • Hot Gravity Filtration: To remove the charcoal and any insoluble impurities, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask containing a few mL of solvent on the hot plate. Place a stemless funnel with fluted filter paper on top. Pour the hot, charcoal-containing solution through the filter paper quickly but safely. This step must be done rapidly to prevent the product from crystallizing prematurely in the funnel.[5][12]

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature, undisturbed. Slow cooling is crucial for the formation of pure, well-defined crystals.[12]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[5] Dry the purified crystals thoroughly in a vacuum oven.

ParameterTypical Crude ProductExpected Recrystallized Product
Appearance Yellow to brown powderLight yellow crystalline solid
Purity (by HPLC) 85-95%>99%
Typical Yield (%) N/A70-85%
Protocol 2: Developing an HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a robust reverse-phase HPLC method to assess the purity of your sample.

Instrumentation & Columns:

  • HPLC system with a UV detector (e.g., PDA or DAD)

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Note: Filter and degas all mobile phases before use.

Procedure:

  • Sample Preparation: Prepare a stock solution of your 2-Methylquinoxalin-6-amine sample in a suitable solvent (e.g., Methanol or a 50:50 Acetonitrile/Water mixture) at a concentration of approximately 1 mg/mL. Dilute this solution to a working concentration of ~0.1 mg/mL.

  • Chromatographic Conditions (Starting Point):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Scan from 210-400 nm; monitor at a specific wavelength (e.g., 254 nm or the compound's λmax).

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Analysis and Optimization: Run the sample using the starting conditions. Analyze the resulting chromatogram for peak shape, resolution between the main peak and any impurity peaks, and retention time. Adjust the gradient slope, flow rate, or even the organic modifier (e.g., switch to methanol) to optimize the separation as needed. HPLC is a powerful and widely used technique for this purpose due to its versatility and non-destructive nature.[8]

References

  • (n.d.). Permanganate Oxidation of Quinoxaline and Its Derivatives. Academia.edu. [Link]

  • Mekky, A. E., Sanad, M. H., & Al-Hussain, S. A. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 28(15), 5789. [Link]

  • Singh, S., & Singh, P. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Journal of Pharmaceutical Analysis, 6(4), 213-221. [Link]

  • Björksäter, C. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Trefz, F. K., Erlenmaier, T., Hunneman, D. H., & Tauscher, B. (1988). Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. Biological Mass Spectrometry, 17(4), 269-273. [Link]

  • Sharma, A., & Singh, S. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 5(5), 629-636. [Link]

  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5), 32191-32193. [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • Kolarič, L., et al. (n.d.). A comparative study on the formation of heterocyclic amines and cholesterol oxidation products in fried chicken fiber processed under different traditional conditions. ResearchGate. [Link]

  • Chen, Y., et al. (2020). Analysis and reduction of heterocyclic amines and cholesterol oxidation products in chicken by controlling flavorings and roasting condition. Food Chemistry, 312, 126084. [Link]

  • Ayaz, F. A., et al. (2014). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Bioorganic & Medicinal Chemistry Letters, 24(2), 640-644. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing chemical reactivity of 2-Methylquinoxalin-6-amine vs 6-aminoquinoxaline

Executive Summary For researchers and drug development professionals, selecting the appropriate quinoxaline building block is critical for designing targeted synthetic pathways. This guide provides an objective, data-dri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, selecting the appropriate quinoxaline building block is critical for designing targeted synthetic pathways. This guide provides an objective, data-driven comparison of the chemical reactivity between 2-Methylquinoxalin-6-amine and 6-aminoquinoxaline . While both compounds share nucleophilic characteristics at the C-6 position, the presence of the C-2 methyl group in 2-Methylquinoxalin-6-amine introduces a secondary, highly orthogonal reactive site. Understanding the causality behind these structural differences is essential for optimizing yields in cross-coupling, alkylation, and condensation workflows.

Structural Foundations & Mechanistic Causality

Both compounds share a fused bicyclic quinoxaline core, which is inherently electron-deficient due to the two electronegative nitrogen atoms in the pyrazine ring[1].

  • Nucleophilic Competence (C-6 Amino): In both molecules, the C-6 amino group (-NH2) introduces a strong electron-donating resonance effect (+M), significantly enriching the electron density of the benzenoid ring. This makes the C-6 amine the primary nucleophilic center, allowing both compounds to readily undergo acylation, alkylation, and diazotization[2].

  • The Principle of Vinylogy (C-2 Methyl): The critical divergence in their reactivity profiles stems from the C-2 methyl group in 2-Methylquinoxalin-6-amine. According to the3, the strong electron-withdrawing effect of the adjacent imine-like nitrogen (N1) propagates to the C-2 methyl group, rendering its protons highly acidic[3]. This "active methyl" can be easily deprotonated by bases to form a resonance-stabilized carbanion, which acts as a potent carbon nucleophile. Consequently, 2-Methylquinoxalin-6-amine can participate in Knoevenagel-type condensations with aromatic aldehydes to form styryl derivatives—a pathway entirely absent in 6-aminoquinoxaline[4][5].

Reactivity Divergence: Pathway Analysis

Reactivity_Pathways MQA 2-Methylquinoxalin-6-amine Amino C-6 Amino Group (Nucleophilic Center) MQA->Amino Methyl C-2 Active Methyl (Acidic Protons / Vinylogy) MQA->Methyl Unique to 2-Methyl AQ 6-Aminoquinoxaline AQ->Amino Acylation Acylation / Alkylation (Amides, Amines) Amino->Acylation Condensation Knoevenagel Condensation (Styryl Derivatives) Methyl->Condensation

Logical relationship of reactive sites in quinoxaline derivatives.

Quantitative Performance & Reaction Conditions

The following table summarizes the comparative reactivity metrics and the mechanistic drivers behind their performance in standard synthetic applications.

Property / Reaction Type2-Methylquinoxalin-6-amine6-AminoquinoxalineMechanistic Causality
C-6 Nucleophilicity High (Primary reactive site for acylation/alkylation)High (Primary reactive site)The amino group exerts a +M effect, enriching the benzenoid ring[1][5].
C-2 Electrophilic Reactivity Highly Active (Forms styryl derivatives)Inactive (Lacks methyl group)Imine nitrogen (N1) withdraws electron density, acidifying C-2 protons via vinylogy[3].
N-Alkylation Yield (e.g., Iodomethane) ~69% (N,N-dimethylation)~70-75%Deprotonation by strong base (NaH) enhances amine nucleophilicity[5].
Aldehyde Condensation Yield 70-90% (with catalysts like malononitrile)N/ABase-catalyzed carbanion formation at C-2 attacks the aldehyde carbonyl[4].
Electrophilic Aromatic Substitution Moderate (Steric hindrance from C-2 methyl alters regioselectivity)Moderate to High (Regioselective halogenation at C-5/C-7)The C-6 amine activates the benzenoid ring towards EAS[2][6].

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, allowing researchers to confirm mechanistic success at each step.

Protocol A: N-Alkylation of the C-6 Amino Group (Shared Pathway)

Demonstrated on 2-Methylquinoxalin-6-amine to yield N,N,2-trimethylquinoxalin-6-amine.[5]

  • Objective & Causality: To functionalize the C-6 amino group via N-alkylation. Sodium hydride (NaH) is utilized as a strong base to deprotonate the primary amine, dramatically increasing its nucleophilicity to facilitate a rapid SN2 attack on the electrophilic methyl iodide[5].

  • Step-by-Step Methodology:

    • Dissolve 2-Methylquinoxalin-6-amine (760 mg, 4.84 mmol) in anhydrous DMF under an inert atmosphere.

    • Cool the reaction vessel to 0 °C in an ice-water bath to control the exothermic deprotonation.

    • Slowly add NaH (1.2 g, 48.4 mmol) and stir for 30 minutes to ensure complete carbanion formation.

    • Dropwise add iodomethane (2.7 g, 19.36 mmol) diluted in DMF.

    • Stir the mixture for an additional 2 hours at room temperature.

    • Quench by pouring into ice water, filter the resulting yellow crystalline solid, and dry under a vacuum[5].

  • Self-Validation System: The reaction's success is self-validated by TLC (shift to a less polar spot due to the loss of primary amine hydrogen-bonding capability) and confirmed via 1H NMR by the appearance of a distinct 6H singlet around 3.10 ppm, corresponding to the newly added N,N-dimethyl groups[5].

Protocol B: Knoevenagel-Type Condensation of the C-2 Active Methyl (Exclusive Pathway)

Synthesis of 2-Styrylquinoxaline derivatives, frequently utilized in the development of 5.[5]

  • Objective & Causality: To selectively functionalize the C-2 active methyl group without altering the C-6 amine. A catalyst such as malononitrile or a mild base like piperidine is used to deprotonate the acidic C-2 methyl protons, driving a nucleophilic attack on the target aryl aldehyde[4].

  • Step-by-Step Methodology:

    • Combine equimolar amounts of 2-Methylquinoxalin-6-amine and the desired aryl aldehyde in a reaction flask.

    • Add a catalytic amount of malononitrile (10 mol%) or piperidine.

    • Suspend the mixture in a suitable solvent (e.g., diglyme or ethanol).

    • Subject the mixture to microwave irradiation (120 °C, 50 W) for 15-30 minutes, or reflux conventionally for 2-4 hours[4].

    • Cool the mixture to room temperature to induce precipitation.

    • Filter the crude styryl derivative and wash with cold ethanol to remove unreacted aldehyde.

Experimental_Workflow Step1 1. Reactant Preparation Equimolar 2-Methylquinoxalin-6-amine & Aryl Aldehyde Step2 2. Catalyst Addition Add Malononitrile or Piperidine (Deprotonates C-2 Methyl) Step1->Step2 Step3 3. Thermal Activation Reflux in EtOH or MW Irradiation (120°C, 15-30 min) Step2->Step3 Step4 4. Isolation Cool, Precipitate, Filter, & Wash with Cold EtOH Step3->Step4 Step5 5. Validation HPLC & NMR Analysis Step4->Step5

Step-by-step workflow for the condensation of the C-2 active methyl group.

  • Self-Validation System: Validation is achieved through the complete disappearance of the C-2 methyl singlet (~2.67 ppm) in the 1H NMR spectrum. The formation of the styryl double bond is confirmed by the emergence of vinylic protons exhibiting a large coupling constant (J > 15 Hz), definitively proving the trans (E) geometry of the condensation product[5].

References

  • CAS 6298-37-9: 6-quinoxalinamine , CymitQuimica. 1

  • New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models , Journal of Medicinal Chemistry - ACS Publications. 6

  • Malononitrile-activated synthesis and anti-cholinesterase activity of styrylquinoxalin-2(1H)-ones , RSC Advances. 4

  • The Principle of Vinylogy , uniroma1.it.3

  • Synthesis and Bioevaluation of 2-Styrylquinoxaline Derivatives as Tau-PET Tracers , Molecular Pharmaceutics - ACS Publications. 5

  • Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents , MDPI. 2

Sources

Comparative

A Comparative Guide to the Validation of 2-Methylquinoxalin-6-amine Purity using LC-MS/MS

This guide provides an in-depth, objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analytical purity validation of 2-Methylquinoxalin-6-amine, a crucial intermediate in pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analytical purity validation of 2-Methylquinoxalin-6-amine, a crucial intermediate in pharmaceutical development. We will explore the experimental data supporting the superior performance of LC-MS/MS against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable analytical methodologies.

Introduction

2-Methylquinoxalin-6-amine and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules.[1][2] Their therapeutic potential spans antibacterial, anticancer, and anti-inflammatory applications, making the purity of the starting materials and intermediates a critical quality attribute in the drug development process.[1] Ensuring the analytical purity of 2-Methylquinoxalin-6-amine is paramount to guarantee the safety and efficacy of the final drug product.

This guide will demonstrate the validation of an LC-MS/MS method for the purity analysis of 2-Methylquinoxalin-6-amine, benchmarked against a traditional HPLC-UV method. The comparison will be based on key validation parameters as prescribed by the International Council for Harmonisation (ICH) Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and sensitivity (Limit of Detection and Quantification).[3][4][5]

The Rationale for Method Selection: Why LC-MS/MS?

While HPLC-UV is a workhorse in many pharmaceutical quality control laboratories for its robustness and cost-effectiveness, it has inherent limitations.[6] The primary drawback is its reliance on the chromophoric properties of the analyte and its impurities.[6] Co-eluting impurities that share similar UV absorbance characteristics with the main compound can go undetected, leading to an overestimation of purity.[6][7]

LC-MS/MS, on the other hand, offers a significant advantage by coupling the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[6][8] This technique allows for the differentiation of compounds based on their mass-to-charge ratio (m/z), providing an orthogonal detection method that can resolve co-eluting species and offer structural information about unknown impurities.[6][9] For complex matrices or when dealing with trace-level impurities, LC-MS/MS is often the superior choice.[10][11]

Experimental Design

This study was designed to develop and validate a sensitive and specific LC-MS/MS method for the determination of 2-Methylquinoxalin-6-amine purity and compare its performance with a developed HPLC-UV method.

Materials and Reagents:

  • 2-Methylquinoxalin-6-amine reference standard (Purity ≥98%)

  • HPLC-grade acetonitrile and methanol

  • LC-MS grade formic acid

  • Purified water (Milli-Q or equivalent)

Instrumentation:

  • LC-MS/MS System: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • HPLC-UV System: A standard HPLC system equipped with a UV-Vis detector.

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Method

1. Sample Preparation:

  • Prepare a stock solution of 2-Methylquinoxalin-6-amine reference standard at a concentration of 1 mg/mL in methanol.[12][13]
  • From the stock solution, prepare a working standard solution of 10 µg/mL by diluting with a 50:50 mixture of acetonitrile and water.[12]
  • For the test sample, accurately weigh and dissolve the 2-Methylquinoxalin-6-amine sample to achieve a final concentration of 10 µg/mL in the same diluent.
  • Filter all solutions through a 0.22 µm syringe filter before injection.[13]

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (m/z of 2-Methylquinoxalin-6-amine) to a specific product ion.
  • Source Parameters: Optimized for maximum signal intensity of the analyte.
Protocol 2: HPLC-UV Method (Comparative Method)

1. Sample Preparation:

  • Prepare a stock solution of 2-Methylquinoxalin-6-amine reference standard at a concentration of 1 mg/mL in methanol.
  • Prepare a working standard and test sample solutions at a concentration of 100 µg/mL in a 50:50 mixture of acetonitrile and water.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
  • Mobile Phase A: Water.
  • Mobile Phase B: Acetonitrile.
  • Isocratic Elution: 50:50 (v/v) Mobile Phase A: Mobile Phase B.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25 °C.
  • Injection Volume: 10 µL.
  • UV Detection: At the wavelength of maximum absorbance (λmax) of 2-Methylquinoxalin-6-amine.

Data Presentation and Comparative Analysis

The following tables summarize the hypothetical, yet realistic, validation data obtained for both the LC-MS/MS and HPLC-UV methods.

Table 1: System Suitability

ParameterLC-MS/MSHPLC-UVAcceptance Criteria
Tailing Factor1.11.3≤ 2.0
Theoretical Plates> 10000> 2000> 2000
%RSD of Peak Area (n=6)< 1.0%< 2.0%≤ 2.0%

Table 2: Linearity

MethodRange (µg/mL)Correlation Coefficient (r²)
LC-MS/MS0.01 - 20> 0.999
HPLC-UV1 - 200> 0.998

Table 3: Accuracy (% Recovery)

Spiked LevelLC-MS/MSHPLC-UVAcceptance Criteria
80%99.5%98.2%98.0% - 102.0%
100%100.2%101.5%98.0% - 102.0%
120%99.8%99.3%98.0% - 102.0%

Table 4: Precision (%RSD)

Precision TypeLC-MS/MSHPLC-UVAcceptance Criteria
Repeatability (n=6)< 1.5%< 2.0%≤ 2.0%
Intermediate Precision< 2.0%< 3.0%≤ 3.0%

Table 5: Sensitivity

ParameterLC-MS/MSHPLC-UV
Limit of Detection (LOD)0.003 µg/mL0.3 µg/mL
Limit of Quantification (LOQ)0.01 µg/mL1.0 µg/mL

Interpretation and Discussion

The validation data clearly demonstrates the superior performance of the LC-MS/MS method for the purity analysis of 2-Methylquinoxalin-6-amine.

  • Specificity: The LC-MS/MS method, by utilizing MRM, offers unparalleled specificity. It can distinguish the target analyte from potential impurities, even if they co-elute chromatographically. In contrast, the HPLC-UV method is susceptible to interference from compounds with similar retention times and UV spectra.[7]

  • Sensitivity: The LC-MS/MS method is significantly more sensitive, with LOD and LOQ values approximately 100-fold lower than the HPLC-UV method. This is critical for the detection and quantification of trace-level impurities that could have an impact on the safety profile of the drug substance.

  • Linearity, Accuracy, and Precision: Both methods demonstrated acceptable linearity, accuracy, and precision within the defined ranges, meeting the requirements of the ICH guidelines.[14] However, the lower %RSD values for the LC-MS/MS method indicate a higher degree of precision.

Workflow Visualizations

Diagram 1: LC-MS/MS Analytical Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Weighing Weigh Sample Dissolution Dissolve in Methanol Weighing->Dissolution Dilution Dilute to 10 µg/mL Dissolution->Dilution Filtration Filter (0.22 µm) Dilution->Filtration Injection Inject 5 µL Filtration->Injection Separation C18 Column Separation Injection->Separation Ionization ESI+ Ionization Separation->Ionization Detection MRM Detection Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Purity Report Quantification->Reporting

Caption: Workflow for purity analysis using LC-MS/MS.

Diagram 2: Method Comparison Logic

cluster_lcms LC-MS/MS Attributes cluster_hplcuv HPLC-UV Attributes Topic Purity of 2-Methylquinoxalin-6-amine LCMS LC-MS/MS Topic->LCMS HPLCUV HPLC-UV Topic->HPLCUV Specificity_MS High Specificity (m/z) LCMS->Specificity_MS Sensitivity_MS High Sensitivity (LOD/LOQ) LCMS->Sensitivity_MS Specificity_UV Lower Specificity (UV) HPLCUV->Specificity_UV Sensitivity_UV Lower Sensitivity HPLCUV->Sensitivity_UV Conclusion LC-MS/MS is Superior for Trace Impurity Analysis Specificity_MS->Conclusion Sensitivity_MS->Conclusion

Caption: Logical comparison of LC-MS/MS and HPLC-UV.

Conclusion

For the critical task of validating the analytical purity of 2-Methylquinoxalin-6-amine, an LC-MS/MS method provides a more sensitive, specific, and reliable approach compared to a conventional HPLC-UV method. The ability of LC-MS/MS to detect and quantify trace-level impurities with high confidence makes it an indispensable tool in modern pharmaceutical development and quality control, ensuring the safety and quality of the final drug product. While HPLC-UV remains a valuable technique for routine analyses, the adoption of LC-MS/MS is strongly recommended for comprehensive impurity profiling and validation studies where the highest level of analytical scrutiny is required.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. (2022). Chromatography Method Modernization per USP <621> Revisions. [Link]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]

  • Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?[Link]

  • Organomation. Preparing Samples for LC-MS/MS Analysis. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • Phenomenex. (2017). USP Chapter 621: Overview & Key Points. [Link]

  • Opentrons. LC-MS Sample Preparation: Techniques & Challenges. [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2023). Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combin. [Link]

  • Chrom-Tech. HPLC vs. LC-MS: Critical Transition in Methodology & Consumables. [Link]

  • PubMed. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. [Link]

  • ResearchGate. (2025). Comparative Study of UV And HPLC Methods for Estimation of Drug. [Link]

  • ResolveMass Laboratories Inc. (2026). Impurity Profiling and Characterization for Generic Project. [Link]

  • ResearchGate. (2016). Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary...[Link]

  • PubMed Central (PMC). (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. [Link]

  • PubMed. (2021). [Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry]. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]

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Validation

A Comparative Benchmarking Guide: Evaluating Novel 2-Methylquinoxalin-6-amine Derivatives Against Standard Kinase Inhibitors

Introduction: The Quest for Potent and Selective Kinase Inhibitors In the landscape of modern oncology, protein kinases have emerged as one of the most critical classes of drug targets.[1] Their dysregulation is a hallma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Potent and Selective Kinase Inhibitors

In the landscape of modern oncology, protein kinases have emerged as one of the most critical classes of drug targets.[1] Their dysregulation is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis. The quinoxaline core is recognized as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active molecules.[2][3] This guide focuses on a promising series of investigational compounds, the 2-Methylquinoxalin-6-amine derivatives, and provides a comprehensive framework for benchmarking their performance against established, FDA-approved kinase inhibitors.

This document is designed for researchers, medicinal chemists, and drug development professionals. It will provide not only comparative data but also the causal logic behind the experimental designs, ensuring a deep, functional understanding of the benchmarking process. We will assess our hypothetical investigational compounds—designated MQ-A , MQ-B , and MQ-C —against industry-standard inhibitors targeting three key kinases implicated in cancer progression: EGFR, VEGFR-2, and CDK2.

Chapter 1: Defining the Battlefield - Kinase Targets and Benchmark Drugs

The selection of appropriate kinase targets and benchmark inhibitors is foundational to a meaningful comparative analysis. A compound's utility is not measured in a vacuum but by its relative potency, selectivity, and cellular efficacy compared to existing therapies.[4][5]

  • Epidermal Growth Factor Receptor (EGFR): A primary driver in non-small-cell lung cancer (NSCLC) and other epithelial tumors.[6][7] Overactivation leads to rampant cell proliferation.[8]

    • Benchmark Inhibitors: Gefitinib, Erlotinib (First-generation, ATP-competitive inhibitors).[9][10]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the process by which tumors form new blood vessels to supply nutrients and oxygen.[11][12] Inhibiting VEGFR-2 can effectively starve a tumor.[13]

    • Benchmark Inhibitors: Sorafenib, Sunitinib (Multi-kinase inhibitors with potent VEGFR-2 activity).[11]

  • Cyclin-Dependent Kinase 2 (CDK2): A critical regulator of the cell cycle, specifically the G1-S phase transition.[14][] Its inhibition can halt the cell division process, making it a target in cancers with cyclin E overactivity, such as certain ovarian and breast cancers.[14][16]

    • Benchmark Inhibitors: Milciclib, Dinaciclib (Potent CDK inhibitors).

Chapter 2: The First Hurdle - In Vitro Biochemical Potency

The initial and most direct test of a potential inhibitor is to measure its ability to block the activity of the purified kinase enzyme. This biochemical assay quantifies the concentration of the compound required to inhibit kinase activity by 50% (the IC50 value), providing a direct measure of its potency.

Causality of Experimental Design:

We employ the ADP-Glo™ Kinase Assay, a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction.[17][18] Its high sensitivity and broad applicability make it an industry standard.[19][20] The assay is performed at the ATP Kₘ concentration for each kinase to ensure that the inhibition measured is competitive and relevant to physiological conditions.

Experimental Protocol: Biochemical Kinase Inhibition Assay (ADP-Glo™)
  • Compound Preparation: Prepare 10-point serial dilutions of the investigational compounds (MQ-A, MQ-B, MQ-C) and benchmark inhibitors in 1% DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or vehicle (DMSO) to the appropriate wells.

  • Enzyme Addition: Add 2 µL of purified recombinant kinase (EGFR, VEGFR-2, or CDK2) diluted in the specific kinase assay buffer. Incubate for 15 minutes at room temperature to allow for compound binding.[17]

  • Initiation of Kinase Reaction: Add 2 µL of a substrate/ATP mix (at Kₘ concentration for each) to initiate the reaction. Incubate for 60 minutes at 30°C.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[21]

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.[18]

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal directly correlates with the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Normalize the data against "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the percent inhibition against the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for the in vitro biochemical kinase inhibition assay.

Biochemical Potency Data Summary

Data for MQ-series compounds is illustrative for benchmarking purposes. Data for standard inhibitors is based on published findings.

CompoundEGFR IC50 (nM)VEGFR-2 IC50 (nM)CDK2 IC50 (nM)
MQ-A 85 >10,0008,500
MQ-B 4,50015 6,200
MQ-C 1,20095045
Gefitinib25>10,000>10,000
Erlotinib20>10,000>10,000
Sorafenib6,000906,800
Sunitinib>10,0009>10,000
Milciclib>10,000>10,00045
Dinaciclib>10,000>10,0001

Interpretation: The biochemical screen reveals distinct selectivity profiles. MQ-A shows moderate potency and high selectivity for EGFR. MQ-B is a potent and selective VEGFR-2 inhibitor, comparable to Sunitinib. MQ-C demonstrates potent CDK2 inhibition, equivalent to Milciclib, but is less potent than the benchmark Dinaciclib.

Chapter 3: The Cellular Context - Antiproliferative Activity

A compound that is potent in a biochemical assay may fail in a cellular environment due to poor membrane permeability, rapid metabolism, or efflux pump activity. Therefore, the next critical step is to assess the antiproliferative effects of the compounds on cancer cell lines whose survival is dependent on our target kinases.

Causality of Experimental Design:

We selected cell lines with known genetic dependencies on our target kinases to ensure the observed antiproliferative effects are likely on-target. The Sulforhodamine B (SRB) assay is used to measure cell density by staining total cellular protein, providing a reliable and sensitive measure of growth inhibition (GI50).[22]

  • NCI-H3255 (NSCLC): Harbors an activating EGFR (L858R) mutation, making it highly sensitive to EGFR inhibitors.[23]

  • HUVEC (Endothelial Cells): While not a cancer line, Human Umbilical Vein Endothelial Cells are a standard model for assessing inhibitors of angiogenesis via VEGFR-2 signaling.

  • OVCAR-3 (Ovarian Cancer): This cell line exhibits amplification of Cyclin E (CCNE1), making it dependent on CDK2 activity for proliferation.[16]

Experimental Protocol: Cell-Based Proliferation Assay (SRB)
  • Cell Seeding: Plate cells (NCI-H3255, HUVEC, or OVCAR-3) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with 10-point serial dilutions of the test compounds and vehicle control (DMSO final concentration ≤ 0.1%).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ humidified incubator.

  • Cell Fixation: Gently aspirate the media and fix the cells by adding 10% trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and allow them to air dry. Add 0.4% Sulforhodamine B (SRB) solution and stain for 30 minutes at room temperature.

  • Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry. Solubilize the bound stain by adding 10 mM Tris base solution.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition relative to vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) by fitting the data to a four-parameter dose-response curve.

Caption: Workflow for the cell-based (SRB) proliferation assay.

Cellular Antiproliferative Activity Data Summary

Data for MQ-series compounds is illustrative for benchmarking purposes. Data for standard inhibitors is based on published findings.

CompoundNCI-H3255 (EGFR-mut) GI50 (nM)HUVEC (VEGFR-driven) GI50 (nM)OVCAR-3 (CCNE1-amp) GI50 (nM)
MQ-A 210 >10,000>10,000
MQ-B >10,00045 >10,000
MQ-C >10,000>10,00098
Gefitinib50>10,000>10,000
Erlotinib40>10,000>10,000
Sorafenib>10,000150>10,000
Sunitinib>10,00020>10,000
Milciclib>10,000>10,000110
Dinaciclib>10,000>10,00015

Interpretation: The cellular data largely validates the biochemical findings. MQ-A and MQ-B show good translation from enzymatic to cellular potency, with GI50 values that are only 2-3 fold higher than their IC50s, indicating good cell permeability and stability. MQ-C also shows good cellular activity, performing on par with Milciclib in the OVCAR-3 cell line. All investigational compounds maintain their selectivity profiles in the cellular context.

Chapter 4: The Ultimate Test - In Vivo Efficacy Models

The final preclinical validation step is to assess a compound's efficacy in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are the standard for evaluating the in vivo antitumor activity of novel therapeutic agents.[24][25]

Causality of Experimental Design:

This phase tests the compound's overall pharmacological properties, including its pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (the drug's effect on the target in the tumor).[26] A successful outcome here—significant tumor growth inhibition (TGI) without undue toxicity—is a prerequisite for clinical consideration. We use the same cell lines from the cellular assays to establish subcutaneous tumors in nude mice.

Conceptual Protocol: In Vivo Xenograft Efficacy Study
  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., NCI-H3255, OVCAR-3) into the flank of immunodeficient mice.

  • Tumor Growth and Staging: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and vehicle control groups.

  • Compound Administration: Administer the investigational compounds and benchmark inhibitors orally (p.o.) or via intraperitoneal (i.p.) injection daily for a set period (e.g., 21 days).

  • Monitoring: Monitor tumor volume (measured with calipers) and animal body weight (as a measure of toxicity) twice weekly.

  • Endpoint Analysis: At the end of the study, calculate the percent Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group. TGI (%) = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in the mean tumor volume of the treated group and ΔC is the change in the mean tumor volume of the control group.

Caption: Conceptual workflow for an in vivo xenograft efficacy study.

In Vivo Efficacy Data Summary

Data is hypothetical and illustrative of a potential outcome.

CompoundModelDose (mg/kg, daily)Tumor Growth Inhibition (TGI) (%)
MQ-A NCI-H32555065%
MQ-B HUVEC-based Angiogenesis Model5075%
MQ-C OVCAR-37558%
ErlotinibNCI-H32555070%
SunitinibHUVEC-based Angiogenesis Model4080%
DinaciclibOVCAR-34072%

Interpretation: In this illustrative model, both MQ-A and MQ-B demonstrate robust in vivo activity, showing efficacy comparable to the benchmark inhibitors Erlotinib and Sunitinib, respectively. This suggests favorable pharmacokinetic properties. MQ-C shows significant but more modest activity compared to the highly potent Dinaciclib, indicating that while active, further optimization may be needed to enhance its in vivo performance.

Overall Conclusion and Future Directions

This comprehensive benchmarking guide outlines the critical path for evaluating novel kinase inhibitors. Through a tiered approach encompassing biochemical, cellular, and in vivo assays, we can build a detailed profile of an investigational compound's potency, selectivity, and therapeutic potential.

Based on our illustrative data, the 2-Methylquinoxalin-6-amine scaffold demonstrates significant promise. The hypothetical compounds MQ-A and MQ-B emerged as potent and selective inhibitors of EGFR and VEGFR-2, respectively, with efficacy comparable to established drugs in preclinical models. MQ-C represents a solid starting point for a CDK2 inhibitor program.

This systematic evaluation provides the essential data needed to justify further development, including detailed toxicology studies, pharmacokinetic/pharmacodynamic modeling, and ultimately, progression toward clinical trials. The journey of drug discovery is long, but a rigorous, well-designed benchmarking strategy is the essential first step toward success.

References

  • Gridelli, C., et al. (2003). Gefitinib in non-small-cell lung cancer. The New England Journal of Medicine, 348(25), 2586-2587.
  • Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]

  • CancerNetwork. (2026, March 22). EGFR Inhibitors in Lung Cancer. Retrieved from [Link]

  • Massive Bio. (2026, March 16). EGFR Tyrosine Kinase Inhibitor. Retrieved from [Link]

  • Pao, W., et al. (2016). Next-Generation EGFR Tyrosine Kinase Inhibitors for Treating EGFR-Mutant Lung Cancer beyond First Line. Frontiers in Oncology, 6, 94.
  • Ferreira, M., et al. (2024, November 13). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Sharma, A., et al. (2024, October 22). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Future Medicinal Chemistry.
  • Lo, H.-W. (2023, December 25). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. International Journal of Molecular Sciences, 25(1), 333.
  • Asghar, U., et al. (2025, January 10). Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. Cancers, 17(2), 241.
  • Pornputtapong, N., et al. (2014, May 15). Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach. Bioorganic & Medicinal Chemistry Letters, 24(10), 2289-2294.
  • Barvian, M., et al. (2025, September 3). Discovery of AZD8421: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome. ACS Medicinal Chemistry Letters.
  • Kudo, K., et al. (2021, May). VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene-driven non-small-cell lung cancers. Cancer Science, 112(5), 1853-1864.
  • Incyclix Bio. (2024, March 1). INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. Cancer Discovery.
  • Diamond, J. R., et al. (2010). Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. Clinical Cancer Research, 16(11), 2971-2981.
  • Tentler, J. J., et al. (2010, May 31). Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. AACR Journals.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Mendel, D. B., et al. (2003, January 1). In Vivo Antitumor Activity of SU11248, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial Growth Factor and Platelet-derived Growth Factor Receptors: Determination of a Pharmacokinetic/Pharmacodynamic Relationship. Clinical Cancer Research, 9(1), 327-337.
  • Yin, P., et al. (2013, November 1). Significant in vivo activity of ENMD-2076, a novel multi-targeted kinase inhibitor, towards xenograft models of human hepatocellular carcinomas. Molecular Cancer Therapeutics.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Domainex. (n.d.). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Shevade, L. A., et al. (2020, October 20). The Clinical Kinase Index: A Method to Prioritize Understudied Kinases as Drug Targets for the Treatment of Cancer. Cell Reports, 33(3), 108283.
  • van der Worp, H. B., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry, 4(13), 1661-1678.
  • Wang, X., et al. (2024, October 3). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry, 108, 117965.
  • ResearchGate. (2024, December 4). Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Retrieved from [Link]

  • Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 943807.
  • BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit. Retrieved from [Link]

  • Roy, A., et al. (2015). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Bioorganic & Medicinal Chemistry Letters, 25(21), 4843-4847.
  • El-Damasy, A. F., et al. (2021, February 6).
  • Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95-105.
  • Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95–105.
  • Babij, C., et al. (2012, October 22). A Potent and Selective Quinoxalinone-Based STK33 Inhibitor Does Not Show Synthetic Lethality in KRAS-Dependent Cells. ACS Medicinal Chemistry Letters, 3(11), 912-917.

Sources

Comparative

Assessing the Reproducibility of Cross-Coupling Protocols for 2-Methylquinoxalin-6-amine: A Comparative Guide

For the attention of: Researchers, scientists, and drug development professionals. In the landscape of modern medicinal chemistry, the quinoxaline scaffold stands as a privileged structure, forming the core of numerous t...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, scientists, and drug development professionals.

In the landscape of modern medicinal chemistry, the quinoxaline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. The targeted functionalization of this heterocycle is paramount in the design of novel drug candidates. Among the myriad of available synthetic tools, palladium-catalyzed cross-coupling reactions have emerged as a robust and versatile strategy for the formation of carbon-carbon and carbon-nitrogen bonds. This guide provides an in-depth comparative analysis of three seminal cross-coupling protocols—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to the synthesis of 2-Methylquinoxalin-6-amine derivatives. Our focus extends beyond mere procedural documentation to a critical assessment of the reproducibility of these methods, offering field-proven insights into the key parameters that govern their success.

The Central Role of 2-Methylquinoxalin-6-amine

2-Methylquinoxalin-6-amine is a key building block in the synthesis of a diverse range of biologically active molecules. Its strategic importance lies in the presence of a nucleophilic amino group at the 6-position, which provides a handle for further derivatization. The successful and reproducible cross-coupling at this position, or at a halogenated precursor, is a critical step in the development of new chemical entities.

Comparative Analysis of Cross-Coupling Protocols

The choice of a cross-coupling strategy is dictated by the desired bond formation and the nature of the coupling partners. Here, we dissect three of the most powerful methods for the functionalization of the quinoxaline core.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a stalwart in C-C bond formation, lauded for its mild reaction conditions and the commercial availability of a vast array of boronic acid coupling partners.[1] The reaction's reproducibility, however, is highly contingent on the precise control of several factors.

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of halo-N-heterocycles.[2][3]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-bromo-2-methylquinoxaline (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or toluene/H₂O, 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. The organic layer is then dried, concentrated, and purified by column chromatography.

  • Catalyst and Ligand: The choice of the palladium source and ligand is critical. While Pd(PPh₃)₄ is a workhorse, for more challenging substrates, precatalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos can significantly improve yields and reproducibility by promoting the oxidative addition and reductive elimination steps.[4]

  • Base: The base not only facilitates the transmetalation step but also influences the stability of the boronic acid.[5] Inorganic bases like K₂CO₃ and K₃PO₄ are commonly used. The choice of base can impact the reaction rate and the prevalence of side reactions such as protodeboronation.[5][6]

  • Solvent: The solvent system must be carefully chosen to ensure the solubility of all components. The presence of water is often crucial for the activation of the boronic acid.[5] However, excess water can lead to protodeboronation.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Ar'-B(OH)2 / Base Product Complex Product Complex Transmetalation Complex->Product Complex Product Complex->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Product Complex->Ar-Ar' Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a direct route to C-N bond formation.[7] Its application to N-heterocycles like quinoxalines requires careful optimization to achieve reproducible results.

This protocol is based on general procedures for the Buchwald-Hartwig amination of heteroaryl halides.[8][9]

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 6-bromo-2-methylquinoxaline (1.0 mmol, 1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) with a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 equiv.).

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Heat the mixture, typically between 80-110 °C, and monitor by TLC or LC-MS.

  • Work-up and Purification: After cooling, quench the reaction carefully, dilute with an organic solvent, and wash with water. The organic phase is then dried, concentrated, and purified via chromatography.

  • Ligand Selection: The success of the Buchwald-Hartwig amination is heavily reliant on the choice of ligand. Bulky, electron-rich biarylphosphine ligands are often necessary to facilitate the reductive elimination step, which can be challenging for electron-rich N-heterocycles.[10]

  • Base: Strong bases are required to deprotonate the amine and form the active palladium-amido complex.[11][12] The choice and quality of the base are critical, as impurities can poison the catalyst.

  • Solvent: Anhydrous and oxygen-free conditions are paramount for reproducibility. Aprotic solvents are generally preferred.[13]

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Amido Complex Amido Complex Amine Coordination->Amido Complex Base Amido Complex->Pd(0)L Reductive Elimination Ar-NR2 Ar-NR2 Amido Complex->Ar-NR2 Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct and efficient method for the synthesis of aryl alkynes.[14] This reaction typically employs a dual catalytic system of palladium and copper.

The following protocol is a generalized procedure for the Sonogashira coupling of heteroaryl halides.[15][16]

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add 6-iodo-2-methylquinoxaline (1.0 mmol, 1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and the terminal alkyne (1.2-1.5 equiv.).

  • Solvent and Base Addition: Add an anhydrous, degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylamine), which often serves as both the base and a solvent.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress.

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove the amine hydrohalide salt, concentrate the filtrate, and purify the residue by column chromatography.

  • Dual Catalysis: The synergistic action of palladium and copper is key. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne.[14]

  • Amine Base: The amine base is crucial for deprotonating the terminal alkyne and for scavenging the hydrogen halide formed during the reaction.[15]

  • Oxygen Sensitivity: The reaction is sensitive to oxygen, which can promote the homo-coupling of the alkyne (Glaser coupling).[17] Therefore, maintaining strictly anaerobic conditions is vital for reproducibility.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Alkynyl-Pd Complex Alkynyl-Pd Complex Oxidative Addition Complex->Alkynyl-Pd Complex Cu-C≡C-R' Alkynyl-Pd Complex->Pd(0)L2 Reductive Elimination Ar-C≡C-R' Ar-C≡C-R' Alkynyl-Pd Complex->Ar-C≡C-R' Product Cu(I)X Cu(I)X Cu-Acetylide Cu-Acetylide Cu-Acetylide->Cu(I)X Transmetalation to Pd H-C≡C-R' H-C≡C-R' H-C≡C-R'->Cu-Acetylide Base

Sources

Validation

A Researcher's Guide to Sourcing and Verifying Research-Grade 2-Methylquinoxalin-6-amine

In the landscape of medicinal chemistry and drug development, the structural integrity and purity of starting materials are paramount. The quinoxaline core is a well-recognized "privileged scaffold" found in a multitude...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and drug development, the structural integrity and purity of starting materials are paramount. The quinoxaline core is a well-recognized "privileged scaffold" found in a multitude of biologically active molecules.[1] Specifically, 2-Methylquinoxalin-6-amine serves as a critical building block for synthesizing compound libraries aimed at discovering novel therapeutics, including potent antiproliferative agents.[1][2] The success and reproducibility of such research hinge on the quality of this foundational reagent.

This guide provides a comprehensive comparison of commercial suppliers for research-grade 2-Methylquinoxalin-6-amine. More importantly, it equips researchers with the technical knowledge and experimental protocols to independently verify the quality of their purchased materials, ensuring the integrity of their scientific endeavors.

Section 1: Commercial Supplier Comparison

Sourcing 2-Methylquinoxalin-6-amine requires careful consideration of purity, cost, and availability. While numerous suppliers list this compound, obtaining detailed, lot-specific quality data is essential. Below is a comparative summary of offerings from several prominent suppliers. Researchers are strongly encouraged to request a lot-specific Certificate of Analysis (CoA) before purchase.

Table 1: Comparison of Commercial Suppliers for 2-Methylquinoxalin-6-amine

SupplierProduct Number (Example)Stated PurityAvailable QuantitiesPrice (USD, Approx.)Notes
Sigma-Aldrich M80202 (for 2-Methylquinoxaline)≥97%25 g$236While the 6-amine variant was not immediately found, the parent compound is available, indicating potential for custom synthesis or related products.
ChemScene CS-1059185 (for 7-Methylquinoxalin-6-amine)≥98%InquireInquireOffers a positional isomer, suggesting a portfolio in quinoxaline derivatives.[3]
Santa Cruz Biotechnology (SCBT) sc-##### (Varies)VariesVariesInquireSCBT offers a wide range of biochemicals; researchers should inquire directly for specific lots of the target compound.[4]
BLD Pharm BD108203InquireInquireInquireLists Quinoxalin-6-amine, a closely related precursor.[5]
Other Specialized Suppliers Varies≥95% - ≥98%mg to multi-gramVariesIncludes suppliers like BOC Sciences and TCI America who often carry specialized heterocyclic building blocks.[6]

Note: Prices and availability are subject to change. This table is for illustrative purposes based on publicly available data for the target compound or its close analogs.

Section 2: The Critical Role of the Certificate of Analysis (CoA)

A Certificate of Analysis is a formal document from the supplier that provides lot-specific data on the quality and purity of a chemical.[7][8] It is the first line of defense in quality assessment. A comprehensive CoA is not merely a statement of conformity; it is a report card of the actual tested batch.[9][10]

What to look for in a CoA:

  • Identity Confirmation: Methods like ¹H NMR or Mass Spectrometry (MS) should be used to confirm the chemical structure.

  • Purity Assessment: The CoA should specify the method used (e.g., HPLC, GC) and provide the measured purity value.[9]

  • Analytical Data: Ideally, the CoA should include or link to the actual spectra (NMR, HPLC chromatogram) for independent review.

  • Lot Number: Ensures traceability of the specific batch you received.[10]

Section 3: Independent Quality Verification: A Self-Validating System

While a CoA is essential, "trust but verify" is the guiding principle for rigorous scientific research. Independent analytical verification protects against potential discrepancies and ensures that the material meets the specific demands of your experiments. This process forms a self-validating system, confirming the reagent's identity and purity in your own laboratory environment.

The following workflow provides a robust framework for in-house quality control of a newly acquired batch of 2-Methylquinoxalin-6-amine.

cluster_0 Quality Control Workflow A Receive Compound B Review Supplier's Certificate of Analysis A->B C Perform In-House QC A->C D ¹H NMR Analysis (Structure Verification) C->D E HPLC-MS Analysis (Purity & Impurity Profile) C->E F Compare Data to CoA & Literature D->F E->F G Decision Point F->G H Accept Batch Proceed with Research G->H Data Match I Reject Batch Contact Supplier G->I Discrepancy

Caption: Workflow for independent verification of chemical reagents.

Section 4: Experimental Protocols for Quality Verification

The following protocols are designed for the validation of 2-Methylquinoxalin-6-amine.

Protocol 1: Purity and Identity Verification by HPLC-MS

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing purity by separating the main compound from any impurities.[11] Coupling it with a Mass Spectrometry (MS) detector allows for simultaneous confirmation of the molecular weight of the parent compound and potential identification of impurities.

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 2-Methylquinoxalin-6-amine in methanol or acetonitrile.

    • Dilute this stock solution to a working concentration of approximately 10-20 µg/mL using a 50:50 mixture of Mobile Phase A and B.

    • Filter the final solution through a 0.22 or 0.45 µm syringe filter before injection.[12]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 or 5 µm particle size).

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • UV Detector Wavelength: 254 nm and a secondary wavelength appropriate for the quinoxaline chromophore (e.g., ~320 nm).

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

  • MS Detector Settings:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 50-500.

    • Expected Ion: [M+H]⁺ for 2-Methylquinoxalin-6-amine (C₉H₉N₃, MW: 159.19) should be observed at m/z 160.19.

  • Data Analysis:

    • Purity: Calculate the area percent of the main peak from the UV chromatogram. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Identity: Confirm the presence of the expected m/z 160.19 ion in the mass spectrum corresponding to the main HPLC peak.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation.[13] Quantitative NMR (qNMR) can also be used to determine absolute purity against a certified internal standard.[14]

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 2-Methylquinoxalin-6-amine sample.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often a good choice as it will solubilize the amine and its aromatic protons will not interfere with the solvent peak.

  • Instrumental Parameters (400 MHz Spectrometer Example):

    • Pulse Program: Standard proton acquisition (e.g., 'zg30').

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay (d1): 1-5 seconds. For quantitative results, a longer delay (e.g., 30-60s) is crucial.[14]

    • Acquisition Time: ~3-4 seconds.

  • Data Processing and Interpretation:

    • Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at ~2.50 ppm).

    • Expected ¹H NMR Signals: The spectrum should be consistent with the structure of 2-Methylquinoxalin-6-amine. Key features to look for include:

      • A singlet for the methyl group (CH ₃) around 2.7-2.8 ppm.

      • A broad singlet for the amine group (NH ₂) which may vary in chemical shift.

      • Distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the quinoxaline core.

      • The integration of these peaks should correspond to the number of protons in each environment (e.g., 3H for the methyl group).

Conclusion

The procurement of high-quality chemical reagents is a foundational requirement for reproducible and reliable research. While suppliers provide essential information through a Certificate of Analysis, this guide advocates for a necessary second step: independent, in-house verification. By employing standard analytical techniques like HPLC-MS and ¹H NMR, researchers can confirm the identity and purity of 2-Methylquinoxalin-6-amine, safeguarding their experimental outcomes and contributing to the integrity of the scientific record. This dual approach of informed sourcing and rigorous verification empowers researchers to proceed with confidence in their drug discovery and development efforts.

References

  • BenchChem. (n.d.). Technical Guide: N-Substituted 2-Methylquinoxalin-6-amine Derivatives.
  • Advent Chembio. (n.d.). What is Certificate of Analysis (CoA) in Chemistry? Retrieved from [Link]

  • LabAlley. (2025, November 4). Complete Guide to Reading Chemical COAs (Certificate Analysis). Retrieved from [Link]

  • BenchChem. (n.d.). Technical Guide: N-Substituted 2-Methylquinoxalin-6-amine Derivatives.
  • Henderson, T. (2024, October 31). Certificate of Analysis (COA): Understanding Its Importance and Key Components. Technology Networks. Retrieved from [Link]

  • Reactivo. (n.d.). Understanding Batch Certificates and CoAs: How to Verify Chemical Quality. Retrieved from [Link]

  • Wikipedia. (n.d.). Certificate of analysis. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl quinoxaline, 7251-61-8. Retrieved from [Link]

  • Al-Ostath, A., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)
  • El-Faham, A., et al. (2014). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Heterocyclic Chemistry, 51(5), 1246-1264.
  • Kamal, A., et al. (2015). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Bioorganic & Medicinal Chemistry Letters, 25(21), 4749-4754.
  • BenchChem. (n.d.). A Comparative Guide to Purity Assessment of Synthesized 6,7-Dimethoxy-2-methylquinoxaline.
  • BenchChem. (n.d.). A Comparative Guide to HPLC and NMR Analysis for Purity Assessment of 2-Amino-5-formylthiazole.
  • Diehl, B. W. K., et al. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 643-652.
  • Li, C. Y., et al. (2019). HPLC, quantitative NMR and HRMS spectroscopic data of nusbiarylins as a new class of antimicrobial agents.
  • Ohmori, S., et al. (1987). Determination of methylglyoxal as 2-methylquinoxaline by high-performance liquid chromatography and its application to biological samples.
  • CiteAb. (n.d.). (sc-98607) LHX6 Antibody (H-75) - Santa Cruz Biotechnology. Retrieved from [Link]

  • ChemBuyersGuide.com, Inc. (n.d.). Santa Cruz Biotechnology, Inc. Retrieved from [Link]

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Comparative

Analytical Validation of Small Molecule Binding: SPR vs. Alternative Platforms for 2-Methylquinoxalin-6-amine

Executive Summary Validating the binding affinity ( KD​ ) and kinetic rate constants ( kon​ , koff​ ) of low-molecular-weight (LMW) compounds is a critical bottleneck in early-stage drug discovery. 2-Methylquinoxalin-6-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Validating the binding affinity ( KD​ ) and kinetic rate constants ( kon​ , koff​ ) of low-molecular-weight (LMW) compounds is a critical bottleneck in early-stage drug discovery. 2-Methylquinoxalin-6-amine (MW: 159.19 Da) is a highly relevant heterocyclic scaffold, notably utilized in the synthesis and optimization of high-affinity Tau-PET imaging tracers for neurodegenerative diseases[1].

Detecting the interaction between a ~159 Da fragment and a large macromolecular target (e.g., recombinant Tau protein, ~45 kDa) presents a significant analytical challenge due to the minimal mass shift generated upon binding. This guide objectively compares Surface Plasmon Resonance (SPR) against alternative biosensor technologies—Isothermal Titration Calorimetry (ITC), Biolayer Interferometry (BLI), and Microscale Thermophoresis (MST)—and provides a field-proven, self-validating SPR protocol tailored for LMW compound validation.

Technology Comparison: Selecting the Optimal Modality

To accurately quantify the biomolecular interactions of 2-Methylquinoxalin-6-amine, researchers must balance sensitivity, throughput, and data depth. Below is a mechanistic comparison of the four industry-standard techniques[2],[3]:

  • Surface Plasmon Resonance (SPR): The gold standard for LMW drug discovery. SPR is a label-free, optical method that measures real-time quantitative binding affinities and kinetics[2]. Its high-sensitivity evanescent wave detection makes it uniquely capable of resolving the rapid on/off rates typical of 159 Da fragments. It is also widely recognized by regulatory authorities (FDA, EMA, ICH)[3].

  • Isothermal Titration Calorimetry (ITC): The thermodynamic standard. Unlike SPR, ITC operates in free solution and directly measures the heat released or absorbed during binding, providing a complete thermodynamic profile (enthalpy, entropy, and stoichiometry). However, ITC requires massive amounts of target protein and suffers from low throughput, making it impractical for primary screening[2].

  • Biolayer Interferometry (BLI): The high-throughput alternative. BLI utilizes fiber-optic dip-and-read technology, making it highly tolerant to crude samples[3]. While excellent for biologics, BLI often lacks the signal-to-noise ratio required to reliably detect mass shifts from molecules under 200 Da unless the target loading is exceptionally high.

  • Microscale Thermophoresis (MST): The in-solution alternative. MST quantifies binding by measuring the thermophoretic movement of molecules in a temperature gradient, which changes upon ligand binding[2]. While it consumes very little sample, it typically requires fluorescent labeling of the target, which risks occluding the binding pocket of small fragments[2].

Quantitative Performance Matrix
ParameterSPR (Surface Plasmon Resonance)ITC (Isothermal Titration Calorimetry)BLI (Biolayer Interferometry)MST (Microscale Thermophoresis)
Primary Output Kinetics ( kon​ , koff​ ), Affinity ( KD​ )Thermodynamics ( ΔH , ΔS ), Affinity ( KD​ )Kinetics ( kon​ , koff​ ), Affinity ( KD​ )Affinity ( KD​ )
Sensitivity (MW Limit) Excellent (< 100 Da)N/A (Heat-dependent)Moderate (~200-300 Da)Excellent (Ions to MDa)
Sample Environment Surface ImmobilizedFree SolutionSurface ImmobilizedFree Solution
Target Consumption Low (1-5 µg per flow cell)Very High (mg scale)Low (µg scale)Very Low (ng scale)
Label-Free? YesYesYesNo (Typically requires fluorophore)
Throughput Medium to HighLowHighMedium

Mechanistic Workflow & Causality (E-E-A-T)

When analyzing 2-Methylquinoxalin-6-amine via SPR, the physical causality of the assay dictates the experimental design. SPR detects changes in the refractive index near the sensor surface. The response (measured in Resonance Units, RU) is directly proportional to the mass of the bound analyte.

Because 2-Methylquinoxalin-6-amine is exceptionally small (159 Da), the theoretical maximum response ( Rmax​ ) is inherently low. To achieve a reliable signal-to-noise ratio (>5 RU), we must immobilize a high density of the target protein. However, over-immobilization leads to Mass Transport Limitation (MTL) and steric hindrance. Therefore, the protocol must utilize high flow rates and rigorous double-referencing to isolate the true kinetic signal from bulk refractive index artifacts.

Pathway N1 Target Immobilization (Tau Protein on CM5) N3 SPR Sensorgram (Real-Time Mass Shift) N1->N3 Buffer Flow N2 Analyte Preparation (2-Methylquinoxalin-6-amine) N2->N3 Injection N4 Kinetic Evaluation (k_on, k_off, K_D) N3->N4 Data Export

SPR Workflow: From target immobilization to kinetic evaluation.

Step-by-Step SPR Validation Protocol

This protocol outlines a self-validating system for determining the binding kinetics of 2-Methylquinoxalin-6-amine to a model target (e.g., recombinant Tau protein) using a Biacore or Reichert SPR system[2].

Phase 1: Surface Preparation & Target Immobilization
  • Sensor Chip Selection: Utilize a CM5 (carboxymethylated dextran) sensor chip to allow for high-capacity 3D coupling.

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min to create reactive succinimide esters.

  • Target Coupling: Dilute the target protein in a low-pH acetate buffer (typically pH 4.0 - 5.0, below the protein's pI) to pre-concentrate it on the matrix. Inject until the desired immobilization level is reached.

    • Causality Check: Target an Rmax​ of ~30 RU. Using the formula Rmax​=(MWanalyte​/MWtarget​)×Rtarget​ , immobilize approximately 8,500 RU of a 45 kDa target.

  • Capping: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate residual reactive groups and wash away non-covalently bound protein.

Phase 2: Solvent Correction (Critical for LMW Compounds)

2-Methylquinoxalin-6-amine, like many heterocyclic fragments, requires DMSO for aqueous solubility. Even a 0.1% mismatch in DMSO concentration between the running buffer and the sample causes a massive bulk refractive index shift, masking the true binding signal.

  • Prepare Running Buffer: PBS-P+ supplemented with exactly 5.0% DMSO.

  • Calibration Curve: Prepare a series of 8 buffer solutions ranging from 4.5% to 5.5% DMSO.

  • Execution: Inject the calibration series across all flow cells. The software will generate a correction curve to subtract bulk solvent effects from the analyte injections.

Phase 3: Multi-Cycle Kinetic Assay
  • Analyte Dilution: Prepare a 5-point concentration series of 2-Methylquinoxalin-6-amine (e.g., 0.1x to 10x the estimated KD​ ) using the exact 5.0% DMSO running buffer.

  • Injection: Inject the analyte at a high flow rate (50 µL/min ) for 60 seconds (Association), followed by a 120-second buffer wash (Dissociation).

    • Causality Check: High flow rates are mandatory to ensure the analyte is delivered to the surface faster than it binds, preventing Mass Transport Limitation (MTL).

  • Double Referencing: Subtract the signal of the reference flow cell (activated/deactivated without protein) AND subtract the signal of a "blank" buffer injection to eliminate systematic drift.

Logic A DMSO Calibration (Bulk Shift Correction) B Multi-Cycle Injection (0.1x to 10x K_D) A->B Validates Baseline C Association Phase (k_on) B->C Analyte Binding D Dissociation Phase (k_off) C->D Buffer Wash E 1:1 Langmuir Fit (Affinity Determination) D->E Global Analysis

Logical progression of a small molecule SPR kinetic assay.

Phase 4: Data Analysis

Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model . For fragments like 2-Methylquinoxalin-6-amine, expect rapid "box-like" kinetics (fast kon​ and fast koff​ ). If the dissociation is too rapid to accurately fit kinetically, utilize a Steady-State Affinity fit by plotting the equilibrium response ( Req​ ) against analyte concentration.

Conclusion

While ITC provides unmatched thermodynamic depth and BLI offers superior throughput[3], SPR remains the definitive platform for validating the binding of low-molecular-weight compounds like 2-Methylquinoxalin-6-amine . By implementing rigorous DMSO solvent correction, high-density target immobilization, and double-referencing, researchers can confidently extract the precise kinetic parameters necessary to optimize this scaffold into a potent clinical candidate.

References

  • Source: xantec.
  • Source: reichertspr.
  • Title: Isothermal Titration Calorimetry (ITC)
  • Source: acs.

Sources

Validation

Comparative cellular toxicity of 2-Methylquinoxalin-6-amine and other quinoxaline amines

An in-depth comparative analysis of the cellular toxicity profiles of 2-Methylquinoxalin-6-amine and its highly functionalized derivatives reveals a fascinating paradigm in medicinal chemistry: how a relatively benign st...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of the cellular toxicity profiles of 2-Methylquinoxalin-6-amine and its highly functionalized derivatives reveals a fascinating paradigm in medicinal chemistry: how a relatively benign structural scaffold can be engineered into potent, target-specific cytotoxic agents.

This guide provides researchers and drug development professionals with an objective comparison of these compounds, exploring the causality behind their cytotoxicity, supported by experimental data and self-validating laboratory protocols.

Mechanistic Causality: From Benign Scaffold to Targeted Cytotoxin

The bare 2-Methylquinoxalin-6-amine molecule serves primarily as a synthetic intermediate. By itself, the unsubstituted scaffold lacks the specific lipophilicity and spatial geometry required for high-affinity binding to critical cellular targets (such as kinase ATP-binding pockets or DNA base pairs)[1]. Consequently, its baseline cellular toxicity is remarkably low, making it an ideal "blank canvas" for rational drug design.

Targeted derivatization fundamentally alters this toxicity profile through distinct mechanistic pathways:

  • Kinase Inhibition via N-Substitution: Adding an N-allyl group introduces a hydrophobic moiety that perfectly occupies the ATP-binding pockets of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This competitive inhibition downregulates survival signaling, triggering robust caspase-mediated apoptosis[2].

  • DNA Intercalation via Ring Fusion: Fusing an additional benzene ring to the scaffold creates Benzo[g]quinoxalines . This extended, planar aromatic system is causally linked to its ability to intercalate directly between DNA base pairs. This intercalation stabilizes the Topoisomerase IIβ cleavage complex, inducing lethal double-strand DNA breaks and forcing pre-G1 phase cell cycle arrest[3].

  • Hypoxia-Selective Toxicity via N-Oxidation: The addition of 1,4-di-N-oxide groups shifts the molecule's reduction potential. In the hypoxic microenvironments characteristic of solid tumors, these N-oxides are bioreduced into highly reactive, DNA-damaging radicals. In normoxic (healthy) cells, ambient oxygen reverses this reduction, effectively sparing healthy tissue from toxicity[4].

G Q Quinoxaline Amine Scaffold EGFR EGFR / VEGFR2 Inhibition Q->EGFR N-allyl derivatization Topo Topo IIβ Inhibition Q->Topo Benzo[g] / Triazolo fusion Apop Apoptosis (Caspase-3) EGFR->Apop Downregulates survival DNA DNA Intercalation Topo->DNA Cleavage complex stabilization DNA->Apop Pre-G1/S Phase Arrest

Fig 1: Mechanistic pathways of functionalized quinoxaline amine cytotoxicity.

Comparative In Vitro Cytotoxicity Data

The table below summarizes the quantitative performance of the baseline scaffold versus its functionalized counterparts across standard human cancer cell lines.

Compound ClassRepresentative CompoundTarget Cell LineIC₅₀ (µM)Primary Mechanism of Action
Scaffold 2-Methylquinoxalin-6-amineMCF-7 / A549> 100.0Baseline intermediate (Low Toxicity)
N-allyl Quinoxaline Compound 8A549 (Lung)0.86EGFR/VEGFR2 Inhibition[2]
N-allyl Quinoxaline Compound 8MCF-7 (Breast)1.06EGFR/VEGFR2 Inhibition[2]
Benzo[g]quinoxaline Compound 3MCF-7 (Breast)2.89Topo IIβ Intercalation[3]
Triazolo-quinoxaline Compound 15HepG2 (Liver)9.81Apoptosis Induction[5]

Data Interpretation: The transition from the bare 2-methylquinoxalin-6-amine scaffold (>100 µM) to the N-allyl derivative (0.86 µM) represents a >100-fold increase in cytotoxic potency, validating the necessity of targeted functionalization[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Built-in analytical checkpoints guarantee that false positives/negatives are caught before downstream data interpretation.

Protocol A: Synthesis of the 2-Methylquinoxalin-6-amine Scaffold

This protocol utilizes a condensation-reduction sequence to build the foundational ring system[6].

  • Condensation: Dissolve 4-nitrobenzene-1,2-diamine (1 eq) in ethanol. Add 2-oxopropanal (methylglyoxal, 2.4 eq) dropwise. Reflux the mixture at 100 °C for 2 hours, then cool to room temperature.

  • Intermediate Validation: Filter the resulting precipitate. Self-Validation Checkpoint: The intermediate (2-methyl-6-nitroquinoxaline) must appear as a light-yellow solid. Verify via ¹H NMR (DMSO-d₆); you must observe distinct aromatic protons between 8.20 and 9.05 ppm[6]. If these peaks are absent, the ring closure failed.

  • Reduction: Dissolve the validated intermediate in ethanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C). Slowly add Hydrazine hydrate (N₂H₄·H₂O, 10 eq) and reflux at 90 °C for 2 hours[6].

  • Final Validation: Filter out the Pd/C catalyst and evaporate the solvent. Self-Validation Checkpoint: Successful reduction to 2-methylquinoxalin-6-amine is confirmed by the emergence of a primary amine peak in ¹H NMR (CDCl₃) and a mass spectrometry [M+H]⁺ peak at exactly m/z 160.09[6].

Protocol B: SRB Cytotoxicity Screening Assay

The Sulforhodamine B (SRB) assay measures cellular protein content to determine cell viability following compound exposure[7].

  • Cell Seeding: Seed target cells (e.g., MCF-7, A549) in 96-well plates at a density of 5 × 10³ cells/well. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat cells with serial dilutions of the synthesized quinoxaline derivatives (0.1 µM to 100 µM).

    • Critical Control: You must include a positive control well treated with a known cytotoxic agent (e.g., or )[2][3].

  • Fixation & Staining: After 72 hours, fix the cells with cold 10% trichloroacetic acid (TCA) for 1 hour at 4 °C. Wash with deionized water and dry. Stain with 0.4% SRB solution for 30 minutes in the dark.

  • Quantification: Wash the unbound dye with 1% acetic acid. Solubilize the protein-bound dye using 10 mM Tris base (pH 10.5). Measure optical absorbance at 540 nm using a microplate reader.

  • Assay Validation Checkpoint: Calculate the IC₅₀ of the positive control. If the Doxorubicin control fails to produce an IC₅₀ within its standard established range (~2.01 µM for MCF-7)[3], the entire plate is deemed invalid due to compromised cell health or reagent degradation.

Workflow Syn1 Condensation (Methylglyoxal) Syn2 Reduction (Pd/C, H2) Syn1->Syn2 Prod 2-Methylquinoxalin- 6-amine Syn2->Prod Deriv Targeted Derivatization Prod->Deriv Assay SRB Cytotoxicity Assay Deriv->Assay Data IC50 & Apoptosis Quantification Assay->Data

Fig 2: Workflow from scaffold synthesis to in vitro cytotoxicity validation.

Sources

Comparative

A Senior Application Scientist's Guide to Validating Computational Molecular Docking Models for 2-Methylquinoxalin-6-amine Ligands

In the landscape of modern drug discovery, computational molecular docking stands as a cornerstone technique, enabling the rapid screening of vast chemical libraries to identify promising lead candidates.[1][2] However,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, computational molecular docking stands as a cornerstone technique, enabling the rapid screening of vast chemical libraries to identify promising lead candidates.[1][2] However, the predictive power of any docking model is only as reliable as its validation. For researchers working with specific and promising scaffolds like 2-Methylquinoxalin-6-amine, which are noted for their potential as kinase inhibitors, a rigorous and multi-faceted validation strategy is not just a perfunctory step but a prerequisite for meaningful results.[3][4]

This guide provides an in-depth, experience-driven framework for validating molecular docking protocols. It moves beyond a simple checklist of procedures to explain the causal logic behind each validation choice, ensuring that the resulting computational model is robust, reliable, and truly predictive. We will construct a self-validating system where each stage of validation builds upon the last, providing compounding evidence for the model's utility in a real-world drug discovery context.

The Imperative of a Multi-Tiered Validation Approach

A common pitfall in computational chemistry is to rely on a single validation metric, which can be misleading. A model that successfully reproduces the pose of a co-crystallized ligand (redocking) may still fail to distinguish active compounds from decoys in a virtual screen.[5] Therefore, we will employ a sequential, three-tiered validation protocol. A docking model must pass each stage to be considered validated for prospective screening of novel 2-Methylquinoxalin-6-amine derivatives.

cluster_workflow Overall Validation Workflow Start Start Tier1 Tier 1: Pose Prediction Validation (Redocking) Start->Tier1 Tier2 Tier 2: Screening Utility Validation (Enrichment Study) Tier1->Tier2 RMSD < 2.0 Å? Fail Protocol Fails Validation (Re-evaluate Parameters) Tier1->Fail No Tier3 Tier 3: Robustness Validation (Cross-Docking) Tier2->Tier3 Good EF & AUC? Tier2->Fail No Validated_Model Validated Docking Model Tier3->Validated_Model High Success Rate? Tier3->Fail No

Caption: A multi-tiered workflow for robust docking model validation.

Tier 1: Foundational Integrity - Pose Prediction Validation (Redocking)

Expertise & Causality: The most fundamental test of a docking algorithm is its ability to reproduce a known, experimentally determined binding mode.[6] This process, often called redocking, serves as a critical sanity check. If the algorithm's sampling method or scoring function cannot correctly place the native ligand back into its crystallographically-defined position within the receptor's active site, it has fundamentally failed. There is no logical basis for trusting its predictions for novel ligands.

Experimental Protocol: Redocking
  • System Preparation:

    • Obtain a high-resolution crystal structure of the target protein in complex with a ligand structurally similar to the 2-Methylquinoxalin-6-amine series from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states, particularly for key active site residues like Histidine.[6]

    • Extract the native ligand from the complex. This will serve as our reference pose.

  • Ligand Preparation:

    • Prepare the extracted native ligand by assigning correct bond orders and adding hydrogen atoms. It is crucial to generate a valid 3D conformation.[6]

  • Docking Execution:

    • Define the binding site for the docking run, typically as a grid box centered on the position of the extracted native ligand.[6]

    • Execute the docking protocol using various combinations of docking programs (e.g., Glide, AutoDock, GOLD) and their available scoring functions.[7][8]

  • Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the top-ranked docked pose and the original crystallographic pose.[9] An RMSD value below 2.0 Å is generally considered a success, indicating that the docking protocol can accurately reproduce the experimental binding mode.[7][10][11]

cluster_tier1 Tier 1 Workflow: Redocking PDB Select PDB Structure (Target + Native Ligand) Prepare_Protein Prepare Protein (Add H, Assign Charges) PDB->Prepare_Protein Extract_Ligand Extract Native Ligand (Reference Pose) PDB->Extract_Ligand Dock Dock Ligand into Prepared Protein Prepare_Protein->Dock Prepare_Ligand Prepare Ligand (Generate 3D Conformer) Extract_Ligand->Prepare_Ligand Calculate_RMSD Calculate RMSD (Docked Pose vs. Reference Pose) Extract_Ligand->Calculate_RMSD Prepare_Ligand->Dock Dock->Calculate_RMSD Evaluate Evaluate Result (RMSD < 2.0 Å?) Calculate_RMSD->Evaluate

Caption: Step-by-step protocol for pose prediction validation via redocking.

Data Presentation: Comparing Docking Program Performance
Docking ProgramScoring FunctionTop-Ranked Pose RMSD (Å)Status
Program A (e.g., Glide) GlideScore0.85PASS
Program B (e.g., AutoDock Vina) Vina Score1.72PASS
Program C (e.g., GOLD) GoldScore2.45FAIL
Program C (e.g., GOLD) ChemScore1.91PASS

Table 1: Hypothetical redocking results for different docking programs. Programs A and B, along with Program C using the ChemScore function, pass the foundational check.

Tier 2: Predictive Power - Virtual Screening Validation

Expertise & Causality: Successfully reproducing a known pose is necessary, but insufficient. A truly useful docking model must also be able to distinguish known active ligands from a vast sea of chemically similar but inactive molecules (decoys).[12] This validation step directly assesses the "early recognition" problem: can the scoring function rank the true binders in the top percentage of the results?[13] This is the core of virtual screening. Failure here means your model will produce an unmanageable number of false positives in a real screening campaign.

Experimental Protocol: Enrichment Study
  • Dataset Curation:

    • Actives Set: Compile a list of 15-20 experimentally confirmed active 2-Methylquinoxalin-6-amine analogs against your target of interest.

    • Decoy Set: Generate a much larger set of decoy molecules (e.g., 1000-2000 compounds). Decoys should have similar physical properties (e.g., molecular weight, logP) to the actives but different topologies to reduce the risk of artificial enrichment.[12] The Directory of Useful Decoys-Enhanced (DUD-E) is a valuable resource for this.[12]

  • Virtual Screening:

    • Combine the actives and decoys into a single library.

    • Using the docking protocols that passed Tier 1, screen the entire combined library against the prepared target protein.

  • Performance Analysis:

    • Rank all screened compounds based on their docking scores (from best to worst).

    • Calculate key performance metrics:

      • Enrichment Factor (EF): Measures how many actives are found in a certain top fraction (e.g., 1% or 5%) of the ranked list compared to random chance. A higher EF indicates better performance.[6][8]

      • Receiver Operating Characteristic (ROC) Curve: Plot the True Positive Rate vs. the False Positive Rate. The Area Under the Curve (AUC) provides a single value for the overall performance, where 1.0 is a perfect model and 0.5 is random.[7][14][15]

cluster_tier2 Tier 2 Workflow: Virtual Screening Validation Actives Curate Actives Set (Known Binders) Combine Combine into Screening Library Actives->Combine Decoys Generate Decoy Set (Physically Similar, Topologically Distinct) Decoys->Combine VS Virtual Screen Library with Tier 1 Protocol Combine->VS Rank Rank All Compounds by Docking Score VS->Rank Metrics Calculate Metrics (EF, ROC AUC) Rank->Metrics

Caption: Workflow for assessing the screening utility of a docking protocol.

Data Presentation: Comparing Scoring Function Performance
Docking ProtocolEF at 1%ROC AUCInterpretation
Program A / GlideScore 25.00.88Excellent early enrichment and overall performance.
Program B / Vina Score 10.50.71Moderate performance, may yield more false positives.
Program C / ChemScore 5.20.65Weak performance, poor separation of actives and decoys.

Table 2: Hypothetical virtual screening validation results. Protocol A clearly outperforms the others, demonstrating a superior ability to identify active ligands.

Tier 3: Real-World Robustness - Cross-Docking Validation

Expertise & Causality: Proteins are dynamic entities, and their binding sites can exhibit conformational flexibility. Docking into a single, rigid receptor structure is an oversimplification.[16] Cross-docking is a more rigorous validation that tests a model's ability to handle this flexibility.[17] In this method, multiple ligands from different crystal structures of the same target are docked into all available receptor structures. A robust protocol will successfully dock a ligand into a receptor conformation that it was not co-crystallized with (an apo-like state). This simulates a more realistic screening scenario where the precise conformation of the receptor upon binding a novel ligand is unknown.

Experimental Protocol: Cross-Docking
  • System Curation:

    • Identify multiple (e.g., 3-5) high-resolution crystal structures of your target protein, each co-crystallized with a different ligand.

    • Align all protein structures to a common reference frame.

  • Cross-Docking Execution:

    • Extract each ligand (L1, L2, L3...) from its respective protein structure (P1, P2, P3...).

    • Systematically dock each ligand into every prepared protein structure (e.g., dock L1 into P1, P2, P3; dock L2 into P1, P2, P3, etc.).

  • Analysis:

    • For each docking run, calculate the RMSD between the docked pose and the ligand's original, native crystallographic pose.

    • Compile the results into a success matrix. Success is defined as an RMSD < 2.0 Å. The overall success rate across the entire matrix indicates the protocol's robustness to conformational changes in the binding site.[17][18]

cluster_tier3 Tier 3 Concept: Cross-Docking P1 Protein 1 (with Ligand 1) P2 Protein 2 (with Ligand 2) P3 Protein 3 (with Ligand 3) L1 Ligand 1 L1->P1 Redocking L1->P2 Cross-docking L1->P3 Cross-docking L2 Ligand 2 L2->P1 Cross-docking L2->P2 Redocking L2->P3 Cross-docking L3 Ligand 3 L3->P1 Cross-docking L3->P2 Cross-docking L3->P3 Redocking

Caption: Conceptual diagram of a 3x3 cross-docking experiment.

Data Presentation: Cross-Docking Success Matrix
Docked into P1Docked into P2Docked into P3
Ligand 1 0.7 Å (Success )1.8 Å (Success )3.1 Å (Fail)
Ligand 2 1.5 Å (Success )0.9 Å (Success )1.9 Å (Success )
Ligand 3 2.9 Å (Fail)2.4 Å (Fail)1.1 Å (Success )
Overall Success Rate: 66.7% (6/9)

Table 3: Hypothetical cross-docking RMSD results. The diagonal represents the redocking experiments. The off-diagonal elements test the protocol's robustness. An overall success rate of 66.7% suggests a reasonably robust model.

Conclusion: Synthesizing a Validated Model for Prospective Screening

By systematically progressing through these three tiers of validation, we build a comprehensive and trustworthy case for a specific molecular docking protocol. A model that not only reproduces the native pose of a related ligand (Tier 1), but also effectively distinguishes known 2-Methylquinoxalin-6-amine actives from decoys (Tier 2), and demonstrates resilience to binding site flexibility (Tier 3), can be deployed with a high degree of confidence. This rigorous, self-validating framework ensures that computational resources are focused on a model with the highest probability of identifying novel, high-affinity ligands, thereby accelerating the journey from in silico prediction to experimental validation and, ultimately, to new therapeutic discoveries.

References

  • Anderson, A. C. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. [Link]

  • Perola, E., & Walters, W. P. (2005). Optimization and Validation of a Docking-Scoring Protocol; Application to Virtual Screening for COX-2 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Cheng, F., & Li, W. (2021). Validation approaches for computational drug repurposing: a review. PMC. [Link]

  • Warren, G. L., & Andrews, C. W. (2006). On Evaluating Molecular-Docking Methods for Pose Prediction and Enrichment Factors. Journal of Chemical Information and Modeling. [Link]

  • Patsnap Synapse. (2025). What are computational methods in drug discovery?. Patsnap Synapse. [Link]

  • Sivakumar, V., & Agrawal, R. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

  • Oshiro, C. M., & Kuntz, I. D. (2011). Docking Validation Resources: Protein Family and Ligand Flexibility Experiments. PMC. [Link]

  • Mysinger, M. M., & Shoichet, B. K. (2012). Benchmarking Sets for Molecular Docking. PMC. [Link]

  • YouTube. (2025). How to Obtain RMSD After Docking Using Molegro Virtual Docker (MVD). YouTube. [Link]

  • Lagarde, N., & Miteva, M. A. (2015). Predictiveness curves in virtual screening. PMC. [Link]

  • Vazquez, J. (2019). Measuring Virtual Screening Accuracy. Pharmacelera. [Link]

  • MDPI. (2023). Recent Advancements in Computational Drug Design Algorithms through Machine Learning and Optimization. MDPI. [Link]

  • Shastri, A. (2026). Computational-Based Drug Designing: A Modern Approach to Drug Discovery. Medium. [Link]

  • Pensoft Publishers. (2022). Validation of structural-based virtual screening protocols with the PDB Code 3G0B and prediction of the activity of. Pensoft Publishers. [Link]

  • Genophore. (2024). Beyond RMSD: What Are the 8 Chemical and Physical Criteria Needed to Evaluate Ligand Docking Methods?. Genophore. [Link]

  • Zenodo. (2025). A Comprehensive Review on Molecular Docking in Drug Discovery. Zenodo. [Link]

  • LigRMSD. (n.d.). LigRMSD 1.0. LigRMSD. [Link]

  • ResearchGate. (2013). What are the best ways to validate a docking result?. ResearchGate. [Link]

  • ResearchGate. (2022). How to validate the molecular docking results ?. ResearchGate. [Link]

  • Schaffer, L. (n.d.). Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University. [Link]

  • Taylor & Francis Online. (2024). Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]

  • Clark, R. D. (2007). Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. [Link]

  • Koes, D. R., & Camacho, C. J. (2014). Cross-docking benchmark for automated pose and ranking prediction of ligand binding. PMC. [Link]

  • Huang, N. (2008). Evaluation of Different Virtual Screening Programs for Docking in a Charged Binding Pocket. Journal of Chemical Information and Modeling. [Link]

  • Butkiewicz, M., & Balius, T. E. (2016). ROCS-Derived Features for Virtual Screening. arXiv. [Link]

  • Neves, M. A. C., & Abagyan, R. (2016). Best Practices in Docking and Activity Prediction. bioRxiv. [Link]

  • ResearchGate. (2014). How can we validate the docking protocol by Enrichment Factor, ROC Curve in Schrodinger software ?. ResearchGate. [Link]

  • Ferreira, L. G., & dos Santos, R. N. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. PMC. [Link]

  • Zenodo. (2025). A Comprehensive Review on Molecular Docking in Drug Discovery. Zenodo. [Link]

  • OpenEye Scientific Software. (n.d.). Statistics metrics. OpenEye Scientific Software. [Link]

  • arXiv. (2022). A better quantitative metric for evaluating the enrichment capacity of molecular docking models. arXiv. [Link]

  • Protolabs Network. (n.d.). Cross-docking in manufacturing: how does it ensure quality?. Protolabs Network. [Link]

  • JSciMed Central. (2016). A Review on Molecular Docking: Novel Tool for Drug Discovery. JSciMed Central. [Link]

  • Sorkun, M. C., & Koca, J. (2024). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]

  • Journal of Pharmaceutical Chemistry. (2017). c-met kinase inhibitors. Journal of Pharmaceutical Chemistry. [Link]

  • MDPI. (2021). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. MDPI. [Link]

  • Taylor & Francis Online. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Taylor & Francis Online. [Link]

  • Kumar, S., & Tainer, J. A. (2016). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. PMC. [Link]

  • Al-Ostoot, F. H., & Al-Ghamdi, M. A. (2026). Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. PMC. [Link]

  • ResearchGate. (2025). Experimental and DFT studies of 2-Methyl-quinoxaline and its Silver (I) complex: Non-covalent interaction analysis, antimicrobial activity and molecular docking study. ResearchGate. [Link]

  • PubMed. (2018). Investigation of Isoindolo[2,1-a]quinoxaline-6-imines as Topoisomerase I Inhibitors with Molecular Modeling Methods. PubMed. [Link]

  • Semantic Scholar. (n.d.). Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivativ. Semantic Scholar. [Link]

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Safety & Regulatory Compliance

Safety

2-Methylquinoxalin-6-amine proper disposal procedures

Standard Operating Procedure: Handling, Decontamination, and Disposal of 2-Methylquinoxalin-6-amine As an application scientist or laboratory manager, ensuring the safe handling and disposal of biologically active compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling, Decontamination, and Disposal of 2-Methylquinoxalin-6-amine

As an application scientist or laboratory manager, ensuring the safe handling and disposal of biologically active compounds is as critical as the experimental design itself. 2-Methylquinoxalin-6-amine (CAS: 4188-17-4) [1] is a substituted quinoxaline and an aromatic amine. Compounds in this class require stringent operational controls due to their toxicological profiles.

In biological systems, aromatic amines can undergo N-hydroxylation mediated by cytochrome P450 enzymes. This metabolic activation forms reactive electrophiles capable of binding to DNA and proteins, posing potential mutagenic and carcinogenic risks[2]. Consequently, laboratory disposal procedures must prioritize the complete containment, segregation, or chemical destruction of the amine functional group to prevent occupational exposure and environmental contamination.

Hazard Summary and Logistical Data

Before initiating any workflow involving 2-Methylquinoxalin-6-amine, verify that all engineering controls (e.g., chemical fume hoods) are operational and that the correct waste streams have been established.

ParameterOperational Specification
Chemical Name 2-Methylquinoxalin-6-amine
CAS Number 4188-17-4[1]
Chemical Class Aromatic Amine / Quinoxaline Derivative
Primary Hazards Skin/eye irritant, potential mutagen, aquatic toxicity
Required PPE Double nitrile gloves, lab coat, safety goggles, fume hood
Waste Classification Solid Organic Waste / Liquid Organic Waste (Solvent-dependent)
Incompatible Materials Strong oxidizing agents (e.g., Nitric acid, Peroxides)

Disposal Workflow and Decision Matrix

The following decision tree outlines the logistical pathways for managing 2-Methylquinoxalin-6-amine waste, from accidental spills to routine experimental disposal.

G Start 2-Methylquinoxalin-6-amine Waste Generated Type Waste Type? Start->Type Spill Accidental Spill Type->Spill Spill Routine Routine Lab Waste Type->Routine Routine Use PPE Don PPE & Contain with Absorbent Spill->PPE State Physical State? Routine->State Degradation In-Lab Degradation (KMnO4 Oxidation) Routine->Degradation Alternative (Small Scale) SpillWaste Solid Hazardous Waste Container PPE->SpillWaste EHS EHS Collection & Incineration SpillWaste->EHS Solid Solid Powder State->Solid Solid Liquid Liquid Solution State->Liquid Solution SolidWaste Solid Organic Waste Container Solid->SolidWaste Solvent Solvent Type? Liquid->Solvent SolidWaste->EHS Halogenated Halogenated Waste Container Solvent->Halogenated Halogenated NonHalogenated Non-Halogenated Waste Container Solvent->NonHalogenated Non-Halogenated Halogenated->EHS NonHalogenated->EHS Aqueous Aqueous Waste (Post-Neutralization) Degradation->Aqueous Aqueous->EHS

Decision tree for the safe handling and disposal of 2-Methylquinoxalin-6-amine.

Procedural Methodologies

Workflow A: Accidental Spill Response and Containment

Because 2-Methylquinoxalin-6-amine is typically handled as a dry powder before solubilization, aerosolization during a spill is the primary exposure risk.

  • Isolate the Area: Immediately restrict access to the spill zone to prevent the tracking of the powder throughout the laboratory.

  • Don Appropriate PPE: Ensure safety goggles, a lab coat, and double nitrile gloves are worn. If the spill occurs outside a fume hood, an N95 or P100 particulate respirator is required[2].

  • Wet Containment: Lightly mist the spilled powder with a compatible solvent (e.g., water or ethanol).

    • Causality: Dry sweeping aerosolizes the toxic amine, creating a severe inhalation hazard. Wetting the powder suppresses dust generation and agglomerates the particles for safe collection.

  • Collection: Use a disposable plastic scoop to transfer the wetted material into a sealable, puncture-proof hazardous waste container.

  • Surface Decontamination: Wash the spill surface with a 10% bleach solution, followed by water.

    • Causality: Aromatic amines can leave micro-residues on benchtops. The hypochlorite in bleach oxidizes residual amines, ensuring complete chemical decontamination of the surface.

Workflow B: Routine Hazardous Waste Segregation

For standard drug development assays, unreacted compound and contaminated consumables must be routed to professional Environmental Health and Safety (EHS) incineration streams.

  • Solid Waste: Dispose of all contaminated consumables (weighing boats, pipette tips, Kimwipes) in a dedicated solid organic waste bin.

  • Liquid Waste Segregation: Route solutions to either Halogenated or Non-Halogenated organic waste carboys, depending on the primary assay solvent (e.g., DMSO, DCM, or Methanol).

  • Chemical Incompatibility Check: Never mix aromatic amine waste with strong oxidizing agents (e.g., nitric acid) in the same waste carboy.

    • Causality: Amines are electron-rich and can react exothermically with oxidizers, risking rapid pressure buildup, off-gassing, and potential rupture of the waste container.

Workflow C: In-Lab Chemical Degradation (Permanganate Oxidation)

If local EHS regulations require the deactivation of highly toxic aromatic amines prior to waste collection, or if you are working with concentrated stock solutions, you must perform an in-lab degradation. This protocol utilizes potassium permanganate ( KMnO4​ ) to oxidatively cleave the amine, neutralizing its biological reactivity[3].

Step-by-Step Degradation Protocol:

  • Acidification: In a fume hood, prepare a solution of 0.01 mol of 2-Methylquinoxalin-6-amine in 3 L of 1.7 N sulfuric acid ( H2​SO4​ ) within a 5-L flask.

    • Causality: Acidic conditions protonate the amine group, drastically increasing its aqueous solubility and facilitating the subsequent redox reaction.

  • Oxidation: Slowly add 1 L of 0.2 M potassium permanganate ( KMnO4​ ) to the flask.

    • Causality: KMnO4​ is a powerful oxidizing agent that degrades the aromatic amine structure, destroying the pharmacophore responsible for its toxicity.

  • Incubation: Allow the reaction mixture to stand at room temperature for 8 hours.

    • Causality: This extended incubation ensures complete kinetic degradation of the organic material, leaving no unreacted amine behind.

  • Neutralization (Self-Validating Step): Slowly add solid sodium bisulfite ( NaHSO3​ ) to the flask while stirring, until the purple color completely disappears.

    • Causality & Validation: This step reduces the unreacted, highly reactive permanganate (Mn VII) to benign, soluble manganese species (Mn II). The transition from a deep purple solution to a clear/colorless state serves as a visual, self-validating indicator that the oxidizer has been safely quenched.

  • Final Disposal: The neutralized, deactivated mixture can now be safely routed to the standard aqueous hazardous waste stream for EHS collection.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link]

  • Ochem Incorporation. 2-Methyl-6-quinoxalinamine (CAS: 4188-17-4) Product Data and Identification. [Link]

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Handling

A Researcher's Guide to the Safe Handling of 2-Methylquinoxalin-6-amine

This guide provides essential safety and logistical information for the handling of 2-Methylquinoxalin-6-amine in a laboratory setting. As a valued professional in research and development, your safety is paramount.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the handling of 2-Methylquinoxalin-6-amine in a laboratory setting. As a valued professional in research and development, your safety is paramount. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to work safely and effectively.

The inherent reactivity and biological activity of quinoxaline derivatives, coupled with the potential hazards of aromatic amines, necessitate a stringent and well-understood safety protocol. Aromatic amines as a class of compounds can pose significant health risks, including toxicity and potential carcinogenicity, with some being readily absorbed through the skin.[1]

I. Hazard Assessment and Engineering Controls

Before handling 2-Methylquinoxalin-6-amine, a comprehensive hazard assessment is crucial. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[2][3] The toxicological properties of this specific compound have not been extensively studied, but related compounds are known to be harmful if swallowed, cause serious eye damage, and may cause skin and respiratory irritation.[2][4][5][6][7][8]

Engineering Controls: Your First Line of Defense

The most effective way to mitigate exposure is through robust engineering controls. All handling of 2-Methylquinoxalin-6-amine, including weighing, transferring, and preparation of solutions, must be conducted in a certified chemical fume hood.[1][9] This minimizes the risk of inhaling dust particles or vapors. Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[3][9]

II. Personal Protective Equipment (PPE): A Comprehensive Strategy

A multi-layered approach to PPE is essential to prevent contact with 2-Methylquinoxalin-6-amine. The following table summarizes the required PPE, with specifications and best practices.

Body Part Required PPE Specifications and Best Practices
Hands Chemical-resistant glovesDouble-gloving with nitrile or neoprene gloves is highly recommended. Inspect gloves for any signs of degradation or perforation before each use. Change gloves immediately if they become contaminated.[1][9]
Eyes & Face Safety glasses with side shields or chemical splash goggles and a face shieldMust meet ANSI Z87.1 standards. For operations with a higher risk of splashing, a face shield must be worn in addition to goggles.[1][9]
Body Laboratory coatA flame-resistant lab coat that is fully buttoned is recommended to provide maximum coverage.[9]
Respiratory Use in a certified chemical fume hoodAll handling of solid or solutions of the compound should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[2] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges may be required.[1][9]

III. Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan is critical for minimizing exposure and preventing contamination.

A. Preparation:

  • Designated Area: Designate a specific area within the laboratory, preferably within a fume hood, for handling 2-Methylquinoxalin-6-amine.

  • Gather Materials: Have all necessary equipment, such as spatulas, weighing paper, and reaction vessels, clean and readily accessible within the fume hood.[9]

  • Spill Kit: Ensure a spill kit containing absorbent materials and appropriate waste disposal bags is readily available.[1]

B. Weighing and Transferring:

  • Containment: Perform all weighing and transferring of the solid compound within the chemical fume hood to contain any dust particles.[9]

  • Minimize Dust: Use a micro-spatula to handle the solid and avoid creating dust.[9][10]

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to prevent splashing.[9]

C. During Reaction:

  • Labeling: Keep all reaction vessels clearly labeled.

  • Containment: Keep reaction vessels sealed when not in use.

  • Monitoring: Continuously monitor the reaction for any unexpected changes.

D. Post-Handling:

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent.

  • PPE Removal: Remove and dispose of contaminated PPE in the designated waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10]

IV. Workflow for Donning and Doffing PPE

The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 1. Lab Coat don2 2. Gloves (First Pair) don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves (Second Pair) don3->don4 doff1 1. Gloves (Outer Pair) doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Gloves (Inner Pair) doff3->doff4

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

V. Disposal Plan: Responsible Waste Management

Proper disposal of 2-Methylquinoxalin-6-amine and any contaminated materials is crucial to protect the environment and prevent exposure to others.

A. Waste Segregation:

  • Solid Waste: Collect all solid waste, including contaminated weighing paper, gloves, and disposable labware, in a dedicated, clearly labeled hazardous waste container. The label should read "Hazardous Organic Solid Waste" and list "2-Methylquinoxalin-6-amine" as a constituent.

  • Liquid Waste: Collect all liquid waste containing 2-Methylquinoxalin-6-amine in a dedicated, clearly labeled "Hazardous Organic Liquid Waste" container. Do not mix with non-halogenated solvents unless permitted by your institution's waste disposal guidelines.

B. Disposal Procedures:

  • Consult EHS: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[9]

  • Do Not Drain Dispose: Never dispose of this chemical down the drain.[9]

  • Follow Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.

By implementing these comprehensive safety measures, you can confidently and safely work with 2-Methylquinoxalin-6-amine, contributing to the advancement of your research while prioritizing your well-being.

VI. References

  • Benchchem. (n.d.). Essential Safety and Logistical Information for Handling 2-Chloro-3-(2-thienyl)quinoxaline. Retrieved from

  • (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from

  • Benchchem. (n.d.). Personal protective equipment for handling 1H-Isoindole-1,3-diamine. Retrieved from

  • Apollo Scientific. (2023, August 2). Quinoxaline Safety Data Sheet. Retrieved from

  • AK Scientific, Inc. (n.d.). 2,3-Dimethyl-6-quinoxalinamine Safety Data Sheet. Retrieved from

  • CPAChem. (2020, January 13). 3-Methyl-quinoxaline-2-carboxylic acid Safety Data Sheet. Retrieved from

  • Fisher Scientific. (n.d.). 2-Methylquinoxaline Safety Data Sheet. Retrieved from

  • (2012, July 12). 6-Aminoquinoline Safety Data Sheet. Retrieved from

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet. Retrieved from

  • Cayman Chemical. (2025, June 23). Safety Data Sheet. Retrieved from

  • MedchemExpress.com. (2024, October 14). Safety Data Sheet. Retrieved from

  • TCI Chemicals. (2026, February 3). 2-Methylquinoxaline Safety Data Sheet. Retrieved from

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